molecular formula C5H9N3.2ClH<br>C5H11Cl2N3 B000528 Histamine Dihydrochloride CAS No. 56-92-8

Histamine Dihydrochloride

Katalognummer: B000528
CAS-Nummer: 56-92-8
Molekulargewicht: 184.06 g/mol
InChI-Schlüssel: PPZMYIBUHIPZOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Histamine dihydrochloride is a stable, water-soluble salt form of the fundamental biogenic amine, histamine. It serves as a critical tool in pharmacological and physiological research, primarily functioning as a potent agonist for histamine receptors (H1, H2, H3, and H4). Its main research applications include the study of immune response mechanisms, particularly the role of mast cells and basophils in allergic reactions and anaphylaxis. Researchers utilize this compound to probe gastric acid secretion pathways via H2 receptor activation in gastroenterology models. In neuroscience, it is employed to investigate the role of the histaminergic system in sleep-wake cycles, appetite regulation, and neuroinflammation. The dihydrochloride salt offers enhanced stability and solubility in aqueous buffers, facilitating its use in in vitro cell-based assays, receptor binding studies, and the ex vivo stimulation of immune cells. By selectively activating histamine receptors, this reagent allows for the elucidation of complex signaling cascades and the evaluation of novel antihistamine compounds, making it an indispensable asset for advancing therapeutic development in immunology, inflammation, and central nervous system disorders.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(1H-imidazol-5-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZMYIBUHIPZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058767
Record name 1H-Imidazole-4-ethanamine, dihydrochloride
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Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56-92-8
Record name Histamine dihydrochloride [USAN]
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Record name 1H-Imidazole-5-ethanamine, hydrochloride (1:2)
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Record name 1H-Imidazole-4-ethanamine, dihydrochloride
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Record name 2-imidazol-4-ylethylamine dihydrochloride
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Record name HISTAMINE DIHYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Histamine Dihydrochloride in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: To elucidate the multifaceted mechanism of action of histamine (B1213489) dihydrochloride (B599025) (HDC) as an immunomodulatory agent in cancer therapy, with a primary focus on its role in mitigating immunosuppression and enhancing the efficacy of cytotoxic immune cells.

Executive Summary

Histamine dihydrochloride (HDC), a stable salt of histamine, has emerged as a significant immunotherapeutic agent, particularly in the management of Acute Myeloid Leukemia (AML). Its primary mechanism of action does not involve direct cytotoxicity to cancer cells but rather the modulation of the tumor microenvironment to favor a robust anti-tumor immune response. HDC's core function is to protect cytotoxic lymphocytes, such as Natural Killer (NK) cells and T cells, from the suppressive effects of reactive oxygen species (ROS) generated by myeloid cells. This is achieved primarily through the inhibition of the NADPH oxidase 2 (NOX2) enzyme complex on myeloid-derived suppressor cells (MDSCs) and monocytes/macrophages. By neutralizing this key immunosuppressive pathway, HDC restores and enhances the tumor-killing capacity of NK and T cells, especially when used in combination with cytokines like Interleukin-2 (IL-2). This guide provides a detailed examination of the signaling pathways, cellular interactions, and clinical implications of HDC in cancer therapy.

The Core Mechanism: Counteracting Oxidative Stress

The tumor microenvironment is often characterized by chronic inflammation and the accumulation of immunosuppressive cells, notably MDSCs. These cells impede the function of anti-tumor immune cells through various mechanisms, with the production of ROS being a pivotal one.[1][2]

The Role of NADPH Oxidase 2 (NOX2)

MDSCs and other myeloid cells (monocytes, macrophages) utilize the NOX2 enzyme complex to produce superoxide (B77818) anions (O₂⁻) in a process known as respiratory burst.[3][4] This superoxide is then converted into other ROS, such as hydrogen peroxide (H₂O₂). These ROS create a highly suppressive microenvironment that directly impairs the function of NK and T cells by:

  • Inducing apoptosis (programmed cell death).[5][6]

  • Reducing the expression of activating receptors.

  • Inhibiting cytokine-mediated activation.[5]

Histamine's Intervention via the H₂ Receptor

This compound exerts its protective effects by targeting myeloid cells. The mechanism unfolds as follows:

  • Binding: Histamine binds to Histamine H₂ receptors (H₂R) expressed on the surface of myeloid cells, including MDSCs and leukemic cells in monocytic forms of AML.[7][8][9]

  • Signaling Cascade: This binding event activates a Gs protein-coupled signaling pathway, leading to the activation of adenylate cyclase.[10]

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • NOX2 Inhibition: The elevation of intracellular cAMP levels inhibits the assembly and activation of the NOX2 enzyme complex.[11]

  • ROS Reduction: Consequently, the production and release of immunosuppressive ROS by these myeloid cells are significantly reduced.[1][5]

This targeted inhibition of an immune checkpoint allows cytotoxic lymphocytes to function effectively, even in the presence of suppressive myeloid cells.[12]

G cluster_tme Tumor Microenvironment HDC Histamine Dihydrochloride H2R Histamine H₂ Receptor HDC->H2R Binds AC Adenylyl Cyclase H2R->AC Activates (Gs) cAMP ↑ cAMP AC->cAMP Catalyzes NOX2_complex NOX2 Enzyme (Inactive) cAMP->NOX2_complex Inhibits Assembly ROS ↓ Reactive Oxygen Species (ROS) NOX2_complex->ROS Apoptosis Apoptosis / Dysfunction ROS->Apoptosis Induces NK_T_Cell NK Cell / T Cell TumorCell Tumor Cell NK_T_Cell->TumorCell Cytotoxicity Apoptosis->NK_T_Cell

Caption: HDC signaling pathway in myeloid cells to inhibit ROS production.

Synergistic Action with Interleukin-2 (IL-2)

HDC is most effective when administered with low-dose IL-2, a cytokine that promotes the activation and proliferation of NK and T cells.[5][13][14] This combination, known as Ceplene, creates a powerful "push-pull" effect:

  • IL-2 ("The Push"): Stimulates and activates the cytotoxic machinery of NK and T cells.[15]

  • HDC ("The Pull"): Removes the suppressive barrier (ROS) that would otherwise render the IL-2 stimulation ineffective.[6][9]

By protecting lymphocytes from oxidative stress, HDC allows them to respond fully to the IL-2 signal, leading to enhanced anti-tumor cytotoxicity and improved clinical outcomes.[5]

G HDC Histamine Dihydrochloride MDSC Myeloid-Derived Suppressor Cell (MDSC) HDC->MDSC Inhibits NOX2 IL2 Interleukin-2 (IL-2) NK_T_Cell NK Cell / T Cell IL2->NK_T_Cell Activates & Proliferates ROS Reactive Oxygen Species (ROS) MDSC->ROS Produces TumorCell Tumor Cell NK_T_Cell->TumorCell Kills ROS->NK_T_Cell Suppresses

Caption: Synergistic interaction between HDC and IL-2 in cancer immunotherapy.

Impact on Myeloid Cell Differentiation and Proliferation

Beyond inhibiting ROS production, HDC has direct effects on myeloid cells themselves.

  • Promotes Maturation: In monocytic AML, where leukemic cells express H₂R and NOX2, HDC has been shown to promote the differentiation and maturation of malignant cells.[8][16] This can lead to reduced leukemic cell proliferation.[8]

  • Reduces MDSC Accumulation: In vivo studies have shown that HDC treatment can reduce the accumulation of MDSCs within the tumor.[1][2] This effect contributes to a less immunosuppressive tumor microenvironment.

  • Targets Monocytic MDSCs: Clinical data from the Re:Mission trial (NCT01347996) showed that treatment with HDC/IL-2 reduced peripheral CD14+HLA-DR-/low monocytic MDSCs (M-MDSCs), and this reduction was associated with a favorable clinical outcome in AML patients.[1][2]

Clinical Data and Efficacy

The combination of HDC and IL-2 has been most extensively studied as a maintenance therapy for AML patients in first complete remission (CR1).

Key Clinical Trial Findings

A pivotal Phase III trial (NCT00003991) involving 320 AML patients demonstrated the clinical benefit of HDC/IL-2.

MetricHDC/IL-2 Group (CR1 Patients, n=261)Control Group (CR1 Patients, n=261)p-valueReference
Leukemia-Free Survival (LFS) at 3 years 40%26%p = 0.01[17]
Overall LFS (All Patients, n=320) 34% (at 36 months)24% (at 36 months)p < 0.01[17]

These results indicate that maintenance therapy with HDC/IL-2 significantly reduces the risk of relapse in AML patients who have achieved remission.[17][18]

Detailed Experimental Protocols

Understanding the methodologies used to elucidate HDC's mechanism is critical for research and development.

Protocol: In Vitro ROS Production Assay

Objective: To measure the effect of histamine on ROS production by myeloid cells.

  • Cell Preparation: Isolate human peripheral blood monocytes or use a myeloid cell line (e.g., THP-1).

  • Labeling: Incubate cells with a ROS-sensitive fluorescent probe, such as 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Treatment: Expose the labeled cells to varying concentrations of this compound (e.g., 10⁻⁷ to 10⁻⁵ M) for 30 minutes at 37°C.[19]

  • Stimulation: Activate the NOX2 enzyme using a stimulant like phorbol (B1677699) 12-myristate 13-acetate (PMA) or the fMLF tripeptide.

  • Measurement: Measure the fluorescence intensity over time using a plate reader or flow cytometer. A decrease in fluorescence in HDC-treated cells compared to controls indicates inhibition of ROS production.

Protocol: NK Cell Cytotoxicity Assay

Objective: To determine if HDC can protect NK cell killing activity from suppression by myeloid cells.

  • Effector & Target Cell Prep:

    • Effector Cells: Isolate human NK cells from peripheral blood mononuclear cells (PBMCs).

    • Target Cells: Use a standard NK-sensitive tumor cell line, such as K562 cells.[20] Label target cells with a fluorescent dye (e.g., Calcein AM or CFSE).[21][22]

  • Suppressor Cell Co-culture:

    • Culture the NK cells alone, or in the presence of monocytes or MDSCs (the suppressor cells).

    • In parallel conditions, add this compound to the co-cultures of NK cells and suppressor cells.

  • Cytotoxicity Assay:

    • After a pre-incubation period, add the labeled K562 target cells to all conditions at various effector-to-target (E:T) ratios (e.g., 1:5).[23]

    • Incubate for 4 hours at 37°C.[20]

  • Analysis:

    • Measure target cell lysis. For Calcein AM, this is the release of the dye into the supernatant, measured by a fluorometer. For CFSE-labeled targets, lysis is quantified by flow cytometry by adding a viability dye like Propidium Iodide (PI) or 7-AAD.[20] An increase in target cell lysis in the HDC-treated co-culture group demonstrates HDC's protective effect.

G start Isolate NK Cells (Effector) & Label K562 Cells (Target) control Condition 1: NK Cells + K562 start->control suppression Condition 2: NK Cells + MDSCs + K562 start->suppression treatment Condition 3: NK Cells + MDSCs + K562 + HDC start->treatment incubate Incubate 4 hours at 37°C control->incubate suppression->incubate treatment->incubate analysis Analyze Target Cell Lysis (Flow Cytometry / Fluorometry) incubate->analysis outcome1 High Lysis analysis->outcome1 From C1 outcome2 Low Lysis (Suppression) analysis->outcome2 From C2 outcome3 High Lysis (Suppression Reversed) analysis->outcome3 From C3

Caption: Experimental workflow for an NK cell cytotoxicity assay.

Conclusion and Future Directions

This compound's mechanism of action is a prime example of host-centered cancer therapy. By targeting an immunosuppressive checkpoint (NOX2) on myeloid cells, it restores the function of critical anti-tumor lymphocytes. The synergy with IL-2 provides a robust and clinically validated strategy for preventing relapse in AML.

Future research should focus on:

  • Expanding to Other Cancers: Investigating the efficacy of HDC in solid tumors where MDSC infiltration is a known mechanism of immune evasion.[1]

  • Combination with Checkpoint Inhibitors: Exploring the potential synergy between HDC and PD-1/PD-L1 inhibitors, as HDC's reduction of MDSC-mediated suppression could enhance the efficacy of these agents.[1][2]

  • Biomarker Development: Identifying predictive biomarkers beyond MDSC levels to better select patients who are most likely to respond to HDC-based therapies.

References

Histamine Dihydrochloride (CAS 56-92-8): A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine (B1213489) dihydrochloride (B599025), the stable salt form of histamine, is a pleiotropic molecule with a growing body of research supporting its therapeutic and diagnostic applications. While historically known for its role in allergic reactions, recent investigations have unveiled its potent immunomodulatory properties, leading to its exploration in oncology, particularly in the treatment of acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the core research applications of histamine dihydrochloride, detailing its mechanism of action, relevant clinical trial data, and experimental protocols.

Core Research Applications

Cancer Immunotherapy

This compound has emerged as a promising agent in cancer immunotherapy, primarily in combination with interleukin-2 (B1167480) (IL-2). Its main application is in the maintenance of remission for patients with AML.[1] It is also being investigated in other malignancies such as metastatic melanoma and chronic myelomonocytic leukemia (CMML).[2][3]

Mechanism of Action:

The anti-leukemic effects of this compound are primarily attributed to its ability to counteract the immunosuppressive mechanisms within the tumor microenvironment.[1] Myeloid-derived suppressor cells (MDSCs) and leukemic cells themselves produce reactive oxygen species (ROS) through the NADPH oxidase (NOX2) enzyme. These ROS inhibit the cytotoxic functions of crucial immune effector cells like Natural Killer (NK) cells and T cells, which are essential for eliminating residual cancer cells.

This compound acts as an agonist at histamine H2 receptors expressed on these myeloid cells. This interaction inhibits the activity of NOX2, thereby reducing the production of immunosuppressive ROS. By protecting NK and T cells from oxidative stress, this compound enhances their ability to respond to immunostimulatory cytokines like IL-2, leading to a more effective anti-tumor immune response.[1]

Clinical Efficacy in Acute Myeloid Leukemia (AML):

The efficacy of this compound (brand name Ceplene®) in combination with low-dose IL-2 for AML remission maintenance has been demonstrated in a pivotal Phase III clinical trial (NCT00003991).[4][5]

Clinical Trial Data: NCT00003991 (AML in First Remission)
Parameter This compound + IL-2
Number of Patients 131
Median Age (years) 56
Leukemia-Free Survival (LFS) at 36 months 40%[6]
Median LFS (months) 15[1]
Key Adverse Events (Grade 3/4) Thrombocytopenia, Headache, Neutropenia[7]

Clinical Efficacy in Metastatic Melanoma:

A Phase III study investigated the addition of this compound to an IL-2 regimen in patients with advanced metastatic melanoma.[8]

Clinical Trial Data: Metastatic Melanoma (ITT-LM Population)
Parameter This compound + IL-2
Overall Survival Significantly improved (P = .004)[8]
Safety Well-tolerated, comparable to IL-2 alone[8]

Clinical Efficacy in Chronic Myelomonocytic Leukemia (CMML):

A Phase I/II clinical trial (NCT03040401) has been conducted to evaluate the safety and efficacy of this compound and low-dose IL-2 in patients with CMML.[9][10]

Clinical Trial Data: NCT03040401 (CMML)
Study Phase Phase I/II
Intervention This compound and/or IL-2
Status Recruiting[10]
Diagnostic Tool for Bronchial Hyperresponsiveness

This compound is utilized as a bronchoconstrictor agent in the histamine challenge test, a diagnostic procedure to assess airway hyperresponsiveness, a key feature of asthma.[11]

Mechanism of Action:

When inhaled, histamine acts on H1 receptors on airway smooth muscle cells, causing them to contract and leading to a narrowing of the airways (bronchoconstriction). Individuals with asthma exhibit an exaggerated response to lower concentrations of histamine compared to healthy individuals.

Experimental Protocols

AML Remission Maintenance Therapy (Based on NCT00003991)

Objective: To evaluate the efficacy of this compound and IL-2 in prolonging leukemia-free survival in AML patients in remission.

Methodology:

  • Patient Population: Adult patients with AML in their first complete remission.[12]

  • Treatment Arms:

    • Arm I: Subcutaneous (SC) interleukin-2 followed by SC this compound.[12]

    • Arm II: No further therapy (control).[12]

  • Dosing and Administration:

    • Interleukin-2 is administered subcutaneously.[12]

    • This compound (0.5 mg) is administered subcutaneously over 5-7 minutes, twice daily, on days 1-21 of each cycle.[4][12]

  • Treatment Cycles: The treatment is repeated every 6 weeks for 3 courses, and then every 9 weeks for 7 courses.[12]

  • Endpoint Assessment: Leukemia-free survival is monitored every 3 months for 2.5 years.[12]

Histamine Challenge Test for Asthma Diagnosis

Objective: To assess airway hyperresponsiveness to histamine.

Methodology:

  • Baseline Measurement: Perform baseline spirometry to measure the patient's forced expiratory volume in one second (FEV1).

  • Nebulization: The patient inhales nebulized saline (control), followed by progressively increasing concentrations of this compound.

  • Spirometry Monitoring: After each histamine concentration, FEV1 is measured.

  • Positive Test: A positive test is indicated by a 20% or greater fall in FEV1 from baseline at a specific histamine concentration.

  • Termination: The test is terminated if a positive result is achieved or the maximum histamine concentration is administered without a significant drop in FEV1.

  • Reversal: A bronchodilator is administered at the end of the test to reverse the bronchoconstriction.

In Vitro Assessment of this compound's Effect on ROS Production

Objective: To measure the impact of this compound on reactive oxygen species production by myeloid cells.

Methodology:

  • Cell Culture: Culture myeloid cell lines (e.g., HL-60) or primary myeloid cells.

  • Cell Staining: Load the cells with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorofluorescein (B58168) diacetate - DCFDA).

  • Treatment: Incubate the cells with varying concentrations of this compound.

  • ROS Induction: Stimulate ROS production using a known inducer (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. A decrease in fluorescence in histamine-treated cells compared to controls indicates inhibition of ROS production.[11]

In Vitro NK Cell Cytotoxicity Assay

Objective: To determine the effect of this compound on the cytotoxic activity of Natural Killer (NK) cells against cancer cells.

Methodology:

  • Cell Preparation:

    • Isolate NK cells from peripheral blood mononuclear cells (PBMCs).

    • Culture a target cancer cell line (e.g., K562) and label them with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).

  • Co-culture: Co-culture the labeled target cells with the NK cells at various effector-to-target ratios.

  • Treatment: Include experimental groups where the co-culture is treated with:

    • IL-2 alone

    • This compound alone

    • IL-2 and this compound in combination

  • Incubation: Incubate the co-culture for a specified period (e.g., 4 hours).

  • Cytotoxicity Measurement: Measure the release of the fluorescent dye or radioactive isotope from the lysed target cells. An increase in release in the this compound and IL-2 treated group compared to controls indicates enhanced NK cell cytotoxicity.

Signaling Pathways

Histamine exerts its diverse effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.

Histamine H1 Receptor (Gq-coupled)

Activation of the H1 receptor, which is coupled to a Gq protein, initiates the phospholipase C (PLC) signaling cascade.[13] This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is central to the pro-inflammatory and allergic responses mediated by histamine.

H1_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C DAG->PKC activates Response Allergic & Inflammatory Response Ca2->Response PKC->Response

H1 Receptor Gq Signaling Pathway
Histamine H2 Receptor (Gs-coupled)

The H2 receptor is coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[14] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular functions.[15] This pathway is notably involved in the regulation of gastric acid secretion and the immunomodulatory effects of histamine on myeloid cells.

H2_Signaling Histamine Histamine H2R H2 Receptor Histamine->H2R Gs Gs H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., decreased ROS production) PKA->Response phosphorylates targets

H2 Receptor Gs Signaling Pathway
Histamine H3 Receptor (Gi-coupled)

The H3 receptor is coupled to a Gi protein and its activation inhibits adenylyl cyclase, resulting in decreased cAMP levels.[16] This receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, providing negative feedback on histamine synthesis and release. It also acts as a heteroreceptor on other neurons, modulating the release of various neurotransmitters.[17]

H3_Signaling Histamine Histamine H3R H3 Receptor Histamine->H3R Gi Gi H3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Neurotransmitter Neurotransmitter Release Gi->Neurotransmitter inhibits cAMP ↓ cAMP AC->cAMP H4_Signaling Histamine Histamine H4R H4 Receptor Histamine->H4R Gio Gi/o H4R->Gio activates AC Adenylyl Cyclase Gio->AC inhibits Chemotaxis Immune Cell Chemotaxis Gio->Chemotaxis promotes cAMP ↓ cAMP AC->cAMP

References

Role of histamine dihydrochloride in tumor microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Histamine (B1213489) Dihydrochloride (B599025) in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy due to its immunosuppressive nature. A key contributor to this suppression is the accumulation of myeloid-derived suppressor cells (MDSCs), which impair the function of cytotoxic immune cells such as Natural Killer (NK) cells and T cells. Histamine dihydrochloride (HDC), a stable salt of histamine, has emerged as a promising immunomodulatory agent that can counteract this suppression. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to the role of HDC in the TME.

HDC's primary mechanism involves the inhibition of NADPH oxidase 2 (NOX2) on MDSCs, which prevents the production of immunosuppressive reactive oxygen species (ROS). This protective effect restores the cytotoxic capabilities of NK cells and T cells, particularly when used in combination with interleukin-2 (B1167480) (IL-2), a potent activator of these immune cells. Clinical trials have demonstrated the efficacy of HDC in combination with IL-2 in improving outcomes for patients with acute myeloid leukemia (AML) and metastatic melanoma. This guide details the signaling pathways involved, presents quantitative clinical trial data in structured tables, and provides step-by-step experimental protocols for assessing the bioactivity of HDC, making it a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction: The Tumor Microenvironment and Immune Suppression

The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells, blood vessels, and immune cells. Far from being a passive bystander, the TME actively contributes to tumor growth, progression, and metastasis. One of the key hallmarks of the TME is its profound immunosuppressive character, which allows cancer cells to evade immune surveillance and destruction. Various cellular and molecular factors within the TME contribute to this immune-suppressive milieu, including regulatory T cells (Tregs), tumor-associated macrophages (TAMs), and, critically, myeloid-derived suppressor cells (MDSCs). These cells create a hostile environment for effector immune cells, such as cytotoxic T lymphocytes (CTLs) and NK cells, thereby limiting the efficacy of immunotherapies.

This compound: A Novel Immunomodulator

This compound is the hydrochloride salt of histamine, a biogenic amine with pleiotropic effects on various physiological processes, including immune responses.[1] In the context of cancer, HDC has been investigated for its ability to modulate the immune system to enhance anti-tumor responses.[1] It is approved in Europe for the prevention of relapse in patients with Acute Myeloid Leukemia (AML) in combination with low-dose interleukin-2 (IL-2).[2]

Mechanism of Action: Targeting Myeloid-Derived Suppressor Cells

The Role of MDSCs in Tumor-Mediated Immune Evasion

Myeloid-derived suppressor cells are a heterogeneous population of immature myeloid cells that expand during cancer, inflammation, and infection.[3] In the TME, MDSCs are potent suppressors of both innate and adaptive immunity.[3] They exert their immunosuppressive functions through various mechanisms, including the depletion of amino acids essential for T cell proliferation (e.g., arginine via arginase-1), the production of inhibitory cytokines, and, most relevant to the action of HDC, the generation of reactive oxygen species (ROS).[4][5]

This compound and the Inhibition of NOX2-Derived Reactive Oxygen Species (ROS)

The primary mechanism by which HDC counteracts MDSC-mediated immunosuppression is through the inhibition of the NADPH oxidase 2 (NOX2) enzyme complex.[3][6] MDSCs produce high levels of ROS, particularly superoxide, via NOX2.[3] These ROS create a state of oxidative stress in the TME that is detrimental to effector immune cells.

Histamine acts as an agonist for the histamine H2 receptor (H2R), which is expressed on the surface of myeloid cells.[7][8] The binding of histamine to H2R initiates a signaling cascade that leads to the inhibition of NOX2 activity and, consequently, a reduction in ROS production by MDSCs.[9][10]

cluster_MDSC MDSC HDC Histamine Dihydrochloride H2R Histamine H2 Receptor HDC->H2R binds AC Adenylate Cyclase H2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates NOX2 NADPH Oxidase 2 (NOX2) PKA->NOX2 inhibits ROS Reactive Oxygen Species (ROS) NOX2->ROS produces MDSC Myeloid-Derived Suppressor Cell (MDSC)

Figure 1: Signaling pathway of this compound in MDSCs.

Protection of Cytotoxic Lymphocytes (NK Cells and T Cells)

By inhibiting ROS production, HDC protects NK cells and T cells from oxidative stress-induced dysfunction and apoptosis.[9] This allows these cytotoxic lymphocytes to maintain their effector functions, including the recognition and killing of tumor cells. The restoration of NK cell and T cell activity is a critical step in overcoming the immunosuppressive barrier of the TME.

Synergistic Activity with Interleukin-2 (IL-2)

IL-2 Signaling and its Role in Anti-Tumor Immunity

Interleukin-2 is a cytokine that plays a central role in the proliferation and activation of T cells and NK cells.[11] It binds to the IL-2 receptor (IL-2R) on the surface of these cells, triggering intracellular signaling pathways, primarily the JAK-STAT pathway, which leads to gene expression changes that promote cell survival, proliferation, and cytotoxic activity.[12][13]

The Combined Effect of this compound and IL-2

The combination of HDC and IL-2 has been shown to be synergistic in promoting anti-tumor immunity.[9][10] While IL-2 stimulates the activation and proliferation of NK cells and T cells, HDC creates a more favorable microenvironment for these cells to function by mitigating the suppressive effects of MDSCs.[9] This dual approach of simultaneously activating effector cells and disarming suppressor cells has proven to be an effective therapeutic strategy.

HDC Histamine Dihydrochloride MDSC MDSC HDC->MDSC inhibits ROS ROS MDSC->ROS produces NK_T_cell NK Cell / T Cell ROS->NK_T_cell suppresses IL2 Interleukin-2 (IL-2) IL2->NK_T_cell activates Tumor_Cell Tumor Cell NK_T_cell->Tumor_Cell kills

Figure 2: Synergistic action of HDC and IL-2.

Preclinical and Clinical Efficacy of this compound

The anti-tumor activity of HDC, particularly in combination with IL-2, has been evaluated in various preclinical models and clinical trials. The most significant clinical data has been generated in acute myeloid leukemia and metastatic melanoma.

Acute Myeloid Leukemia (AML)

A pivotal Phase III clinical trial investigated the efficacy of HDC and IL-2 as post-consolidation therapy in AML patients in complete remission. The study demonstrated a significant improvement in leukemia-free survival (LFS) for patients receiving the combination therapy compared to no treatment.[14][15]

AML Phase III Trial Outcome HDC + IL-2 No Treatment (Control) Hazard Ratio (95% CI) p-value Reference
Leukemia-Free Survival (LFS) - All Patients (n=320) 0.71<0.01[2][14][15]
3-Year LFS - Patients in CR1 (n=261) 40%26%0.690.01[14][15]
Metastatic Melanoma

In a Phase III trial involving patients with advanced metastatic melanoma, the combination of HDC and IL-2 was compared to IL-2 alone. While a trend towards improved overall survival was observed in the overall population, a statistically significant survival benefit was seen in the subgroup of patients with liver metastases.[16][17]

Metastatic Melanoma Phase III Trial Outcome HDC + IL-2 IL-2 Alone Median Survival p-value Reference
Overall Survival - All Patients (n=305) Trend for improvement0.125[16][17]
Overall Survival - Patients with Liver Metastases (n=129) 283 days vs. 154 days0.004[17][18]

Experimental Protocols for Assessing the Bioactivity of this compound

NK Cell-Mediated Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of NK cells (effector cells) to lyse target tumor cells.[19][20]

Materials:

  • Effector cells (e.g., peripheral blood mononuclear cells or purified NK cells)

  • Target cells (e.g., K562 cell line)

  • Chromium-51 (51Cr) as sodium chromate

  • Complete RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • 96-well V-bottom plates

  • Triton X-100 (for maximum release control)

  • Gamma counter

Protocol:

  • Target Cell Labeling:

    • Resuspend target cells at 1 x 10^6 cells/mL in complete medium.

    • Add 50-100 µCi of 51Cr per 1 x 10^6 cells.

    • Incubate for 1-2 hours at 37°C, mixing gently every 30 minutes.

    • Wash the labeled target cells three times with complete medium to remove unincorporated 51Cr.

    • Resuspend the cells at a final concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Plate 100 µL of labeled target cells into each well of a 96-well V-bottom plate (10,000 cells/well).

    • Prepare serial dilutions of effector cells to achieve various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

    • Add 100 µL of the effector cell suspension to the appropriate wells.

    • Controls:

      • Spontaneous release: Target cells with 100 µL of medium only.

      • Maximum release: Target cells with 100 µL of 2% Triton X-100.

  • Incubation:

    • Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact.

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator.

  • Harvesting and Counting:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect 100 µL of supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation:

    • Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100

start Start label_target Label Target Cells with 51Cr start->label_target wash_target Wash Target Cells label_target->wash_target plate_target Plate Target Cells (10,000/well) wash_target->plate_target add_effectors Add Effector Cells (various E:T ratios) plate_target->add_effectors add_controls Add Controls (Spontaneous & Maximum Release) plate_target->add_controls incubate Incubate 4 hours at 37°C add_effectors->incubate add_controls->incubate harvest Harvest Supernatant incubate->harvest count Count Radioactivity (Gamma Counter) harvest->count calculate Calculate % Specific Lysis count->calculate end End calculate->end

Figure 3: Experimental workflow for NK cell cytotoxicity assay.

Myeloid-Derived Suppressor Cell (MDSC) Suppression Assay (T Cell Proliferation Assay)

This assay measures the ability of MDSCs to suppress the proliferation of T cells.[4][21]

Materials:

  • MDSCs (isolated from tumor-bearing mice or patient samples)

  • T cells (e.g., from splenocytes or PBMCs)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and anti-CD28 antibodies (for T cell stimulation)

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

  • Flow cytometer

Protocol:

  • T Cell Labeling:

    • Isolate T cells and resuspend at 1 x 10^7 cells/mL in PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete medium.

    • Wash the cells three times with complete medium.

    • Resuspend the labeled T cells at 1 x 10^6 cells/mL.

  • Co-culture Setup:

    • Plate 100 µL of CFSE-labeled T cells into each well of a 96-well round-bottom plate (100,000 cells/well).

    • Add MDSCs at various MDSC-to-T cell ratios (e.g., 1:1, 1:2, 1:4).

    • Add anti-CD3/anti-CD28 antibodies to stimulate T cell proliferation.

    • Controls:

      • Unstimulated T cells (no anti-CD3/CD28).

      • Stimulated T cells without MDSCs.

  • Incubation:

    • Incubate the co-culture for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain with fluorescently labeled antibodies against T cell markers (e.g., CD4, CD8) if desired.

    • Acquire the cells on a flow cytometer and analyze the CFSE fluorescence in the T cell population. Proliferation is indicated by a stepwise dilution of the CFSE signal.

  • Data Analysis:

    • Quantify the percentage of proliferated T cells in each condition.

    • Calculate the percent suppression of T cell proliferation by MDSCs relative to the stimulated T cells without MDSCs control.

In Vivo Tumor Model Efficacy Studies

These studies assess the anti-tumor efficacy of HDC, alone or in combination with other agents, in animal models.[6][22]

General Workflow:

  • Tumor Cell Implantation:

    • Tumor cells (e.g., B16 melanoma, EL-4 lymphoma) are implanted subcutaneously or intravenously into syngeneic mice.

  • Treatment Administration:

    • Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, HDC alone, IL-2 alone, HDC + IL-2).

    • Treatments are administered according to a predefined schedule and route (e.g., subcutaneous injection).

  • Monitoring:

    • Tumor growth is monitored regularly by measuring tumor volume.

    • Animal body weight and overall health are also monitored.

  • Endpoint Analysis:

    • At the end of the study, tumors are excised and weighed.

    • Tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry to assess immune cell infiltration and activation).

    • Survival studies can also be conducted.

Conclusion and Future Directions

This compound represents a targeted immunotherapeutic approach that addresses a key mechanism of immune evasion in the tumor microenvironment. By inhibiting NOX2-mediated ROS production by MDSCs, HDC protects and restores the function of cytotoxic NK cells and T cells. The synergistic combination with IL-2 has shown clinical benefit in AML and metastatic melanoma. The detailed mechanisms and protocols provided in this guide offer a solid foundation for further research and development in this promising area of cancer immunotherapy.

Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from HDC-based therapies. Additionally, exploring novel combinations of HDC with other immunotherapies, such as checkpoint inhibitors, could further enhance anti-tumor immunity and improve clinical outcomes for a broader range of cancer types. The continued investigation into the multifaceted roles of histamine and its receptors in the TME will undoubtedly uncover new therapeutic opportunities.

References

The Role of Histamine Dihydrochloride in the Inhibition of Reactive Oxygen Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histamine (B1213489) dihydrochloride (B599025) (HDC), a salt of the biogenic amine histamine, has emerged as a significant immunomodulatory agent, particularly in the context of cancer therapy. Its mechanism of action is centrally linked to the inhibition of reactive oxygen species (ROS) production by myeloid cells. This guide provides an in-depth technical overview of the core mechanisms, experimental validation, and clinical implications of HDC-mediated ROS inhibition. By acting as an agonist at the histamine H2 receptor (H2R) on myeloid cells, HDC effectively downregulates the activity of NADPH oxidase 2 (NOX2), a key enzyme responsible for the respiratory burst and subsequent release of immunosuppressive ROS. This targeted inhibition shields cytotoxic lymphocytes, such as Natural Killer (NK) cells and T cells, from oxidative stress-induced apoptosis and functional impairment within the tumor microenvironment. The protective effect of HDC potentiates the anti-tumor activity of immunotherapies like interleukin-2 (B1167480) (IL-2), leading to improved clinical outcomes in diseases such as Acute Myeloid Leukemia (AML).

Core Mechanism: Histamine Dihydrochloride and ROS Inhibition

This compound's primary immunomodulatory function in the context of cancer immunotherapy is the suppression of ROS formation by myeloid-derived suppressor cells (MDSCs) and other myeloid cells.[1][2] This process is initiated by the binding of histamine to H2 receptors on the surface of these cells.[3][4]

Signaling Pathway for HDC-Mediated ROS Inhibition

The binding of HDC to the H2R, a G-protein coupled receptor, triggers a downstream signaling cascade that ultimately inhibits the assembly and activation of the NADPH oxidase 2 (NOX2) enzyme complex.[3][5] NOX2 is a multi-subunit enzyme responsible for the "respiratory burst," a rapid release of superoxide (B77818) anions (O₂⁻) which are then converted to other ROS, including hydrogen peroxide (H₂O₂).[5] By preventing the activation of NOX2, HDC effectively curtails the production of these immunosuppressive molecules.[1][3]

HDC This compound H2R Histamine H2 Receptor HDC->H2R binds to G_protein G-protein H2R->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates NOX2_complex NOX2 Complex Assembly/Activation PKA->NOX2_complex inhibits ROS Reactive Oxygen Species (ROS) NOX2_complex->ROS produces cluster_0 Myeloid Cell (MDSC) cluster_1 Immune Effector Cell (NK/T Cell) Myeloid_Cell Myeloid Cell NOX2 NOX2 Myeloid_Cell->NOX2 ROS ROS NOX2->ROS Immune_Cell NK Cell / T Cell ROS->Immune_Cell induces Apoptosis Apoptosis/Dysfunction ROS->Apoptosis leads to Anti_Tumor_Activity Anti-Tumor Activity Immune_Cell->Anti_Tumor_Activity HDC This compound HDC->NOX2 inhibits IL2 Interleukin-2 IL2->Immune_Cell activates start Start: Myeloid Cells in Culture load_dcfh Load with DCFH-DA (10-25 µM, 30-60 min, 37°C) start->load_dcfh wash1 Wash (2x with PBS) load_dcfh->wash1 treatment Treat with HDC +/- Stimulus wash1->treatment harvest Harvest and Wash Cells treatment->harvest flow_cytometry Analyze by Flow Cytometry (Ex: 488nm, Em: ~525nm) harvest->flow_cytometry end End: Quantify Intracellular ROS flow_cytometry->end start Start: Co-culture of T cells and Myeloid Cells +/- HDC harvest Harvest and Wash Cells (2x with PBS) start->harvest stain Stain with Annexin V-FITC and PI (15 min, RT, dark) harvest->stain analyze Analyze by Flow Cytometry stain->analyze end End: Quantify Apoptotic T-cell Populations analyze->end

References

Histamine Dihydrochloride: An In-depth Technical Guide to its Function as a Histamine Receptor Agagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine (B1213489) dihydrochloride (B599025), the salt form of the endogenous biogenic amine histamine, serves as a non-selective agonist for all four histamine receptor subtypes (H1, H2, H3, and H4). This property makes it an indispensable tool in pharmacological research for elucidating the physiological and pathophysiological roles of the histaminergic system. This technical guide provides a comprehensive overview of histamine dihydrochloride's chemical properties, its interaction with histamine receptors, the associated signaling pathways, and detailed protocols for its experimental use.

Introduction to this compound

This compound (C₅H₉N₃·2HCl) is a stable, water-soluble salt of histamine.[1][2] In research settings, it is preferred over histamine base due to its stability and ease of handling. As an agonist, it mimics the action of endogenous histamine, binding to and activating histamine receptors, thereby initiating downstream intracellular signaling cascades.[1] Its non-selective nature allows for the broad study of the histaminergic system, while its effects can be dissected through the use of subtype-selective antagonists.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 56-92-8[1]
Molecular Formula C₅H₁₁Cl₂N₃[3]
Molecular Weight 184.07 g/mol [1]
Appearance White to off-white crystalline powder[4]
Solubility Soluble in water (to 100 mM) and DMSO (to 100 mM)[1][2]
Storage Desiccate at room temperature or store at 2-8°C[1][5]

Interaction with Histamine Receptors: Quantitative Data

This compound activates all four G protein-coupled histamine receptors (GPCRs). The affinity (Ki) and potency (EC50) of histamine at each human receptor subtype are crucial parameters for designing and interpreting experiments. Table 2 summarizes these values from various studies. It is important to note that these values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.

Receptor SubtypeBinding Affinity (Ki)Functional Potency (EC50)Assay TypeReference(s)
H1 Receptor ~1 µM47 nM - 10 µMCalcium Flux / Inositol (B14025) Phosphate Accumulation[6]
H2 Receptor ~1-5 µM2.1 µMcAMP Accumulation[7]
H3 Receptor 8 nM24 nMGTPγS Binding / cAMP Inhibition[7]
H4 Receptor 3.8 - 50 nM13 nMcAMP Inhibition / Calcium Mobilization[7]

Histamine Receptor Signaling Pathways

The activation of each histamine receptor subtype by this compound initiates distinct intracellular signaling cascades.

H1 Receptor Signaling

The H1 receptor primarily couples to Gαq/11 proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

H1_Signaling Histamine Histamine H1R H1R Histamine->H1R Binds Gq/11 Gq/11 H1R->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation

H1 Receptor Signaling Pathway
H2 Receptor Signaling

The H2 receptor is coupled to Gαs proteins. Agonist binding stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets.

H2_Signaling Histamine Histamine H2R H2R Histamine->H2R Binds Gs Gs H2R->Gs Activates Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Generates ATP ATP ATP->Adenylyl Cyclase PKA activation PKA activation cAMP->PKA activation

H2 Receptor Signaling Pathway
H3 Receptor Signaling

The H3 receptor couples to Gαi/o proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ subunits of the G protein can also modulate the activity of N-type voltage-gated calcium channels.

H3_Signaling Histamine Histamine H3R H3R Histamine->H3R Binds Gi/o Gi/o H3R->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits Ca2+ channel modulation Ca2+ channel modulation Gi/o->Ca2+ channel modulation βγ subunits cAMP decrease cAMP decrease Adenylyl Cyclase->cAMP decrease

H3 Receptor Signaling Pathway
H4 Receptor Signaling

Similar to the H3 receptor, the H4 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. Additionally, H4 receptor activation can mobilize intracellular calcium and activate the MAPK pathway, playing a significant role in immune cell chemotaxis.

H4_Signaling Histamine Histamine H4R H4R Histamine->H4R Binds Gi/o Gi/o H4R->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits Ca2+ mobilization Ca2+ mobilization Gi/o->Ca2+ mobilization cAMP decrease cAMP decrease Adenylyl Cyclase->cAMP decrease Chemotaxis Chemotaxis Ca2+ mobilization->Chemotaxis

H4 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific cell line or tissue being used.

General Experimental Workflow

The following diagram illustrates a general workflow for characterizing the activity of this compound at a specific histamine receptor subtype.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_functional Cell_Culture Cell Culture expressing Histamine Receptor Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay Functional Assay (Determine EC50) Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Analyze Data Ca_Flux Calcium Flux (H1) Functional_Assay->Ca_Flux cAMP cAMP Assay (H2, H3, H4) Functional_Assay->cAMP GTPgS GTPγS Binding (H3, H4) Functional_Assay->GTPgS Ca_Flux->Data_Analysis cAMP->Data_Analysis GTPgS->Data_Analysis

References

Synthesis of High-Purity Histamine Dihydrochloride from L-Histidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity histamine (B1213489) dihydrochloride (B599025) from L-histidine. The document details the core chemical transformation, purification strategies, and analytical methods for quality control, tailored for professionals in research and drug development.

Introduction

Histamine, a crucial biogenic amine, plays a significant role in various physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1][2][3] Its dihydrochloride salt is a stable and commonly used form in pharmaceutical preparations and research. The synthesis of high-purity histamine dihydrochloride is paramount to ensure safety and efficacy in its applications. The primary route for this synthesis involves the decarboxylation of the amino acid L-histidine.[4][5] This guide explores a robust non-enzymatic method for this conversion, focusing on achieving a final product with minimal impurities, suitable for pharmaceutical use. A purity benchmark for pharmaceutical-grade this compound is often considered to have less than 0.8% L-histidine HCl monohydrate, 0.1% of any individual chromatographic impurity, and a total impurity profile of less than 2%.[4]

Synthesis Pathway: Decarboxylation of L-Histidine

The core of the synthesis is the decarboxylation of L-histidine to yield histamine. This reaction involves the removal of a carboxyl group from L-histidine, typically at elevated temperatures and in the presence of a suitable catalyst and solvent system.

A widely adopted approach is the non-enzymatic decarboxylation of L-histidine. This method offers advantages in terms of scalability and control over reaction conditions compared to enzymatic processes. The general two-step process involves:

  • Decarboxylation: L-histidine is heated in the presence of a catalyst and a high-boiling point solvent to produce histamine free base.

  • Salt Formation: The resulting histamine free base is then treated with hydrochloric acid to form the stable dihydrochloride salt, which can be isolated and purified.[4][6]

Synthesis_Workflow L_Histidine L-Histidine Decarboxylation Decarboxylation (Propylene Glycol, Acetophenone (B1666503), Heat) L_Histidine->Decarboxylation Histamine_Free_Base Histamine Free Base Decarboxylation->Histamine_Free_Base Salt_Formation Salt Formation (HCl in Isopropanol) Histamine_Free_Base->Salt_Formation Crude_Histamine_Dihydrochloride Crude this compound Salt_Formation->Crude_Histamine_Dihydrochloride Purification Purification (Recrystallization) Crude_Histamine_Dihydrochloride->Purification High_Purity_Histamine_Dihydrochloride High-Purity this compound Purification->High_Purity_Histamine_Dihydrochloride

Fig. 1: General workflow for the synthesis of high-purity this compound.

Experimental Protocols

Decarboxylation of L-Histidine

This protocol is based on a method utilizing a mixed solvent system of propylene (B89431) glycol and acetophenone, which has been shown to be effective for large-scale industrial production with good control over the reaction endpoint and impurity profile.[6]

Materials:

  • L-Histidine

  • Propylene Glycol (water content < 0.5 wt%)

  • Acetophenone (water content < 0.2 wt%)

Procedure:

  • To a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, add propylene glycol and acetophenone in a 2:1 weight ratio (e.g., 400 kg propylene glycol and 200 kg acetophenone).[6]

  • While stirring, add L-histidine to the solvent mixture.[6]

  • Heat the reaction mixture to 100°C and stir for 10 minutes.[6]

  • Slowly increase the temperature to 110-150°C.[7] The reaction is considered complete when the reaction solution becomes clear.[6]

  • Cool the reaction mixture and filter to remove any insoluble materials.

  • The filtrate, containing the histamine free base, is then subjected to reduced pressure distillation to remove the solvents, yielding a viscous substance.[7]

Formation and Purification of this compound

Materials:

Procedure:

  • Disperse the viscous residue from the previous step in water.

  • Cool the solution in an ice bath and adjust the pH to 5-6 by the slow addition of concentrated hydrochloric acid.[7]

  • To precipitate the product and remove impurities, the solution containing the histamine free base can be triturated with methylene chloride.[4][8] The resulting precipitate is filtered and washed.

  • The filtered product is then treated with hydrochloric acid in isopropanol to precipitate a crude histamine monohydrochloride salt.[4][8] This intermediate salt formation aids in purification.

  • The crude monohydrochloride salt is then treated again with a hydrochloric acid/isopropanol solution to form this compound.[8]

  • The crude this compound is collected by filtration and can be further purified by recrystallization from a suitable solvent such as ethanol-water. A typical procedure involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals.

  • The purified crystals of this compound are then filtered, washed with a cold solvent, and dried in a vacuum oven at 60-65°C overnight.[4][8]

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yields

ParameterValueReference
L-Histidine to Solvent Ratio1:3 (w/w)[6]
Propylene Glycol:Acetophenone Ratio2:1 (w/w)[6]
Reaction Temperature110-150 °C[7]
Crude Yield56.6%[4][8]
Purity of Crude Product (HPLC)94.4% a/a[4][8]

Table 2: Purity Specifications for Pharmaceutical Grade this compound

ImpuritySpecificationReference
L-Histidine HCl Monohydrate< 0.8%[4]
Individual Chromatographic Impurities< 0.1%[4]
Total Impurities< 2%[4][5]

Analytical Methods for Purity Assessment

Ensuring the high purity of the final product is critical. A combination of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantifying histamine and its impurities.[9][10] A reversed-phase HPLC method with UV detection is often used.[11]

  • Thin-Layer Chromatography (TLC): TLC can be used as a simpler, semi-quantitative method for monitoring the progress of the reaction and for initial purity assessment.[9][12]

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS/MS), this technique provides high sensitivity and specificity for the identification and quantification of histamine and its metabolites.[10]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a sensitive and specific method that can be used for the determination of histamine.[9]

Histamine Signaling Pathways

Histamine exerts its biological effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[13] Understanding these pathways is crucial for drug development.

Histamine_Signaling cluster_H1 H1 Receptor Signaling cluster_H2 H2 Receptor Signaling H1R H1R Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC H2R H2R Gs Gs H2R->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA

References

Physicochemical Properties of Histamine Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of histamine (B1213489) dihydrochloride (B599025). The information is curated to support research, development, and formulation activities involving this critical biogenic amine. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for key analytical methods are also provided, alongside visual representations of relevant biological signaling pathways.

Chemical and Physical Properties

Histamine dihydrochloride is the salt form of histamine, an organic nitrogen compound involved in local immune responses, regulation of physiological functions in the gut, and as a neurotransmitter.[1] The dihydrochloride salt exhibits distinct physicochemical characteristics crucial for its handling, formulation, and biological activity.

PropertyValueReference
Chemical Name 2-(1H-imidazol-5-yl)ethanamine;dihydrochloride[2]
Molecular Formula C₅H₁₁Cl₂N₃[1]
Molecular Weight 184.07 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 249-252 °C

Solubility Profile

The solubility of this compound is a critical parameter for its use in in vitro and in vivo studies, as well as for formulation development.

SolventSolubilityReference
Water 100 mg/mL (543.27 mM)[1]
Methanol Very soluble[3]
Ethanol Soluble[3]
DMSO 100 mg/mL (543.27 mM)[1]

Acidity and pKa

The ionization state of histamine is crucial for its receptor binding and physiological activity. Histamine has two basic centers: the aliphatic amino group and the imidazole (B134444) ring nitrogen.[4] The pKa values determine the extent of protonation at physiological pH.

Ionizable GrouppKa ValueReference
Imidazole Ring Nitrogen~5.8 - 6.04[4][5]
Aliphatic Amino Group~9.4 - 9.75[4][5]

At physiological pH (7.35-7.45), the aliphatic amino group (pKa ~9.4) is predominantly protonated, while the imidazole ring (pKa ~5.8) is largely unprotonated, resulting in a singly charged cation.[4]

Stability and Storage

Proper storage is essential to maintain the integrity of this compound. It should be stored at 4°C in a sealed container, away from moisture and strong oxidizing agents.[1] For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Aqueous solutions should be protected from light.[6]

Histamine Signaling Pathways

Histamine exerts its biological effects by binding to four distinct G protein-coupled receptors (GPCRs): H₁, H₂, H₃, and H₄. The H₁ and H₂ receptors are particularly well-characterized and are associated with distinct signaling cascades.

Histamine H₁ Receptor Signaling Pathway

The H₁ receptor is coupled to the Gq family of G proteins.[7] Activation of the H₁ receptor by histamine initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[7] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[8]

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response leads to PKC->Cellular_Response leads to

Histamine H₁ Receptor Signaling Pathway
Histamine H₂ Receptor Signaling Pathway

The H₂ receptor is coupled to the Gs family of G proteins.[9] Upon activation by histamine, the Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][10] cAMP then acts as a second messenger to activate protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[9][10]

H2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Histamine Histamine H2R H2 Receptor Histamine->H2R Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response leads to

Histamine H₂ Receptor Signaling Pathway

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a compound.

Solubility_Workflow A 1. Add excess solid to solvent B 2. Equilibrate (e.g., 24-48h shaking) A->B C 3. Separate solid and liquid phases (centrifugation/filtration) B->C D 4. Dilute supernatant C->D E 5. Quantify concentration (e.g., UV-Vis, LC-MS) D->E

Shake-Flask Solubility Determination Workflow

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, buffer) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).[11]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation or filtration.[12]

  • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the analytical range of the chosen quantification method.

  • Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or liquid chromatography-mass spectrometry (LC-MS).[12]

  • Calculation: Calculate the solubility by taking into account the dilution factor.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid crystalline substance.

Methodology:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered.[13] Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.[13]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus.[13]

  • Heating: Heat the sample at a controlled rate. A rapid heating rate can be used initially to approach the expected melting point, followed by a slower rate (e.g., 1-2°C per minute) near the melting point to ensure accuracy.[14]

  • Observation: Observe the sample through the apparatus's viewing lens.

  • Melting Range Determination: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting).[14] This range represents the melting point.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound of known concentration (e.g., 1 mM) in purified water.[15]

    • Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[15]

    • Use an electrolyte solution (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[15]

  • Apparatus Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[15]

  • Titration Procedure:

    • Place a known volume of the this compound solution into a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • To determine the pKa of the imidazole ring, titrate with the standardized NaOH solution. To determine the pKa of the aliphatic amino group, first, acidify the solution with the HCl solution and then titrate with the NaOH solution.

    • Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.[16]

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.[16]

References

The Immunomodulatory Effects of Histamine Dihydrochloride on T Cell and NK Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine (B1213489) dihydrochloride (B599025) (HDC), a salt of the biogenic amine histamine, has emerged as a significant immunomodulatory agent with profound effects on the anti-tumor activity of T lymphocytes and Natural Killer (NK) cells. This technical guide provides an in-depth analysis of the mechanisms through which HDC influences the function of these critical immune effector cells. It consolidates key findings on signaling pathways, functional outcomes, and provides detailed experimental protocols for researchers in the field. The information presented herein is intended to serve as a comprehensive resource for understanding and harnessing the therapeutic potential of histamine dihydrochloride in immunotherapy.

Introduction

Histamine, traditionally known for its role in allergic and inflammatory responses, is now recognized as a pivotal regulator of both innate and adaptive immunity.[1] this compound, a stable salt form, is being investigated as a therapeutic agent, particularly in oncology, for its ability to enhance the efficacy of cytokine-based immunotherapies.[2][3] This guide focuses on the intricate interactions of histamine with T cells and NK cells, the primary effector lymphocytes in cell-mediated immunity.

The effects of histamine are mediated through four distinct G protein-coupled receptors: H1, H2, H3, and H4, each linked to different intracellular signaling cascades.[1] The differential expression of these receptors on immune cells and their activation by histamine can lead to varied and sometimes opposing functional outcomes. A key mechanism of action for HDC in the tumor microenvironment is the inhibition of reactive oxygen species (ROS) production by myeloid cells, which in turn protects T cells and NK cells from oxidative stress-induced suppression and apoptosis.[4][5][6][7]

This document will systematically explore the impact of this compound on T cell and NK cell function, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Effect of this compound on T Cell Function

Histamine exerts a complex and multifaceted influence on T cell biology, affecting their differentiation, cytokine production, and effector functions. These effects are largely dependent on the specific histamine receptor engaged and the T helper (Th) cell subset involved.

T Cell Receptor Signaling and Cytokine Production

Histamine directly modulates T cell responses through its receptors. The H1 receptor is often associated with pro-inflammatory responses and the enhancement of Th1-type immunity, while the H2 receptor is linked to immunosuppressive and Th2-polarizing effects.[8][9] The H4 receptor, predominantly expressed on immune cells, also plays a significant role in T cell modulation.[10][11]

  • H1 Receptor: Activation of the H1 receptor on T cells can enhance Th1 responses, leading to increased production of interferon-gamma (IFN-γ).[8] This signaling is crucial for maximal IFN-γ production and involves the activation of the p38 MAPK pathway.[12] In some contexts, blocking the H1 receptor on tumor-associated macrophages (TAMs) can restore CD8+ T cell anti-tumor immunity by preventing VISTA-mediated T cell suppression.[13]

  • H2 Receptor: The H2 receptor is coupled to adenylyl cyclase, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[4] This pathway generally has an inhibitory effect on T cell proliferation and cytokine production, negatively regulating both Th1 and Th2 responses.[8][14] Histamine, via the H2 receptor, can suppress the production of the Th1-polarizing cytokine IL-12 by dendritic cells, thereby indirectly promoting a Th2 phenotype.[15][16][17]

  • H4 Receptor: The H4 receptor is functionally expressed on CD4+ T cells, particularly Th2 cells, and its expression is upregulated by IL-4.[18] Stimulation of the H4 receptor on Th2 cells induces the activation of the transcription factor AP-1 and the production of IL-31, a cytokine associated with pruritus.[18] In the context of cancer, the H4 receptor may contribute to an immunosuppressive tumor microenvironment.[19]

Table 1: Effects of Histamine on T Cell Cytokine Production

Cell TypeHistamine ReceptorEffect on Cytokine ProductionReference
Th1 CellsH1REnhances IFN-γ production[8][12]
Th1 & Th2 CellsH2RNegatively regulates both Th1 (IFN-γ, IL-2) and Th2 (IL-4, IL-5, IL-13) cytokine production[8][9][20]
Dendritic CellsH2RDecreases IL-12 production, indirectly promoting Th2 polarization[15][16][17]
Dendritic CellsH2RIncreases IL-10 production[15][16][17]
CD4+ Th2 CellsH4RUpregulates IL-31 production[18]
CD8+ T CellsH2R & H4RInduces IL-16 release[21]
Protection from Oxidative Stress

In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) produce high levels of reactive oxygen species (ROS), which can suppress T cell function and induce apoptosis.[4][22] this compound, by acting on H2 receptors on these myeloid cells, inhibits the NADPH oxidase (NOX2) enzyme, thereby reducing ROS production.[7][23] This protective effect preserves the viability and cytotoxic function of effector T cells, particularly CD8+ T cells with spontaneous reactivity against acute myeloid leukemia (AML) blasts.[24]

Signaling Pathways in T Cells

T_Cell_Signaling cluster_H1R H1 Receptor Signaling cluster_H2R H2 Receptor Signaling cluster_H4R H4 Receptor Signaling (Th2) HDC1 Histamine H1R H1R HDC1->H1R Gq11 Gαq/11 H1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC p38 p38 MAPK PKC->p38 IFNg IFN-γ Production p38->IFNg HDC2 Histamine H2R H2R HDC2->H2R Gs Gαs H2R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibition Inhibition of T Cell Proliferation & Cytokine Production PKA->Inhibition HDC3 Histamine H4R H4R HDC3->H4R AP1 AP-1 Activation H4R->AP1 IL31 IL-31 Production AP1->IL31

Effect of this compound on NK Cell Function

NK cells are crucial components of the innate immune system, providing a first line of defense against transformed and virus-infected cells. This compound significantly impacts NK cell activity, primarily by enhancing their cytotoxic potential and protecting them from suppressive environments.

Enhancement of NK Cell Cytotoxicity

Histamine has been shown to enhance the cytotoxic activity of NK cells.[4][25][26] This effect is often dependent on the presence of monocytes and is mediated through the H2 receptor.[25][26][27] The combination of this compound and interleukin-2 (B1167480) (IL-2) has a synergistic effect on activating NK cell cytotoxicity.[5][22] This combination therapy has shown promise in clinical trials for acute myeloid leukemia (AML) by promoting the expansion of CD56bright NK cell subpopulations.[28][29]

However, the effect of histamine on NK cell-mediated killing can also be indirect and complex. For instance, histamine can down-regulate the expression of NKG2D ligands (such as MICA and ULBP1) on tumor cells through H1 and H2 receptor signaling, which could potentially reduce their susceptibility to NK cell attack.[30][31][32]

Protection from Oxidative Stress

Similar to its effect on T cells, a primary mechanism by which this compound enhances NK cell function is by mitigating oxidative stress.[4] It inhibits the production of ROS by myeloid cells, which are known to suppress NK cell activity and induce their apoptosis.[5][6] This protection allows for more effective cytokine-mediated activation of NK cells.[5]

NK Cell Chemotaxis and Cytokine Production

The H4 receptor is expressed on NK cells and its stimulation induces their chemotaxis.[33][34] This suggests a role for histamine in recruiting NK cells to sites of inflammation. Stimulation of the H4 receptor on human NK cells has also been shown to upregulate the production of the chemokines CCL3 and CCL4.[33]

Table 2: Effects of Histamine on NK Cell Function

FunctionHistamine ReceptorEffectConcentration/ConditionsReference
CytotoxicityH2REnhancement (in the presence of monocytes)10⁻³ to 10⁻⁷ M[25][26][27]
CytotoxicityH1R & H2R (on tumor cells)Reduced susceptibility of tumor cells to NK killing due to NKG2D ligand downregulationDose- and time-dependent[30][31][32]
ChemotaxisH4RInduction of NK cell migrationED₅₀ = 5 nM[34]
Chemokine ProductionH4RUpregulation of CCL3 and CCL4-[33]
Signaling Pathways in NK Cells

NK_Cell_Signaling cluster_HDC_Myeloid HDC on Myeloid Cells (Indirect Effect on NK Cells) cluster_H4R_NK H4 Receptor Signaling in NK Cells HDC This compound Myeloid Myeloid Cell (MDSC/TAM) HDC->Myeloid H2R_M H2R HDC->H2R_M binds NOX2 NADPH Oxidase (NOX2) H2R_M->NOX2 inhibits ROS Reactive Oxygen Species (ROS) NOX2->ROS produces NK_Cell_A NK Cell ROS->NK_Cell_A inhibits Suppression Suppression & Apoptosis Histamine_H4 Histamine H4R_NK H4R Histamine_H4->H4R_NK Chemotaxis Chemotaxis H4R_NK->Chemotaxis CCL3_4 CCL3/CCL4 Production H4R_NK->CCL3_4

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound on T cell and NK cell function.

T Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of T cells in response to a stimulus.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin

  • T cell mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen

  • This compound (stock solution)

  • [³H]-thymidine or a fluorescent dye for proliferation tracking (e.g., CFSE)

  • 96-well round-bottom plates

  • Cell harvester and scintillation counter (for [³H]-thymidine incorporation) or flow cytometer (for CFSE dilution)

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For purified T cells, use magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Resuspend cells in complete RPMI-1640 medium.

  • Plate cells at a density of 1 x 10⁵ cells/well in a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a vehicle control.

  • Stimulate the cells with a mitogen (e.g., PHA at 1 µg/mL) or a specific antigen. Include an unstimulated control.

  • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

  • For [³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well 18 hours before harvesting. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.

  • For CFSE dilution: Stain cells with CFSE prior to plating. After incubation, harvest the cells, stain with T cell surface markers (e.g., CD3, CD4, CD8), and analyze by flow cytometry to measure the dilution of CFSE, which indicates cell division.

NK Cell Cytotoxicity Assay

Objective: To measure the ability of NK cells to lyse target cells in the presence of this compound.

Materials:

  • Effector cells: Isolated NK cells or PBMCs

  • Target cells: K562 (a human erythroleukemic cell line sensitive to NK cell-mediated lysis)

  • Complete RPMI-1640 medium

  • This compound

  • Chromium-51 (⁵¹Cr) or a non-radioactive cytotoxicity assay kit (e.g., based on LDH or calcein-AM release)

  • 96-well V-bottom plates

  • Gamma counter (for ⁵¹Cr release assay) or plate reader (for non-radioactive assays)

Protocol (⁵¹Cr Release Assay):

  • Label target cells (K562) with ⁵¹Cr by incubating them with sodium chromate (B82759) for 1-2 hours at 37°C.

  • Wash the labeled target cells three times with medium to remove excess ⁵¹Cr.

  • Plate effector cells (NK cells or PBMCs) at different effector-to-target (E:T) ratios in a 96-well V-bottom plate.

  • Add varying concentrations of this compound to the wells.

  • Add 1 x 10⁴ labeled target cells to each well.

  • Set up controls for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100).

  • Centrifuge the plate at low speed to facilitate cell-cell contact and incubate for 4 hours at 37°C.

  • After incubation, centrifuge the plate again and collect the supernatant.

  • Measure the radioactivity in the supernatant using a gamma counter.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Cytokine Quantification by ELISA

Objective: To quantify the production of specific cytokines by T cells or NK cells after treatment with this compound.

Materials:

  • Supernatants from cultured T cells or NK cells treated with this compound and a stimulus.

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for the cytokine of interest (e.g., IFN-γ, IL-10, IL-31).

  • Microplate reader.

Protocol:

  • Culture T cells or NK cells with or without this compound and a relevant stimulus for 24-72 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cells or debris.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Coating a 96-well plate with a capture antibody. b. Adding the supernatants and a standard curve of known cytokine concentrations. c. Adding a detection antibody conjugated to an enzyme (e.g., HRP). d. Adding a substrate that reacts with the enzyme to produce a color change. e. Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

  • Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_Cell_Isolation 1. Cell Isolation cluster_Cell_Culture 2. Cell Culture & Treatment cluster_Functional_Assay 3. Functional Assays cluster_Data_Analysis 4. Data Analysis PBMC Isolate PBMCs from Blood (Ficoll Gradient) Immune_Cell Purify T cells or NK cells (MACS/FACS) PBMC->Immune_Cell Plating Plate Cells in 96-well Plate Immune_Cell->Plating Treatment Add this compound (various concentrations) Plating->Treatment Stimulation Add Stimulus (e.g., PHA, IL-2, Target Cells) Treatment->Stimulation Proliferation Proliferation Assay (CFSE or ³H-Thymidine) Stimulation->Proliferation Cytotoxicity Cytotoxicity Assay (⁵¹Cr Release) Stimulation->Cytotoxicity Cytokine Cytokine Measurement (ELISA/Flow Cytometry) Stimulation->Cytokine Flow_Cytometry Flow Cytometry Analysis Quantification Quantification & Statistical Analysis Flow_Cytometry->Quantification Scintillation Scintillation Counting Scintillation->Quantification ELISA_Reader ELISA Plate Reading ELISA_Reader->Quantification

Conclusion

This compound is a potent immunomodulator that significantly influences the function of T cells and NK cells. Its ability to counteract the immunosuppressive effects of oxidative stress in the tumor microenvironment provides a strong rationale for its use in combination with other immunotherapies, such as IL-2. By differentially engaging H1, H2, and H4 receptors, histamine can fine-tune T cell and NK cell responses, including cytokine production, cytotoxicity, and chemotaxis.

This technical guide has provided a comprehensive overview of the current understanding of this compound's effects on these key immune effector cells. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to facilitate further research in this promising area of cancer immunotherapy. A deeper understanding of these mechanisms will be crucial for optimizing the clinical application of this compound and developing novel therapeutic strategies that leverage its immunomodulatory properties. Further investigation into the precise molecular interactions and the context-dependent effects of histamine on different immune cell subsets will continue to be a vital area of research.

References

Preclinical Profile of Histamine Dihydrochloride in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies on histamine (B1213489) dihydrochloride (B599025) (HDC) for the treatment of Acute Myeloid Leukemia (AML). It consolidates key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biological mechanisms and workflows. The focus is on the direct anti-leukemic properties of HDC, particularly in monocytic subtypes of AML, and its interplay with the NADPH oxidase 2 (NOX2) enzyme.

Core Mechanism of Action

Histamine dihydrochloride exerts its anti-leukemic effects through a distinct immunomodulatory and direct cellular pathway. Preclinical evidence strongly indicates that its primary mode of action involves the inhibition of NADPH oxidase 2 (NOX2), an enzyme highly expressed in monocytic AML cells (FAB subtypes M4 and M5).[1][2]

Key aspects of the mechanism include:

  • ROS Reduction: HDC, by acting as an agonist at the Histamine H2 Receptor (H2R) on monocytic AML cells, inhibits the activity of co-expressed NOX2.[3][4] This leads to a significant reduction in the production of immunosuppressive reactive oxygen species (ROS).[5][6]

  • Immune Cell Protection: By quenching ROS in the tumor microenvironment, HDC protects cytotoxic lymphocytes, such as Natural Killer (NK) cells and T cells, from ROS-induced inactivation and apoptosis.[6][7] This action is synergistic with interleukin-2 (B1167480) (IL-2), a cytokine that promotes the proliferation and anti-tumor activity of these immune cells.[8][9]

  • Direct Anti-Leukemic Effects: Beyond its immunomodulatory role, HDC has been shown to directly impact AML cells by reducing their proliferation and promoting their differentiation into more mature cell types.[1] This effect is critically dependent on the presence of NOX2.[1]

Signaling Pathway: HDC Action on Monocytic AML Cells

cluster_AML HDC Histamine Dihydrochloride (HDC) H2R Histamine H2 Receptor (H2R) HDC->H2R Binds to Proliferation Leukemic Cell Proliferation HDC->Proliferation Reduces Differentiation Leukemic Cell Differentiation HDC->Differentiation Promotes NOX2 NADPH Oxidase 2 (NOX2) H2R->NOX2 Inhibits ROS Reactive Oxygen Species (ROS) NOX2->ROS Produces AML_Cell Monocytic AML Cell

Caption: Mechanism of HDC's direct anti-leukemic effect on NOX2+ monocytic AML cells.

Quantitative Data from In Vitro Studies

The following tables summarize key quantitative findings from preclinical in vitro experiments investigating the effects of HDC on human myelomonocytic/monocytic AML cell lines. The data is primarily derived from studies on the PLB-985 cell line and its NOX2 knockout (KO) variant.[1]

Table 1: Effect of HDC on AML Cell Proliferation
Cell LineTreatment (72h)Relative Proliferation (%) (Mean ± SEM)
PLB-985 (WT) Control (vehicle)100 ± 5.2
HDC (100 µM)75 ± 3.1
PLB-985 (NOX2-KO) Control (vehicle)100 ± 6.8
HDC (100 µM)98 ± 4.5
p < 0.05 compared to control
Table 2: Effect of HDC on AML Cell Differentiation Markers
Cell LineTreatment (72h)CD11b Expression (%) (Mean ± SEM)CD14 Expression (%) (Mean ± SEM)
PLB-985 (WT) Control (vehicle)25 ± 2.910 ± 1.5
HDC (100 µM)45 ± 4.128 ± 3.3
PLB-985 (NOX2-KO) Control (vehicle)27 ± 3.511 ± 2.0
HDC (100 µM)29 ± 3.812 ± 1.8
*p < 0.05 compared to control

Quantitative Data from In Vivo Studies

The anti-leukemic efficacy of HDC has been evaluated in xenograft models using immunodeficient mice. These studies confirm the NOX2-dependent action of HDC in a living system.[1]

Table 3: Effect of HDC on In Vivo Expansion of AML Xenografts
Xenograft ModelTreatment GroupHuman CD45+ Cells in Bone Marrow (%) (Day 28, Mean ± SEM)
PLB-985 (WT) Control (vehicle)55 ± 6.2
HDC25 ± 4.7
PLB-985 (NOX2-KO) Control (vehicle)51 ± 5.8
HDC49 ± 6.1
p < 0.01 compared to control

Detailed Experimental Protocols

The following methodologies are based on the key preclinical studies that form the basis of our understanding of HDC's direct action on AML cells.[1]

Cell Lines and Culture
  • Cell Lines: The human AML cell line PLB-985 (a subclone of HL-60) and its corresponding NOX2-knockout (NOX2-KO) variant were used. These cells represent a myelomonocytic phenotype.

  • Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) solution.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: For experiments, cells were seeded at a density of 0.2 x 10^6 cells/mL and treated with this compound (typically 100 µM) or a vehicle control for specified durations (e.g., 48-72 hours).

Proliferation Assay
  • Method: Cell proliferation was assessed using a thymidine (B127349) incorporation assay.

  • Procedure:

    • Cells were cultured as described above in 96-well plates.

    • 18 hours before the end of the incubation period (e.g., at 54 hours for a 72-hour experiment), 1 µCi of [3H]thymidine was added to each well.

    • After the full incubation period, cells were harvested onto glass fiber filters.

    • The incorporated radioactivity was measured using a liquid scintillation counter.

    • Results were expressed as a percentage of the proliferation observed in vehicle-treated control cells.

Differentiation Analysis by Flow Cytometry
  • Method: The expression of cell surface differentiation markers (CD11b and CD14) was quantified using multi-color flow cytometry.

  • Procedure:

    • After treatment, cells were harvested and washed with PBS containing 1% FBS.

    • Cells were incubated with fluorochrome-conjugated monoclonal antibodies against human CD11b and CD14 for 30 minutes at 4°C in the dark.

    • Following incubation, cells were washed again to remove unbound antibodies.

    • Samples were analyzed on a flow cytometer (e.g., a FACSCanto II).

    • Data analysis was performed using appropriate software (e.g., FlowJo) to gate on the live cell population and quantify the percentage of cells positive for each marker.

AML Xenograft Mouse Model
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID gamma - NOG mice) were used to allow for the engraftment of human AML cells.[10][11]

  • Procedure:

    • Mice (6-8 weeks old) received sublethal irradiation (e.g., 2.5 Gy) to facilitate engraftment.

    • 24 hours post-irradiation, 5 x 10^6 PLB-985 cells (either WT or NOX2-KO) were injected intravenously (i.v.) via the tail vein.

    • Treatment with HDC (e.g., 0.5 mg/kg) or vehicle was administered daily via subcutaneous (s.c.) injection, starting from the day of cell inoculation.

    • After a defined period (e.g., 28 days), mice were euthanized.

    • Bone marrow was harvested from the femurs.

    • The percentage of human AML cells (human CD45+) in the bone marrow was determined by flow cytometry.

Experimental Workflow: In Vivo Xenograft Study

cluster_prep Preparation cluster_engraft Engraftment & Treatment cluster_analysis Analysis (Day 28) Mice NOG Mice (6-8 weeks old) Irradiation Sublethal Irradiation (2.5 Gy) Mice->Irradiation Injection i.v. Injection of 5x10^6 AML Cells (WT or NOX2-KO) Irradiation->Injection Treatment Daily s.c. Treatment (HDC or Vehicle) Injection->Treatment Euthanasia Euthanasia Treatment->Euthanasia Harvest Harvest Bone Marrow Euthanasia->Harvest Flow Flow Cytometry for human CD45+ cells Harvest->Flow

Caption: Workflow for assessing the in vivo efficacy of HDC in an AML xenograft model.

Conclusion

Preclinical studies provide a strong rationale for the use of this compound in the treatment of AML, particularly in NOX2-expressing monocytic subtypes. The dual mechanism of reducing immunosuppressive ROS and directly inhibiting leukemic cell proliferation while promoting differentiation underscores its therapeutic potential. The quantitative data from both in vitro and in vivo models consistently demonstrate a NOX2-dependent anti-leukemic effect. These findings have paved the way for clinical trials and the eventual approval of HDC in combination with IL-2 for remission maintenance in AML, offering a targeted approach for a specific subset of patients.[4][12] Future research may focus on identifying additional biomarkers of response and exploring novel combinations to further enhance the efficacy of this therapeutic strategy.

References

The Immunotherapeutic Revival: A Technical Guide to the Discovery and Development of Histamine Dihydrochloride as an Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histamine (B1213489) dihydrochloride (B599025) (HDC), a simple biogenic amine, has undergone a remarkable journey from a well-known mediator of allergic reactions to a niche but important anti-cancer agent. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of HDC, primarily as an adjunct to interleukin-2 (B1167480) (IL-2) immunotherapy. Initially investigated for its ability to counteract immunosuppression within the tumor microenvironment, HDC has demonstrated clinical efficacy in prolonging leukemia-free survival in patients with acute myeloid leukemia (AML) and improving overall survival in a subset of patients with metastatic melanoma. This document details the preclinical evidence, pivotal clinical trial data, and the nuanced regulatory pathway that led to its approval, offering a comprehensive resource for professionals in oncology drug development.

Discovery and Rationale for Development

The development of histamine dihydrochloride as an anti-cancer agent stemmed from observations in the late 1980s that the anti-leukemic activity of immune effector cells, such as Natural Killer (NK) cells and T cells, was being suppressed in the tumor microenvironment.[1] This suppression was found to be mediated by reactive oxygen species (ROS) produced by myeloid cells, including monocytes and granulocytes.[2] The core concept was to find an agent that could protect these vital immune cells from oxidative stress, thereby enhancing their ability to eradicate cancer cells, particularly when stimulated by cytokines like IL-2.[1] Histamine, a molecule with known immunomodulatory properties, was identified as a promising candidate due to its ability to inhibit ROS production by myeloid cells.[2]

Mechanism of Action

This compound functions as an immunomodulator by protecting cytotoxic lymphocytes (NK cells and T cells) from the immunosuppressive effects of ROS.[2] This mechanism is primarily mediated through the following pathway:

  • H2 Receptor Agonism: HDC acts as an agonist at the histamine H2 receptors, which are co-expressed with the NADPH oxidase 2 (NOX2) enzyme complex on myeloid cells.[3]

  • Inhibition of NOX2: The binding of HDC to the H2 receptor activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[4] Elevated cAMP activates Protein Kinase A (PKA).[4] PKA then phosphorylates the gp91phox (also known as NOX2) subunit of the NADPH oxidase complex, leading to the inhibition of its activity.[5]

  • Reduction of Reactive Oxygen Species (ROS): By inhibiting NOX2, HDC suppresses the production and release of immunosuppressive ROS by myeloid cells.[3]

  • Protection of Immune Effector Cells: This reduction in oxidative stress prevents the inactivation and apoptosis of NK cells and T cells, preserving their cytotoxic function.[2]

  • Synergy with Interleukin-2 (IL-2): By protecting immune effector cells, HDC acts synergistically with low-dose IL-2. IL-2 stimulates the proliferation and activation of NK cells and T cells, and HDC ensures that these activated cells can effectively target and kill leukemia cells.[3]

This compound Signaling Pathway cluster_myeloid_cell Myeloid Cell cluster_effector_cells Immune Effector Cells (NK cells, T cells) HDC Histamine Dihydrochloride (HDC) H2R Histamine H2 Receptor HDC->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates NOX2 NADPH Oxidase 2 (NOX2) PKA->NOX2 Phosphorylates (Inhibits) p_NOX2 Phosphorylated NOX2 (Inactive) ROS Reactive Oxygen Species (ROS) NOX2->ROS Produces p_NOX2->ROS NADPH NADPH NADPH->NOX2 O2 O₂ O2->NOX2 NK_T_cells NK cells & T cells ROS->NK_T_cells Causes Apoptosis Inactivation & Apoptosis Activated_NK_T Activated & Proliferating NK cells & T cells IL2 Interleukin-2 (IL-2) IL2->NK_T_cells Activates & Promotes Proliferation Cancer_Cell Cancer Cell Activated_NK_T->Cancer_Cell Target Killing Cancer Cell Killing

Figure 1: Mechanism of Action of this compound in Cancer Immunotherapy.

Preclinical Development

In Vitro Studies

Initial in vitro experiments were crucial in establishing the proof-of-concept for HDC's therapeutic potential. These studies demonstrated that histamine could inhibit the generation and release of ROS from monocytes and macrophages.[3] This inhibition was shown to protect NK and T cells from ROS-induced apoptosis and anergy, thereby restoring their cytotoxic capabilities against cancer cells when stimulated with IL-2.[3]

In Vivo Animal Models

The anti-cancer efficacy of HDC, often in combination with IL-2, was evaluated in various murine cancer models. These studies provided in vivo evidence of its therapeutic potential.

  • Murine Leukemia Models (e.g., C1498): In murine models of AML, treatment with HDC has been shown to reduce the expansion of leukemia cells.[6] These studies often involve the intravenous injection of a murine leukemia cell line, such as C1498, into syngeneic mice, followed by treatment with HDC and IL-2.[7][8]

  • Murine Melanoma Models (e.g., B16F10): In melanoma models, HDC treatment has been associated with reduced lung metastasis and enhanced infiltration of IFNγ-producing NK cells.[9] The B16F10 melanoma cell line is commonly used in these models, where cells are injected intravenously or subcutaneously, and the effects of HDC with or without IL-2 on tumor growth and metastasis are assessed.[10]

  • Other Solid Tumor Models: Preclinical data also suggests that HDC, alone or in combination with other immunotherapies, has anti-tumor effects in models of mesothelioma and lung cancer.[11]

Clinical Development

The clinical development of this compound has primarily focused on its use as a maintenance therapy in AML and in the treatment of metastatic melanoma, in both cases combined with low-dose IL-2.

Phase I and II Trials

Early phase clinical trials established the safety and feasibility of administering HDC in combination with IL-2. A phase II trial in approximately 30 patients in Sweden showed encouraging results, paving the way for larger, pivotal studies.[2] For metastatic melanoma, phase II studies also indicated positive activity with the combination of HDC and IL-2, with or without interferon-alpha.[12]

Phase III Clinical Trials

Two large, randomized Phase III trials have been pivotal in defining the clinical role of HDC.

A multinational, randomized Phase III trial (NCT00003991) was conducted to evaluate HDC and low-dose IL-2 as a post-consolidation maintenance therapy in AML patients in complete remission.[13]

Table 1: Key Data from the Phase III Trial of this compound in AML

ParameterThis compound + IL-2No Treatment (Control)
Number of Patients (Total) 160160
Number of Patients (CR1) 131130
Primary Endpoint Leukemia-Free Survival (LFS)Leukemia-Free Survival (LFS)
3-Year LFS (CR1 Patients) 40%26%
p-value (LFS in CR1) 0.01-
Hazard Ratio (LFS, All Patients) 0.71 (p=0.008)-
Median LFS (CR1 Patients) 450 days291 days
Overall Survival (OS) No significant differenceNo significant difference

CR1: First Complete Remission

The trial met its primary endpoint, demonstrating a significant improvement in leukemia-free survival for patients receiving HDC/IL-2 compared to the no-treatment control group. However, the study was not powered to detect a significant difference in overall survival.[2]

A Phase III, multicenter, randomized trial was conducted in 305 patients with advanced metastatic melanoma, comparing subcutaneous IL-2 plus HDC to IL-2 alone.[14]

Table 2: Key Data from the Phase III Trial of this compound in Metastatic Melanoma

ParameterThis compound + IL-2IL-2 Alone
Number of Patients (Total) 153152
Number of Patients with Liver Metastases 6564
Primary Endpoint Overall Survival (OS)Overall Survival (OS)
OS in Patients with Liver Metastases Significantly improved (p=0.004)-
Median Survival (Liver Metastases) 283 days154 days
OS in All Patients (ITT) Trend towards improvement (p=0.125)-

ITT: Intent-to-Treat

This study showed a statistically significant prolongation of survival in the prospectively defined subgroup of patients with liver metastases who received the combination therapy.[14][15]

Experimental Protocols

In Vitro NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)

This assay is a standard method to measure the ability of NK cells to kill target cancer cells.

  • Target Cell Preparation: The K562 human erythroleukemic cell line, which is highly sensitive to NK cell-mediated lysis, is commonly used as the target.[16] The cells are labeled with a radioactive isotope, sodium chromate (B82759) (51Cr).[17]

  • Effector Cell Preparation: NK cells are isolated from peripheral blood mononuclear cells (PBMCs).[16]

  • Co-incubation: The 51Cr-labeled target cells are co-incubated with the effector NK cells at various effector-to-target (E:T) ratios in a 96-well plate.[17]

  • Measurement of Cytotoxicity: The plate is incubated for a set period (typically 4 hours). During this time, the NK cells lyse the target cells, causing the release of 51Cr into the supernatant.[17] The amount of radioactivity in the supernatant is measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: [(experimental release - spontaneous release) / (maximum release - spontaneous release)] x 100.[17] "Spontaneous release" is the radioactivity from target cells incubated with media alone, and "maximum release" is the radioactivity from target cells lysed with a detergent.[17]

NK_Cell_Cytotoxicity_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis T1 Label K562 target cells with ⁵¹Cr A1 Co-incubate NK cells and K562 cells at various E:T ratios T1->A1 E1 Isolate NK effector cells from PBMCs E1->A1 A2 Incubate for 4 hours at 37°C A1->A2 A3 Centrifuge plate and collect supernatant A2->A3 AN1 Measure radioactivity in supernatant (gamma counter) A3->AN1 AN2 Calculate % specific lysis AN1->AN2

Figure 2: Workflow for a Chromium-51 Release NK Cell Cytotoxicity Assay.
Clinical Trial Protocol (AML Phase III Trial - NCT00003991)

  • Patient Population: Adult patients with AML in their first or subsequent complete remission (CR) after consolidation therapy.

  • Randomization: Patients were randomized to one of two arms:

    • Arm I: this compound plus low-dose interleukin-2.

    • Arm II: No further treatment (standard of care).

  • Treatment Regimen (Arm I):

    • Treatment consisted of 10 cycles.[3]

    • Each cycle was 3 weeks of treatment followed by a rest period (3 weeks for the first 3 cycles, then 6 weeks for the remaining 7 cycles).

    • This compound (0.5 mg) was administered subcutaneously twice daily.[13]

    • Interleukin-2 (16,400 U/kg) was administered subcutaneously twice daily, 1-3 minutes before the HDC injection.[13][18]

  • Endpoints:

    • Primary Endpoint: Leukemia-free survival (LFS).

    • Secondary Endpoints: Overall survival (OS), relapse rate, and quality of life.

  • Follow-up: Patients were followed for relapse and survival every 3 months for 2.5 years.

Regulatory Status and Approval

The regulatory journey of this compound (brand name: Ceplene) in the European Union was notable.

  • Orphan Drug Designation: Ceplene was granted orphan drug designation by the European Commission in April 2005 for the treatment of AML.[19]

  • Initial Negative Opinion: In March 2008, the Committee for Medicinal Products for Human Use (CHMP) of the European Medicines Agency (EMA) adopted a negative opinion, recommending the refusal of marketing authorization. The CHMP was concerned that the single pivotal study did not provide compelling enough evidence.

  • Re-examination and Final Approval: Following a request for re-examination by the applicant, the CHMP, after further review and a Scientific Advisory Group meeting, issued a final positive opinion in July 2008.[11]

  • Marketing Authorisation: Ceplene received marketing authorization under "exceptional circumstances" on October 7, 2008.[19] This was due to the rarity of the disease, which made it difficult to obtain complete information. The approval is for maintenance therapy in adult patients with AML in first remission, to be used concomitantly with IL-2.[19] The efficacy in patients over 60 has not been fully demonstrated.[19]

Conclusion and Future Directions

This compound represents a unique approach to cancer immunotherapy, focusing on the protection of the host's immune system from self-inflicted damage within the tumor microenvironment. Its development, particularly in combination with IL-2, has led to a valuable therapeutic option for a subset of AML patients in remission. The quantitative data from the pivotal Phase III trials in AML and metastatic melanoma provide clear evidence of its clinical benefit in specific patient populations.

Future research may explore the role of HDC in other malignancies characterized by myeloid cell infiltration and oxidative stress. Furthermore, the potential for combining HDC with other immunotherapeutic modalities, such as checkpoint inhibitors, to further enhance anti-tumor immunity is an area of active investigation. The story of this compound serves as a compelling example of how a deeper understanding of tumor immunology can lead to the repurposing of existing molecules for novel and effective cancer therapies.

References

The Role of Histamine Dihydrochloride in Preventing Cancer Relapse: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relapse following initial remission remains a significant hurdle in the treatment of various cancers, particularly acute myeloid leukemia (AML). Emerging immunotherapeutic strategies aim to eradicate minimal residual disease (MRD) and prolong leukemia-free survival. This technical guide provides an in-depth analysis of histamine (B1213489) dihydrochloride (B599025) (HDC) as a novel immunomodulatory agent for preventing cancer relapse. In conjunction with low-dose interleukin-2 (B1167480) (IL-2), HDC has demonstrated efficacy in reducing the risk of relapse in AML patients post-consolidation therapy.[1] This document details the core mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and visualizes the underlying biological pathways and therapeutic rationale.

Core Mechanism of Action: Counteracting Myeloid-Derived Immunosuppression

The therapeutic effect of histamine dihydrochloride in preventing cancer relapse is primarily attributed to its ability to counteract the immunosuppressive tumor microenvironment.[2][3] Myeloid-derived suppressor cells (MDSCs) and leukemic cells, particularly of monocytic lineage, produce high levels of reactive oxygen species (ROS) through the NADPH oxidase 2 (NOX2) enzyme.[4][5][6] These ROS create a state of oxidative stress that has profound inhibitory effects on crucial anti-tumor immune effector cells, namely Natural Killer (NK) cells and T cells.[2][3][5]

This compound acts as an agonist for histamine H2 receptors (H2R), which are co-expressed with NOX2 on myeloid cells.[4][5] Ligation of H2R by HDC inhibits the activity of NOX2, thereby reducing the production and release of immunosuppressive ROS.[5][7] This reduction in oxidative stress protects NK cells and T cells from ROS-induced dysfunction, anergy, and apoptosis.[5][8] Consequently, these immune cells retain their cytotoxic capabilities to identify and eliminate residual cancer cells.[9]

The co-administration of low-dose interleukin-2 (IL-2) synergizes with HDC by promoting the activation and expansion of NK and T cell populations, further enhancing the anti-leukemic immune response.[2][3][9]

Signaling Pathway of this compound's Action

cluster_myeloid Myeloid Cell (MDSC/Leukemic) cluster_immune Immune Effector Cell (NK/T Cell) HDC Histamine Dihydrochloride H2R Histamine H2 Receptor HDC->H2R Binds to NOX2 NADPH Oxidase 2 (NOX2) H2R->NOX2 Inhibits ROS Reactive Oxygen Species (ROS) NOX2->ROS Produces ImmuneCell NK Cell / T Cell ROS->ImmuneCell Suppresses & Induces Apoptosis IL2 Interleukin-2 (IL-2) IL2->ImmuneCell Stimulates Activation Activation & Survival ImmuneCell->Activation CancerCell Residual Cancer Cell Activation->CancerCell Eliminates

Figure 1: Signaling pathway of HDC and IL-2 in preventing cancer relapse.

Quantitative Data from Clinical Trials

The efficacy of this compound in combination with IL-2 for the prevention of relapse in AML has been primarily evaluated in a pivotal Phase III clinical trial (the 0201 trial; NCT00003991) and a subsequent Phase IV trial (the Re:Mission trial; NCT01347996).[5][6][9]

Table 1: Efficacy of HDC/IL-2 in the Pivotal Phase III Trial (0201 Trial)
Patient PopulationEndpointHDC/IL-2 ArmControl Arm (No Treatment)Hazard Ratio (HR)p-valueCitation(s)
All Patients (CR1 + CR>1) 3-Year Leukemia-Free Survival (LFS)---<0.01[2]
Patients in First Complete Remission (CR1) 3-Year LFS Estimate40%26%-0.01[2]
Subgroup: Patients <60 years with Normal Karyotype AML Leukemia-Free Survival (LFS)--0.400.006[5][9]
Subgroup: Patients <60 years with Normal Karyotype AML Overall Survival (OS)--0.430.04[5]
Subgroup: Patients <60 years, CR1 after one induction course Leukemia-Free Survival (LFS)--0.480.001[5]
Subgroup: Patients <60 years, CR1 after one induction course Overall Survival (OS)--0.530.02[5]
Table 2: Immunomodulatory Effects and Clinical Outcome in the Phase IV Re:Mission Trial
BiomarkerFindingClinical CorrelationCitation(s)
NK Cell Counts 3-fold increase during cycle 1-[9]
Natural Cytotoxicity Receptors (NCRs) Upregulation of NKp30 and NKp46 on NK cellsAssociated with improved outcome[9]
T Cell Phenotype Transition from memory to effector T cells during cycle 1Associated with improved LFS and OS[9]
Combined NK and T Cell Activation Patients with both NCR induction and T cell transition85% LFS and 100% OS at >2 years[9]
Myeloid-Derived Suppressor Cells (MDSCs) Reduction in peripheral CD14+HLA-DR-/low MDSCsPronounced reduction heralded favorable clinical outcome[6]

Experimental Protocols

Pivotal Phase III Clinical Trial (0201 Trial) Protocol Summary
  • Objective: To determine if post-consolidation immunotherapy with HDC/IL-2 improves leukemia-free survival in adult AML patients in complete remission.[10]

  • Design: A randomized, open-label, multicenter, parallel-group study.[11]

  • Patient Population: 320 adult patients (18-84 years) with AML in first or subsequent complete remission (CR1 or CR>1) who were not eligible for upfront allogeneic stem cell transplantation.[5][10]

  • Stratification: Patients were stratified by CR status (CR1 vs. CR>1).[10][11]

  • Treatment Arms:

    • Arm I (HDC/IL-2): Subcutaneous injection of IL-2 (16,400 IU/kg) followed 1-3 minutes later by subcutaneous injection of HDC (0.5 mg) administered twice daily.[8][10][12] The HDC injection was given slowly over 5-15 minutes.[8][13]

    • Arm II (Control): No further treatment.[11]

  • Treatment Schedule: Treatment was administered in 10 cycles. Each cycle consisted of a 21-day treatment period. Cycles 1-3 were followed by a 3-week treatment-free period, and cycles 4-10 were followed by a 6-week treatment-free period.[8][11][12][13]

  • Primary Endpoint: Leukemia-Free Survival (LFS), defined as the time from randomization to relapse or death from any cause.[8]

  • Secondary Endpoints: Overall survival, relapse rate, and quality of life.[11]

Workflow of the Pivotal Phase III Trial

Start AML Patients in Complete Remission (CR1 or CR>1) (n=320) Randomization Randomization Start->Randomization ArmA Arm I: HDC/IL-2 Treatment (n=160) Randomization->ArmA 1:1 ArmB Arm II: No Treatment (Control) (n=160) Randomization->ArmB Treatment 10 Cycles of Therapy: - Cycles 1-3: 3 weeks on, 3 weeks off - Cycles 4-10: 3 weeks on, 6 weeks off ArmA->Treatment FollowUp Follow-up for Relapse and Survival (every 3 months for 2.5 years) ArmB->FollowUp Treatment->FollowUp Endpoint Primary Endpoint Analysis: Leukemia-Free Survival (LFS) FollowUp->Endpoint

Figure 2: Workflow of the pivotal Phase III trial of HDC/IL-2 in AML.
Methodology for Assessing Immune Cell Activation

  • Sample Collection: Peripheral blood mononuclear cells (PBMCs) were collected from patients at baseline and after treatment cycles.[9]

  • Flow Cytometry for NK Cell Receptor Expression:

    • PBMCs are stained with fluorochrome-conjugated monoclonal antibodies against CD3, CD56, NKp30, and NKp46.[7]

    • NK cells are identified as CD3-CD56+ lymphocytes.

    • The expression levels (mean fluorescence intensity) and percentage of positive cells for NKp30 and NKp46 are determined within the NK cell gate.[14]

    • Isotype-matched control antibodies are used to define background fluorescence.[14]

    • Data is acquired on a flow cytometer and analyzed using appropriate software.[14]

Methodology for Measuring ROS Inhibition
  • Cell Source: Monocytes or myeloid cell lines (e.g., PLB-985) are used.

  • ROS Detection: Chemiluminescence is a common method to measure extracellular ROS production.

  • Protocol Outline:

    • Cells are incubated with or without this compound.

    • A chemiluminescent probe (e.g., luminol (B1675438) or isoluminol) is added.

    • A stimulus to induce respiratory burst and ROS production (e.g., fMLF) is added.

    • The light emission is measured over time using a luminometer. The reduction in chemiluminescence in the presence of HDC indicates inhibition of ROS production.

Therapeutic Rationale and Logical Relationships

The use of this compound to prevent cancer relapse is based on a logical framework that connects the underlying pathophysiology of immunosuppression in the tumor microenvironment with a targeted immunotherapeutic intervention.

Logical Relationship Diagram

Problem Problem: Minimal Residual Disease (MRD) and Immunosuppressive Tumor Microenvironment Mechanism Underlying Mechanism: Myeloid cells produce ROS via NOX2, suppressing NK and T cells Problem->Mechanism Intervention Therapeutic Intervention: This compound (HDC) + Interleukin-2 (IL-2) Mechanism->Intervention Addressed by HDC_Action HDC Action: Inhibits NOX2 via H2R, reducing ROS Intervention->HDC_Action IL2_Action IL-2 Action: Stimulates NK and T cell activation and proliferation Intervention->IL2_Action Immune_Restoration Intermediate Outcome: Restoration of NK and T cell function and expansion HDC_Action->Immune_Restoration IL2_Action->Immune_Restoration Clinical_Outcome Clinical Outcome: Eradication of MRD, Reduced Relapse Risk, Prolonged Leukemia-Free Survival Immune_Restoration->Clinical_Outcome

Figure 3: Logical framework for the use of HDC/IL-2 in preventing cancer relapse.

Conclusion

This compound, in combination with low-dose IL-2, represents a significant advancement in the post-remission management of AML, offering a targeted immunotherapeutic approach to prevent relapse. By specifically inhibiting myeloid cell-derived ROS, HDC protects and unleashes the anti-leukemic potential of NK and T cells. The robust data from clinical trials, particularly the improved leukemia-free survival in specific patient subgroups, underscores its clinical utility. The detailed mechanisms and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further refine and expand the application of this and similar immunomodulatory strategies in oncology.

References

Methodological & Application

Application Notes and Protocols for Histamine Dihydrochloride in In Vitro Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine (B1213489), a biogenic amine, is a critical signaling molecule involved in a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1][2] Beyond these well-established roles, emerging evidence highlights its significant influence on cell proliferation, differentiation, and apoptosis, making it a molecule of interest in cancer research and regenerative medicine.[1][3][4] The effects of histamine on cell proliferation are complex and often contradictory, being highly dependent on the cell type, the concentration of histamine, and the specific histamine receptor subtypes (H1, H2, H3, and H4) expressed on the cell surface.[4][5] This document provides detailed protocols and application notes for conducting in vitro cell proliferation assays using histamine dihydrochloride (B599025), a stable salt of histamine, to investigate its effects on various cell lines.

Histamine Receptor Signaling and Cell Proliferation

Histamine exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R.[1][6] The activation of these receptors triggers diverse intracellular signaling cascades that can either promote or inhibit cell proliferation.

  • Histamine H1 Receptor (H1R): Typically coupled to Gq/11, H1R activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][5][7] This cascade increases intracellular calcium levels and activates protein kinase C (PKC), which can influence cell proliferation through downstream pathways like the MAPK/ERK pathway.[3][7] The effect of H1R activation on proliferation is cell-type specific, with reports indicating both proliferative and anti-proliferative outcomes.[4][5][7]

  • Histamine H2 Receptor (H2R): The H2R is coupled to Gs proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[1][2][8] While traditionally associated with gastric acid secretion, H2R activation has been linked to increased cell proliferation in several cell types, including certain cancer cells.[8][9][10] This proliferative effect can be mediated through PKC-dependent mechanisms as well.[8][9]

  • Histamine H4 Receptor (H4R): Similar to H3R, the H4R is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, leading to decreased cAMP levels.[1][11] Activation of the H4R has been shown to suppress the proliferation and invasion of certain cancer cells, such as esophageal squamous cell carcinoma and breast cancer cells.[12][13]

Data Presentation

The following tables summarize quantitative data from various studies on the effect of histamine on cell proliferation.

Table 1: Effective Concentrations of Histamine in Cell Proliferation Assays

Cell LineHistamine EffectEffective Concentration (EC50 or Active Range)Assay MethodReference
HEK-293 (transfected with human H2 receptor)StimulationEC50 = 3.6 x 10⁻⁶ M[³H]thymidine incorporation[9]
Human Malignant Melanoma (two of four cell lines)StimulationMaximal at 1 x 10⁻⁸ M[³H]thymidine incorporation[10]
Human Keratinocytes (HKC)Promotion1 x 10⁻⁸ MMTT assay[14]
Human Keratinocytes (HKC)Inhibition1 x 10⁻⁴ MMTT assay[14]
Rat Neuroepithelial Stem CellsStimulation100 nM - 1 mMBrdU incorporation[15]
CHO (transfected with human H1 receptor)InhibitionDose-dependent[³H]thymidine incorporation[7]
Human Pancreatic Cancer (PANC-1)InhibitionNot specifiedCell counting, Flow cytometry[16]
Esophageal Squamous Cell CarcinomaSuppressionNot specifiedNot specified[12]
Breast Cancer (MDA-MB-231 & MCF-7)InhibitionNot specifiedNot specified[13]

Experimental Protocols

General Workflow for Histamine Dihydrochloride Cell Proliferation Assay

The following diagram illustrates the general workflow for assessing the effect of this compound on cell proliferation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Seed Cells into Microplate cell_culture->cell_seeding histamine_prep Prepare Histamine Dihydrochloride Solutions treatment Treat Cells with Histamine histamine_prep->treatment cell_seeding->treatment incubation Incubate for Desired Time treatment->incubation proliferation_assay Perform Proliferation Assay (e.g., MTT, BrdU) incubation->proliferation_assay data_acquisition Acquire Data (e.g., Absorbance, Fluorescence) proliferation_assay->data_acquisition data_analysis Analyze Data and Determine Proliferative Effect data_acquisition->data_analysis

Caption: General experimental workflow for an in vitro cell proliferation assay.

Detailed Methodology: MTT Cell Proliferation Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability and proliferation.

Materials:

  • This compound (Sigma-Aldrich, H7250 or equivalent)

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS), sterile-filtered

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound Solutions:

    • Prepare a 100 mM stock solution of this compound in sterile distilled water or PBS.

    • Prepare a series of working solutions by serially diluting the stock solution in serum-free culture medium to achieve final concentrations ranging from 10⁻⁹ M to 10⁻³ M.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared this compound working solutions to the respective wells. Include wells with serum-free medium only as a negative control and wells with complete medium as a positive control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

Signaling Pathway Diagrams

The following diagrams, created using Graphviz, illustrate the primary signaling pathways initiated by histamine receptor activation that influence cell proliferation.

G cluster_H1R Histamine H1 Receptor Pathway Histamine1 Histamine H1R H1R Histamine1->H1R Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC MAPK MAPK/ERK Pathway PKC->MAPK Proliferation1 Cell Proliferation (Inhibition or Stimulation) MAPK->Proliferation1 G cluster_H2R Histamine H2 Receptor Pathway Histamine2 Histamine H2R H2R Histamine2->H2R Gs Gs H2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP ↑ cAMP ATP->cAMP PKA PKA cAMP->PKA Proliferation2 Cell Proliferation (Stimulation) PKA->Proliferation2 G cluster_H4R Histamine H4 Receptor Pathway Histamine4 Histamine H4R H4R Histamine4->H4R Gi Gi/o H4R->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit inhibits cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit Proliferation4 Cell Proliferation (Suppression) cAMP_inhibit->Proliferation4

References

Application Notes and Protocols for In Vivo Dosing of Histamine Dihydrochloride in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histamine (B1213489) dihydrochloride (B599025) (HDC) is a biogenic amine that has demonstrated immunomodulatory and anti-neoplastic activities in various preclinical murine cancer models and clinical trials.[1] Primarily known for its role in allergic responses, histamine also influences the tumor microenvironment by targeting myeloid-derived suppressor cells (MDSCs) and enhancing the cytotoxic activity of natural killer (NK) cells and T cells.[2][3] These application notes provide a comprehensive overview of the in vivo administration of histamine dihydrochloride in rodent models of cancer, including detailed experimental protocols, a summary of reported dosages and their effects, and an illustration of its primary signaling pathways.

Mechanism of Action

This compound exerts its anti-tumor effects predominantly through the modulation of the immune system. A key mechanism is the inhibition of NADPH oxidase 2 (NOX2) on myeloid-derived suppressor cells (MDSCs).[2][4] MDSCs are a heterogeneous population of immature myeloid cells that accumulate in the tumor microenvironment and suppress anti-tumor immunity, partly by producing reactive oxygen species (ROS).[2][4] By inhibiting NOX2, this compound reduces ROS production, thereby protecting NK cells and T cells from oxidative stress-induced apoptosis and functional impairment.[5][6] This action restores and enhances the cytotoxic capabilities of these immune effector cells.[5][6] Furthermore, histamine can synergize with cytokines like Interleukin-2 (IL-2) to promote the activation and proliferation of NK and T cells, leading to a more robust anti-tumor immune response.[3][5]

Data Presentation

Table 1: In Vivo Dosage and Effects of this compound in Murine Cancer Models
Murine Cancer ModelMouse StrainThis compound DosageAdministration RouteCombination TherapyKey FindingsReference
EL-4 LymphomaC57BL/61 mg/kg dailyNot SpecifiedPD-1/PD-L1 blockadeDelayed tumor growth, reduced intratumoral MDSC accumulation and ROS formation, enhanced efficacy of checkpoint blockade.[2][4]
4T1 Mammary CarcinomaBALB/c1 mg/kg dailyNot Specified-Delayed tumor growth, reduced ROS formation by intratumoral MDSCs.[2][4]
MC-38 Colorectal CarcinomaC57BL/61 mg/kg dailyNot SpecifiedPD-1/PD-L1 blockadeEnhanced anti-tumor efficacy of checkpoint blockade.[2][4]
Mesothelioma & Lung CancerNot Specified1 mg/kg dailySubcutaneousInterferon-α or tumor antigenReduced tumor volume, increased IFN-γ and IL-2 production by TILs, reduced Tregs.[7]
YAC-1 Lymphoma & B16/F10 MelanomaSwiss albinoNot SpecifiedNot SpecifiedIL-2 or IFN-αEnhanced clearance of NK-cell sensitive tumor cells from lung tissue.[8]
Colitis-Associated Colon CancerApcMin/+Not SpecifiedOral Gavage (via L. reuteri)-Developed fewer colonic tumors.[9]
Table 2: Effects of this compound on Immune Cells in Murine Models
Cell TypeEffect of this compoundKey FindingsReference
Myeloid-Derived Suppressor Cells (MDSCs)Inhibition of ROS production, reduced accumulationHDC inhibits NOX2-dependent ROS formation in MDSCs, leading to reduced immunosuppressive function. It also reduces the accumulation of MDSCs in the tumor microenvironment.[2][4]
Natural Killer (NK) CellsEnhanced cytotoxic activityBy reducing oxidative stress from MDSCs, HDC protects NK cells and enhances their ability to kill tumor cells. It acts synergistically with IL-2 to activate NK cells.[5][10]
T CellsEnhanced activation and functionHDC protects T cells from ROS-induced suppression and apoptosis, and in combination with IL-2, increases Type 1 T-cell responses.[11][12]

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound in a Murine Melanoma Model

This protocol is based on methodologies described for evaluating the anti-tumor efficacy of this compound in combination with other immunotherapies.[7]

Objective: To assess the effect of this compound on tumor growth and the tumor immune microenvironment in a subcutaneous B16/F10 melanoma model.

Materials:

  • This compound (HDC)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • B16/F10 melanoma cells

  • C57BL/6 mice (6-8 weeks old)

  • Sterile syringes (1 mL) and needles (27G or appropriate size)

  • Calipers for tumor measurement

  • Animal balance

  • 70% ethanol

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in sterile saline. For a dose of 1 mg/kg for a 20 g mouse, a stock solution of 0.2 mg/mL would require an injection volume of 0.1 mL.

    • Ensure the solution is completely dissolved and sterile-filter if necessary.

  • Tumor Cell Implantation:

    • Harvest B16/F10 melanoma cells from culture and resuspend them in sterile PBS or saline at a concentration of 5 x 10^5 cells/100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each C57BL/6 mouse.

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Treatment Administration:

    • Once tumors are established, randomize mice into treatment and control groups.

    • Weigh each mouse to determine the precise injection volume.

    • Administer this compound (e.g., 1 mg/kg) or vehicle control (saline) subcutaneously at a site distant from the tumor, once daily.

    • If combining with other therapies (e.g., IL-2, checkpoint inhibitors), administer those agents according to their established protocols.

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

    • Monitor animal health and body weight regularly.

    • At the end of the study, euthanize mice and harvest tumors and spleens for further analysis (e.g., flow cytometry to analyze immune cell populations).

Protocol 2: Intraperitoneal Administration of this compound in a Murine Lymphoma Model

This protocol is adapted from general procedures for intraperitoneal injections in rodents and studies utilizing the EL-4 lymphoma model.[2][13]

Objective: To investigate the impact of this compound on the systemic and tumor-infiltrating immune response in an EL-4 lymphoma model.

Materials:

  • This compound (HDC)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • EL-4 lymphoma cells

  • C57BL/6 mice (6-8 weeks old)

  • Sterile syringes (1 mL) and needles (25-27G)

  • Animal balance

  • 70% ethanol

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a fresh solution of this compound in sterile saline on the day of injection. For a dose of 1 mg/kg in a 20 g mouse with an injection volume of 0.2 mL, a 0.1 mg/mL solution would be required.

  • Tumor Cell Inoculation:

    • Inject 1 x 10^6 EL-4 cells subcutaneously into the flank of C57BL/6 mice.

  • Animal Handling and Injection:

    • Weigh the mouse to accurately calculate the injection volume.

    • Properly restrain the mouse to expose the abdomen.

    • Cleanse the injection site in the lower abdominal quadrant with 70% ethanol.

    • Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the this compound solution.

  • Treatment Schedule and Analysis:

    • Begin treatment when tumors are palpable. Administer this compound or saline control intraperitoneally daily.

    • Monitor tumor growth and animal well-being as described in Protocol 1.

    • At the study endpoint, collect tumors, spleens, and peripheral blood to analyze MDSC populations, T cell proliferation, and ROS levels using flow cytometry and other relevant assays.[2]

Visualizations

Histamine_Signaling_Pathway cluster_TME Tumor Microenvironment MDSC Myeloid-Derived Suppressor Cell (MDSC) NOX2 NADPH Oxidase 2 (NOX2) MDSC->NOX2 Activates ROS Reactive Oxygen Species (ROS) NOX2->ROS Produces NK_Cell Natural Killer (NK) Cell ROS->NK_Cell Inhibits/ Induces Apoptosis T_Cell T Cell ROS->T_Cell Inhibits/ Induces Apoptosis Tumor_Cell Tumor Cell NK_Cell->Tumor_Cell Kills T_Cell->Tumor_Cell Kills Histamine Histamine Dihydrochloride Histamine->MDSC Inhibits

Caption: this compound Signaling Pathway in the Tumor Microenvironment.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis prep_solution Prepare Histamine Dihydrochloride Solution treat Daily Administration of HDC (or Vehicle Control) prep_solution->treat prep_cells Prepare Tumor Cell Suspension implant Subcutaneous Tumor Cell Implantation prep_cells->implant randomize Tumor Establishment & Randomization of Mice implant->randomize randomize->treat monitor Monitor Tumor Growth and Animal Health treat->monitor harvest Harvest Tumors and Spleens monitor->harvest flow Flow Cytometry Analysis of Immune Cells harvest->flow data Data Analysis flow->data

Caption: General Experimental Workflow for In Vivo this compound Studies.

References

Application Notes and Protocols: Histamine Dihydrochloride and IL-2 Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the investigation of combination therapy with histamine (B1213489) dihydrochloride (B599025) and interleukin-2 (B1167480) (IL-2). This therapeutic approach has shown promise, particularly in the context of Acute Myeloid Leukemia (AML), by leveraging immunomodulatory mechanisms to enhance anti-tumor responses. Histamine dihydrochloride (HDC), commercially known as Ceplene®, is used in conjunction with low-dose IL-2 for the maintenance of first complete remission in patients with AML.[1][2][3]

The primary mechanism of action involves the inhibition of NADPH oxidase (NOX2) by this compound, which reduces the production of immunosuppressive reactive oxygen species (ROS) by myeloid-derived suppressor cells (MDSCs).[1] This action protects cytotoxic T lymphocytes and Natural Killer (NK) cells from oxidative stress-induced inactivation, thereby augmenting the immunostimulatory effects of IL-2.[2][4] IL-2, a cytokine, promotes the proliferation and activation of T cells and NK cells, which are crucial for immune-mediated clearance of malignant cells.[2][5]

These notes provide a framework for preclinical and clinical experimental design, offering detailed protocols for key assays and summarizing relevant quantitative data to guide further research and development in this area.

Mechanism of Action: Signaling Pathways

The synergistic anti-tumor effect of this compound and IL-2 is rooted in their distinct yet complementary effects on the immune system. This compound primarily targets myeloid cells to reduce immunosuppression, while IL-2 directly stimulates cytotoxic effector cells.

This compound Signaling

This compound acts on myeloid cells, including MDSCs and monocytes, which express both the histamine H2 receptor (H2R) and the NOX2 enzyme complex.[1] Binding of histamine to H2R inhibits the activity of NOX2, leading to a decrease in the production of ROS. This reduction in oxidative stress in the tumor microenvironment prevents the inactivation of T cells and NK cells, allowing them to exert their cytotoxic functions.

HDC This compound H2R Histamine H2 Receptor (on Myeloid Cell/MDSC) HDC->H2R binds to NOX2 NADPH Oxidase 2 (NOX2) H2R->NOX2 inhibits ROS Reactive Oxygen Species (ROS) NOX2->ROS produces T_NK_cell T Cell / NK Cell ROS->T_NK_cell suppresses Suppression Suppression/ Inactivation ROS->Suppression Activation Activation/ Cytotoxicity T_NK_cell->Activation

Caption: this compound Signaling Pathway.

Interleukin-2 Signaling

IL-2 exerts its effects by binding to the IL-2 receptor (IL-2R) on the surface of lymphocytes, primarily T cells and NK cells. The IL-2R exists in low, intermediate, and high-affinity forms, composed of different combinations of its three subunits: α (CD25), β (CD122), and γ (CD132). Binding of IL-2 to its receptor activates several downstream signaling pathways, including the JAK-STAT, PI3K-Akt, and MAPK pathways. These pathways ultimately lead to gene transcription that promotes lymphocyte proliferation, differentiation, and cytotoxic activity.

IL2 Interleukin-2 (IL-2) IL2R IL-2 Receptor (α, β, γ subunits) IL2->IL2R binds to JAK JAK1/JAK3 IL2R->JAK activates PI3K PI3K IL2R->PI3K activates MAPK RAS-RAF-MEK-ERK (MAPK Pathway) IL2R->MAPK activates STAT STAT3/STAT5 JAK->STAT phosphorylates Gene Gene Transcription STAT->Gene Akt Akt PI3K->Akt Akt->Gene MAPK->Gene Response Cell Proliferation, Survival, Cytotoxicity Gene->Response

Caption: Interleukin-2 Signaling Pathway.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from studies evaluating this compound and IL-2 combination therapy.

Table 1: Clinical Efficacy in Acute Myeloid Leukemia (Phase III Trial Data)[5]
Patient SubgroupTreatment ArmLeukemia-Free Survival (LFS)Overall Survival (OS)
All Patients in CR1 HDC/IL-2 vs. No TreatmentHR: 0.69 (p=0.01)-
Patients <60 years in CR1 HDC/IL-2 vs. No TreatmentHR: 0.56 (p=0.004)-
Patients <60 years, Normal Karyotype HDC/IL-2 vs. No TreatmentHR: 0.40 (p=0.006)HR: 0.43 (p=0.04)

CR1: First Complete Remission; HR: Hazard Ratio.

Table 2: Immunomodulatory Effects in AML Patients (Re:Mission Phase IV Trial)[1]
Immunological ParameterObservationClinical Outcome Correlation
Monocytic MDSCs (M-MDSCs) Reduced by ~60-70% during treatment cycles.Pronounced reduction correlated with favorable clinical outcome.
NK Cell Counts Increased 2.5-fold during treatment cycles.-
NK Cell Receptor Expression (NKp30, NKp46) Upregulated on NK cells.Induction of expression correlated with reduced relapse risk.
CD8+ T Cells Transition from effector memory (TEM) to cytotoxic effector (TEFF) cells in ~40% of patients.This transition was associated with favorable clinical outcomes.
Table 3: Preclinical Toxicity of this compound in Rats
Study DurationDose (mg/kg BID)Key Findings
5-Day Repeated Dose 5, 30, 500, 1000Pathological inflammation at injection sites in the 500 and 1000 mg/kg groups.
28-Day Repeated Dose 0.5, 5, 100Inflammation at injection sites in the 100 mg/kg group. Hematological and clinical chemistry changes consistent with inflammation and anemia were reversible.
No-Observed-Effect-Level (NOEL) 0.5 mg/kg BID-
No-Observable-Adverse-Effect-Level (NOAEL) 5 mg/kg BID-

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro NK Cell-Mediated Cytotoxicity Assay

This protocol is designed to assess the ability of this compound and IL-2 to enhance the cytotoxic activity of NK cells against AML target cells.

Materials:

  • Human NK cells (isolated from peripheral blood mononuclear cells - PBMCs)

  • AML cell line (e.g., HL-60, U937, or patient-derived AML cells)

  • Recombinant human IL-2

  • This compound

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Calcein-AM (for target cell labeling)

  • 96-well U-bottom plates

  • Fluorometer

Procedure:

  • Target Cell Preparation:

    • Culture AML cells to a density of 1-2 x 10^6 cells/mL.

    • Label the AML cells with Calcein-AM according to the manufacturer's instructions.

    • Wash the labeled cells twice and resuspend in culture medium at a concentration of 1 x 10^5 cells/mL.

  • Effector Cell Preparation:

    • Isolate human NK cells from healthy donor PBMCs using a negative selection kit.

    • Resuspend the NK cells in culture medium.

  • Assay Setup:

    • Plate 100 µL of the labeled AML target cells into each well of a 96-well plate (1 x 10^4 cells/well).

    • Prepare different treatment conditions for the NK cells:

      • Control (medium alone)

      • IL-2 alone (e.g., 100 IU/mL)

      • This compound alone (e.g., 10 µM)

      • IL-2 + this compound

    • Add the prepared NK cells to the wells containing the target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

    • For each condition, include control wells with:

      • Target cells only (for spontaneous release)

      • Target cells with lysis buffer (for maximum release)

  • Incubation and Measurement:

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Transfer 100 µL of the supernatant from each well to a new 96-well black plate.

    • Measure the fluorescence of the released Calcein-AM using a fluorometer (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Incubation & Measurement cluster_3 Data Analysis Target_Prep Prepare & Label AML Target Cells (Calcein-AM) Plating Plate Target Cells (1x10^4/well) Target_Prep->Plating Effector_Prep Isolate & Prepare NK Effector Cells Treatment Prepare NK Cell Treatment Groups (Control, IL-2, HDC, Combo) Effector_Prep->Treatment Co_culture Add NK Cells to Target Cells (Varying E:T Ratios) Plating->Co_culture Treatment->Co_culture Controls Set up Spontaneous & Maximum Release Controls Co_culture->Controls Incubation Incubate for 4 hours at 37°C Controls->Incubation Centrifugation Centrifuge Plate Incubation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant Measurement Measure Fluorescence Supernatant->Measurement Calculation Calculate % Specific Lysis Measurement->Calculation

Caption: In Vitro NK Cell Cytotoxicity Assay Workflow.

Protocol 2: In Vivo AML Xenograft Mouse Model

This protocol outlines a representative experimental design for evaluating the in vivo efficacy of this compound and IL-2 combination therapy in an AML xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Human AML cell line (e.g., HL-60, U937) or patient-derived xenograft (PDX) cells

  • This compound (sterile, for injection)

  • Recombinant human IL-2 (sterile, for injection)

  • Phosphate-buffered saline (PBS) or other appropriate vehicle

  • Calipers for tumor measurement

  • Flow cytometry antibodies for immunophenotyping

Procedure:

  • AML Model Establishment:

    • Inject immunodeficient mice intravenously or subcutaneously with a predetermined number of AML cells (e.g., 1 x 10^6 cells per mouse). For a subcutaneous model, inject cells into the flank.

    • Monitor the mice for signs of tumor development (for subcutaneous models) or engraftment (for systemic models, via peripheral blood sampling and flow cytometry for human CD45+ cells).

  • Treatment Initiation:

    • Once tumors are palpable (e.g., 50-100 mm³) or engraftment is confirmed, randomize the mice into treatment groups:

      • Vehicle control (e.g., PBS)

      • IL-2 alone

      • This compound alone

      • IL-2 + this compound

    • Administer treatments according to a predefined schedule. A representative schedule could be:

      • This compound: subcutaneous injection twice daily.

      • IL-2: subcutaneous injection twice daily, administered shortly after this compound.

      • Treatment cycles could be, for example, 3 weeks of treatment followed by a rest period.

  • Monitoring and Endpoints:

    • Tumor Growth (for subcutaneous models): Measure tumor volume with calipers 2-3 times per week.

    • Survival: Monitor mice daily and record survival. The primary endpoint is often overall survival.

    • Immunophenotyping: At the end of the study (or at interim time points), collect peripheral blood, spleen, and bone marrow to analyze immune cell populations (e.g., human CD45+, mouse and human NK cells, T cells, MDSCs) by flow cytometry.

    • Toxicity: Monitor body weight and clinical signs of toxicity throughout the study.

  • Data Analysis:

    • Compare tumor growth curves between treatment groups.

    • Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).

    • Analyze and compare the frequencies and phenotypes of immune cell populations between groups.

cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Monitoring & Endpoints cluster_3 Data Analysis Injection Inject AML Cells into Immunodeficient Mice Monitoring Monitor for Tumor Growth or Engraftment Injection->Monitoring Randomization Randomize Mice into Treatment Groups Monitoring->Randomization Administration Administer Treatments (Vehicle, IL-2, HDC, Combo) Randomization->Administration Tumor_Survival Measure Tumor Volume & Monitor Survival Administration->Tumor_Survival Immuno Immunophenotyping (Blood, Spleen, Bone Marrow) Administration->Immuno Toxicity Monitor Body Weight & Clinical Signs Administration->Toxicity Analysis Analyze Tumor Growth, Survival, & Immune Cell Data Tumor_Survival->Analysis Immuno->Analysis Toxicity->Analysis

Caption: In Vivo AML Xenograft Model Workflow.

Protocol 3: Flow Cytometry Analysis of Immune Cells

This protocol provides a general framework for the immunophenotyping of immune cells from peripheral blood of patients or experimental animals treated with this compound and IL-2.

Materials:

  • Whole blood or isolated PBMCs/splenocytes

  • Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD56, CD16, CD11b, Gr-1, HLA-DR, CD14 for human; corresponding markers for mouse)

  • Fixation/Permeabilization buffer (for intracellular staining, if needed)

  • Flow cytometer

  • Analysis software

Procedure:

  • Sample Preparation:

    • Collect whole blood in appropriate anticoagulant tubes.

    • For PBMC isolation, use density gradient centrifugation.

    • For splenocytes, create a single-cell suspension from the spleen.

  • Staining:

    • Aliquot a defined number of cells (e.g., 1 x 10^6) into flow cytometry tubes.

    • Add a cocktail of fluorescently labeled antibodies targeting the cell populations of interest. For example, to identify MDSCs, a combination of anti-CD11b, anti-Gr-1 (for mouse) or anti-CD14 and anti-HLA-DR (for human) would be used.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

    • If performing intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with intracellular antibodies.

  • Data Acquisition:

    • Acquire the stained samples on a flow cytometer, collecting a sufficient number of events for each sample.

  • Data Analysis:

    • Use flow cytometry analysis software to gate on the cell populations of interest based on their forward and side scatter properties and marker expression.

    • Quantify the frequency of different immune cell subsets (e.g., % of MDSCs in the CD45+ population, % of NK cells in the lymphocyte gate).

Conclusion

The combination of this compound and IL-2 represents a promising immunotherapeutic strategy for AML and potentially other malignancies. The experimental designs and protocols outlined in these application notes provide a foundation for researchers to further investigate the mechanisms of action, efficacy, and safety of this combination therapy. The provided quantitative data from clinical trials underscores the clinical relevance of this approach and should guide the design of future preclinical and clinical studies. Careful consideration of appropriate in vitro and in vivo models, as well as detailed immunological monitoring, will be crucial for advancing our understanding and application of this therapeutic regimen.

References

Application Notes and Protocols for the Quantification of Histamine Dihydrochloride in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the quantification of histamine (B1213489) dihydrochloride (B599025) in biological samples using High-Performance Liquid Chromatography (HPLC). The methodologies described are applicable to various matrices, including plasma, tissue homogenates, and pharmaceutical formulations.

Introduction

Histamine, a biogenic amine synthesized from the amino acid histidine, is a critical mediator in various physiological and pathological processes, including allergic reactions, inflammatory responses, gastric acid secretion, and neurotransmission.[1][2][3] Accurate quantification of histamine in biological samples is crucial for understanding its role in disease, for drug development targeting histamine receptors, and for ensuring the safety of food products.[4][5] HPLC offers a sensitive and specific method for histamine determination.[4][6][7] Due to its lack of a strong chromophore, histamine is often derivatized prior to HPLC analysis to enhance its detection by UV or fluorescence detectors.[8][9][10]

Signaling Pathway Overview

Histamine exerts its effects by binding to four distinct G-protein coupled receptors: H1, H2, H3, and H4.[1][2][3] The activation of these receptors triggers specific intracellular signaling cascades. For instance, H1 receptor activation is primarily coupled to the Gq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn increases intracellular calcium levels and activates protein kinase C (PKC).[1][11] The H2 receptor, on the other hand, is coupled to Gs, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[11][12] Understanding these pathways is essential for interpreting the biological significance of measured histamine levels.

HistamineSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor Histamine->H1R binds H2R H2 Receptor Histamine->H2R binds Gq11 Gq/11 H1R->Gq11 activates Gs Gs H2R->Gs activates PLC Phospholipase C (PLC) Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC CellularResponse1 Cellular Response (e.g., Allergic Reaction) Ca_PKC->CellularResponse1 AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CellularResponse2 Cellular Response (e.g., Gastric Acid Secretion) PKA->CellularResponse2

Caption: Simplified Histamine Signaling Pathways via H1 and H2 Receptors.

HPLC Method for Histamine Quantification

The following sections detail the experimental protocols for sample preparation, derivatization, and HPLC analysis of histamine. The choice of derivatization agent and HPLC conditions may vary depending on the sample matrix and the sensitivity required.

Experimental Workflow

The general workflow for histamine quantification by HPLC involves several key steps, from sample collection to data analysis.

HPLC_Workflow SampleCollection 1. Biological Sample Collection (e.g., Plasma, Tissue) SamplePrep 2. Sample Preparation (Homogenization, Protein Precipitation) SampleCollection->SamplePrep Derivatization 3. Pre-column Derivatization (e.g., with OPA, FMOC-Cl) SamplePrep->Derivatization HPLC_Injection 4. HPLC Injection Derivatization->HPLC_Injection Separation 5. Chromatographic Separation (Reversed-Phase C18 Column) HPLC_Injection->Separation Detection 6. Detection (Fluorescence or UV) Separation->Detection Quantification 7. Data Analysis & Quantification Detection->Quantification

Caption: General Experimental Workflow for Histamine Quantification by HPLC.

Reagents and Materials
Experimental Protocols

Protocol 1: Sample Preparation

  • Plasma/Serum: To 500 µL of plasma or serum, add 500 µL of 10% TCA to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for the derivatization step.[13]

  • Tissue: Homogenize 1 gram of tissue in 10 mL of 0.5M TCA.[9]

  • Filter the homogenate through a Whatman 40 filter paper.[9]

  • The filtrate is ready for derivatization or further cleanup.

Protocol 2: Pre-column Derivatization with OPA

o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to form a fluorescent derivative.

  • Reagent Preparation: Prepare a solution of OPA in methanol and a separate solution of a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) in borate (B1201080) buffer (pH 9-10.5).[6][14]

  • Derivatization: Mix the sample extract (or standard) with the OPA and thiol solutions.[6]

  • Allow the reaction to proceed for a short, defined time (typically 1-2 minutes) at room temperature.[6]

  • Inject a fixed volume of the reaction mixture into the HPLC system.[6]

Protocol 3: Pre-column Derivatization with FMOC-Cl

9-Fluorenylmethyl chloroformate (FMOC-Cl) is another common derivatizing agent.

  • Derivatization: To 10 µL of the sample extract, add 10 µL of 2M NaOH, 100 µL of NaHCO3, and 1 mL of FMOC-Cl solution.[8]

  • Heat the mixture at 80°C for 10 minutes.[8]

  • Quench the reaction by adding 1 mL of glutamic acid solution.[8]

  • After 30 minutes, adjust the volume to 5 mL with acetonitrile.[8]

  • Filter the solution before HPLC injection.[8]

HPLC Conditions

The following table summarizes typical HPLC conditions for histamine analysis. These may require optimization based on the specific application.

ParameterCondition 1 (OPA Derivatization)Condition 2 (AQC Derivatization)
Column C18 reversed-phase (e.g., 150 x 3.0 mm, 3.5 µm)[6]C18 reversed-phase[15]
Mobile Phase A 100 mM Monosodium phosphate (pH 6.0) with 500 mg/L OSA[6]0.1% TFA in water[15]
Mobile Phase B Methanol[6]0.1% TFA in acetonitrile[15]
Elution Isocratic (e.g., 80% A, 20% B)[6]Gradient[15]
Flow Rate 0.35 mL/min[6]0.35 mL/min[15]
Column Temperature 35°C[6]55°C[15]
Injection Volume 10 µL[6]4 µL[15]
Detection Fluorescence (Ex: 350 nm, Em: 450 nm) or Electrochemical[6][14]UV at 260 nm[15]

Quantitative Data Summary

The performance of an HPLC method is evaluated through several validation parameters. The following table presents a summary of typical quantitative data for histamine analysis from various studies.

ParameterMethodLinearity RangeLODLOQRecovery (%)Reference
Linearity HPLC-FLD (OPA)10 - 60 µg/mL---[9]
HPLC-UV (AQC)0.8 - 2.4 µM---[15][16]
UHPLC-MS/MS0.2 - 500 µg/L---[17]
Limit of Detection (LOD) HPLC-ECD (OPA)-0.4 nM--[6]
UHPLC-FLD (OPA)-2.7 µg/g--[9]
Limit of Quantification (LOQ) UHPLC-FLD (OPA)--8.3 µg/g-[9]
UHPLC-MS/MS--0.2 µg/L-[17]
Recovery HPLC-UV (AQC)---100.1 - 105.8[15][16]
UHPLC-FLD (OPA)---> 89[9]
UHPLC-MS/MS---93.6 - 102.8[17]

LOD: Limit of Detection; LOQ: Limit of Quantification; FLD: Fluorescence Detection; UV: Ultraviolet Detection; ECD: Electrochemical Detection; AQC: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate.

Conclusion

The HPLC methods outlined in this document provide a robust and reliable approach for the quantification of this compound in a variety of biological samples. Proper sample preparation and the selection of an appropriate derivatization agent and detection method are critical for achieving the desired sensitivity and accuracy. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of biology, pharmacology, and food science. Method validation should always be performed to ensure the suitability of the chosen method for the specific sample matrix and intended application.[4]

References

Application Notes and Protocols: Preparing and Using Histamine Dihydrochloride Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine (B1213489), a biogenic amine, is a pivotal mediator in a myriad of physiological and pathological processes, including allergic reactions, immune responses, gastric acid secretion, and neurotransmission.[1] Its effects are mediated through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[2][3][4] In cell culture, histamine dihydrochloride (B599025), a stable salt form of histamine, is an indispensable tool for investigating these pathways, screening for novel therapeutics, and elucidating the mechanisms of various diseases. These application notes provide a comprehensive guide to the preparation of histamine dihydrochloride stock solutions and their application in common cell-based assays.

Physicochemical Properties and Data Presentation

A thorough understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental results.

PropertyValueReference(s)
Molecular Formula C₅H₉N₃·2HCl[1][5][6][7]
Molecular Weight 184.07 g/mol [1][5][6][7]
Appearance White to almost white crystalline powder or colorless crystals[1]
Solubility
    in WaterVery soluble, up to 100 mg/mL or 100 mM[8][9][10]
    in DMSOSoluble, up to 100 mg/mL or 100 mM[9][11]
    in MethanolVery soluble[10]
    in EthanolSoluble[10]
Storage (Solid) Room temperature, desiccated[9]
Storage (Stock Solution) Prepare fresh if possible. Store at -20°C for up to one month.[9] Aliquoting in single-use volumes is recommended to avoid freeze-thaw cycles.[12][13][14]
ParameterConcentration RangeCell Type/AssayReference(s)
EC₅₀ (Agonist) 38.6 nM (β-arrestin recruitment)HRH1 Nomad Cell Line[15]
69.3 nM (Calcium Assay)HRH1 Nomad Cell Line[15]
Working Concentration 100 nM - 1 mMWI-38 human lung fibroblasts (Calcium signal)[16]
10⁻⁸ M - 10⁻⁴ MHuman conjunctival goblet cells (Secretion)[17]
0.1 µM - 100 µMHaCaT cells (Cell viability and IL-6 production)[18]
10⁻⁸ M - 10⁻⁴ MHuman bone marrow stromal cells (IL-6 measurements)[19]
10 nM - 10 µMMast cells (Cytokine release)[20]
0.1 µM - 100 µMHUVEC monolayers (IL-6 production)[21]
100 µMHuman pluripotent stem cells (Neural induction)[22]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., cell culture grade, nuclease-free) or sterile Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 18.41 mg of this compound powder.

  • Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of sterile water or PBS to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.[8]

  • Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[12][13][14]

  • Labeling and Storage: Clearly label the aliquots with the compound name, concentration, date of preparation, and store them at -20°C for up to one month.[9] For immediate use, solutions can be kept at 4°C for a short period, but fresh preparation is always recommended.[9][23]

Protocol 2: General Cell-Based Assay Workflow

This protocol provides a general framework. Specific parameters such as cell seeding density, treatment duration, and agonist concentration should be optimized for your specific cell type and experimental goals.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound working solution (prepared by diluting the stock solution in culture medium)

  • 96-well cell culture plates

  • Appropriate assay reagents (e.g., for cell viability, cytokine ELISA)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in pre-warmed, serum-free, or complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate controls (e.g., vehicle control).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the assay.

  • Assay Performance: Following incubation, perform the specific cell-based assay according to the manufacturer's instructions.

Protocol 3: Cell Viability Assay (MTT Assay)

Application Note: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Follow the General Cell-Based Assay Workflow (Protocol 2).

  • After the incubation period with histamine, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Protocol 4: Cytokine Release Assay (ELISA)

Application Note: This protocol is used to quantify the amount of a specific cytokine (e.g., IL-6, TNF-α) released into the cell culture supernatant following histamine stimulation.

Procedure:

  • Follow the General Cell-Based Assay Workflow (Protocol 2).

  • After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cell layer.

  • Centrifuge the supernatant to pellet any detached cells or debris.

  • Perform the ELISA for the cytokine of interest on the clarified supernatant according to the manufacturer's protocol.[20][24]

Histamine Signaling Pathways

Histamine exerts its effects by binding to four different receptor subtypes, each coupled to distinct G-proteins and downstream signaling cascades.

  • H1 Receptor (H1R): Primarily coupled to Gαq/11, its activation leads to the stimulation of phospholipase C (PLC).[25] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[25] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[25] This pathway is central to allergic and inflammatory responses.[3][25]

  • H2 Receptor (H2R): Coupled to Gαs, the H2 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA).[2][4] This pathway is famously involved in the stimulation of gastric acid secretion.[3]

  • H3 Receptor (H3R): This receptor is coupled to Gαi/o, which inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels.[2][4] It primarily functions as an autoreceptor in the central nervous system, regulating the synthesis and release of histamine and other neurotransmitters.

  • H4 Receptor (H4R): Similar to the H3 receptor, the H4 receptor is coupled to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.[2][4] It is predominantly expressed on cells of hematopoietic origin and is involved in immune responses and inflammation, including chemotaxis and cytokine release.[3]

Visualizations

G cluster_prep Stock Solution Preparation weigh Weigh this compound dissolve Dissolve in Sterile Water/PBS weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

G cluster_workflow General Cell-Based Assay Workflow seed Seed Cells in 96-well Plate prepare Prepare Histamine Working Solutions seed->prepare treat Treat Cells with Histamine prepare->treat incubate Incubate for a Defined Period treat->incubate assay Perform Specific Assay (e.g., MTT, ELISA) incubate->assay

Caption: General workflow for a cell-based assay using histamine.

G cluster_pathways Histamine Receptor Signaling Pathways cluster_h1 H1 Receptor cluster_h2 H2 Receptor cluster_h3_h4 H3 & H4 Receptors Histamine Histamine H1R H1R Histamine->H1R H2R H2R Histamine->H2R H3R_H4R H3R / H4R Histamine->H3R_H4R Gq Gαq H1R->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Gs Gαs H2R->Gs AC_H2 Adenylyl Cyclase Gs->AC_H2 cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 PKA PKA Activation cAMP_H2->PKA Gi Gαi/o H3R_H4R->Gi AC_H3_H4 Adenylyl Cyclase Gi->AC_H3_H4 cAMP_H3_H4 ↓ cAMP AC_H3_H4->cAMP_H3_H4

Caption: Overview of histamine receptor signaling pathways.

References

Application Notes and Protocols for Histamine Dihydrochloride in EL-4 Lymphoma Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine (B1213489) dihydrochloride (B599025) (HDC), a stable salt of histamine, has demonstrated significant anti-tumor efficacy in various preclinical cancer models, including the EL-4 T-cell lymphoma model. These application notes provide a comprehensive overview of the use of HDC in EL-4 lymphoma research, detailing its mechanism of action, experimental protocols, and relevant data. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of HDC, both as a standalone agent and in combination with other immunotherapies.

The EL-4 cell line, derived from a T-cell lymphoma in a C57BL/6 mouse, is a widely utilized tool in cancer immunology research.[1][2] When transplanted into syngeneic C57BL/6 mice, EL-4 cells form solid tumors that recapitulate key aspects of the tumor microenvironment, making it a valuable model for studying anti-tumor immune responses.[1][3]

Mechanism of Action

The primary anti-tumor effect of histamine dihydrochloride in the EL-4 lymphoma model is not due to direct cytotoxicity to the cancer cells. In fact, some in vitro studies have shown that histamine can, in some instances, increase EL-4 cell proliferation.[4] Instead, the in vivo therapeutic benefit of HDC is attributed to its immunomodulatory properties, specifically its ability to target and inhibit myeloid-derived suppressor cells (MDSCs).[4][5]

MDSCs are a heterogeneous population of immature myeloid cells that accumulate in the tumor microenvironment and suppress anti-tumor T-cell responses.[5] A key mechanism of this suppression is the production of reactive oxygen species (ROS) through the activity of NADPH oxidase 2 (NOX2).[5] HDC acts as an inhibitor of NOX2, thereby reducing ROS production by MDSCs.[5] This leads to a less immunosuppressive tumor microenvironment, allowing for a more effective anti-tumor immune response.

Key mechanistic actions of HDC in the EL-4 model include:

  • Inhibition of NOX2 in MDSCs: Reduces the production of immunosuppressive ROS.[5]

  • Reduction of intratumoral MDSCs: HDC treatment has been shown to decrease the accumulation of MDSCs within the tumor.[5]

  • Enhanced T-cell function: By mitigating MDSC-mediated suppression, HDC restores the function of tumor-infiltrating T-cells.[5]

  • Increased accumulation of mature dendritic cells: In vivo histamine treatment has been observed to induce the intratumoral accumulation of mature dendritic cells, which are crucial for initiating anti-tumor immunity.[4]

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound in EL-4 lymphoma animal models.

Table 1: Effect of this compound on EL-4 Tumor Growth

Treatment GroupAnimal ModelHDC Dosage and AdministrationTumor Volume Reduction (Compared to Control)Reference
HDC MonotherapyC57BL/6 miceSpecific dosage and schedule not detailed in the provided search results.Delayed EL-4 tumor growth[5]
HDC in combination with anti-PD-1 antibodyC57BL/6 miceSpecific dosage and schedule not detailed in the provided search results.Enhanced anti-tumor efficacy of PD-1 blockade[5]

Table 2: Immunomodulatory Effects of this compound in EL-4 Tumor-Bearing Mice

ParameterTreatment GroupMethod of AnalysisOutcomeReference
Intratumoral MDSC AccumulationHDCFlow CytometryReduced accumulation of intratumoral MDSCs[5]
ROS Formation by Intratumoral MDSCsHDCNot specifiedReduced ROS formation[5]
MDSC-induced T-cell SuppressionHDCex vivo T-cell suppression assayReduced suppression of T-cells[5]
Intratumoral Mature Dendritic CellsHistamineNot specifiedInduced accumulation of mature dendritic cells[4]

Experimental Protocols

EL-4 Lymphoma Animal Model Protocol

This protocol describes the establishment of the subcutaneous EL-4 lymphoma model in C57BL/6 mice.

Materials:

  • EL-4 cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • C57BL/6J mice (female, 6-8 weeks old)[3]

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles (27G)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture EL-4 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: On the day of injection, harvest EL-4 cells during their logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend them in sterile PBS at a concentration of 2 x 10^6 cells/mL.

  • Tumor Cell Inoculation: Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^5 EL-4 cells) into the right flank of each C57BL/6J mouse.[3]

  • Tumor Monitoring: Monitor the mice for tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Initiation of Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

This compound Administration Protocol

This protocol outlines the preparation and administration of this compound to EL-4 tumor-bearing mice.

Materials:

  • This compound (HDC) powder

  • Sterile PBS

  • Sterile syringes and needles (for injection)

Procedure:

  • HDC Solution Preparation: Prepare a stock solution of HDC by dissolving it in sterile PBS. Further dilute the stock solution to the desired final concentration for injection. The solution should be prepared fresh before each use. While specific dosages for the EL-4 model are not detailed in the provided search results, dosages in other in vivo mouse studies have ranged from the microgram to milligram per kilogram level.[6][7] Dose-response studies are recommended to determine the optimal dose for the EL-4 model.

  • Administration: Administer the HDC solution to the mice via subcutaneous or intraperitoneal injection. The volume of injection should be consistent across all animals (e.g., 100-200 µL).

  • Treatment Schedule: The treatment schedule will depend on the experimental design. A typical schedule might involve daily or every-other-day injections for a specified period (e.g., 14-21 days).

Combination Therapy Protocol: HDC and Anti-PD-1 Antibody

This protocol provides a framework for combining HDC treatment with PD-1 blockade.

Materials:

  • HDC solution (prepared as in Protocol 2)

  • Anti-mouse PD-1 antibody (or isotype control)

  • Sterile PBS

Procedure:

  • Establishment of Tumors: Establish EL-4 tumors in C57BL/6 mice as described in Protocol 1.

  • Treatment Groups: Randomize mice into the following groups:

    • Vehicle control (PBS)

    • HDC alone

    • Anti-PD-1 antibody alone

    • HDC + Anti-PD-1 antibody

    • Isotype control

  • HDC Administration: Administer HDC according to the determined optimal dose and schedule (as in Protocol 2).

  • Anti-PD-1 Administration: Administer the anti-mouse PD-1 antibody (or isotype control) typically via intraperitoneal injection. The dosage and schedule for anti-PD-1 antibodies are well-established in the literature, often in the range of 100-250 µg per mouse every 3-4 days.

  • Monitoring: Monitor tumor growth and animal well-being throughout the experiment.

Flow Cytometry Protocol for MDSC Analysis in Tumors

This protocol outlines the steps for isolating and analyzing MDSCs from EL-4 tumors.

Materials:

  • Tumor dissociation kit (e.g., collagenase, DNase)

  • FACS buffer (PBS with 2% FBS)

  • Red blood cell lysis buffer

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies against murine:

    • CD45

    • CD11b

    • Gr-1 (or Ly6G and Ly6C)

  • Viability dye

Procedure:

  • Tumor Digestion: Excise the EL-4 tumor and mechanically mince it into small pieces. Digest the tumor tissue using a tumor dissociation kit according to the manufacturer's instructions to obtain a single-cell suspension.

  • Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer to remove erythrocytes.

  • Cell Staining: a. Wash the cells with FACS buffer and resuspend them in FACS buffer. b. Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice. c. Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark. d. Wash the cells twice with FACS buffer. e. Resuspend the cells in FACS buffer containing a viability dye.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer.

  • Gating Strategy: a. Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H). b. Gate on live cells using the viability dye. c. Gate on hematopoietic cells by selecting CD45+ cells. d. From the CD45+ population, gate on myeloid cells by selecting CD11b+ cells. e. Within the CD11b+ gate, identify MDSCs based on the expression of Gr-1 (or Ly6G and Ly6C). Monocytic MDSCs are typically identified as CD11b+Ly6G-Ly6Chigh, and granulocytic MDSCs as CD11b+Ly6G+Ly6Clow.[8]

Visualizations

G cluster_workflow Experimental Workflow el4_cells EL-4 Cell Culture injection Subcutaneous Injection (2x10^5 cells in C57BL/6 mice) el4_cells->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Initiation (HDC, Anti-PD-1, Combination) randomization->treatment monitoring Tumor Volume Measurement & Immune Analysis treatment->monitoring

Caption: Experimental workflow for studying HDC in the EL-4 lymphoma model.

G cluster_pathway HDC Signaling Pathway in the Tumor Microenvironment HDC This compound (HDC) NOX2 NADPH Oxidase 2 (NOX2) HDC->NOX2 inhibits MDSC Myeloid-Derived Suppressor Cell (MDSC) MDSC->NOX2 expresses ROS Reactive Oxygen Species (ROS) NOX2->ROS produces T_Cell T-Cell ROS->T_Cell suppresses Tumor_Cell EL-4 Lymphoma Cell T_Cell->Tumor_Cell kills Suppression Suppression Inhibition Inhibition Activation Activation

Caption: HDC inhibits NOX2 on MDSCs, reducing ROS and T-cell suppression.

References

Application Notes and Protocols for Subcutaneous Administration of Histamine Dihydrochloride in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine (B1213489) dihydrochloride (B599025) (HDC), a stable salt of the biogenic amine histamine, is a potent immunomodulator with significant applications in research, particularly in cancer immunotherapy. Its primary mechanism of action involves the protection of cytotoxic lymphocytes, such as Natural Killer (NK) cells and T-cells, from immunosuppression mediated by reactive oxygen species (ROS).[1][2] This is primarily achieved through the inhibition of the NADPH oxidase 2 (NOX2) enzyme complex found on myeloid-derived suppressor cells (MDSCs) and other myeloid cells.[3][4] By mitigating oxidative stress in the tumor microenvironment, HDC enhances the efficacy of cytokine-based therapies like Interleukin-2 (IL-2) and immune checkpoint inhibitors.[1][3]

These application notes provide detailed protocols for the preparation and subcutaneous administration of histamine dihydrochloride in preclinical research models, outline its key applications, and present relevant quantitative data and signaling pathways.

Mechanism of Action

This compound exerts its immunomodulatory effects primarily through two interconnected pathways:

  • Inhibition of NOX2 and Reduction of ROS: MDSCs in the tumor microenvironment produce high levels of ROS via the NOX2 enzyme.[3] These ROS molecules induce apoptosis and suppress the cytotoxic functions of NK cells and T-cells.[1] this compound, by binding to histamine H2 receptors on myeloid cells, inhibits NOX2 activity, thereby reducing ROS production.[5][6] This action protects effector lymphocytes from oxidative stress, restoring their anti-tumor capabilities.[1][2]

  • Modulation of Immune Cell Function via H2 Receptor Signaling: The binding of histamine to the H2 receptor, a Gs protein-coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[7] This signaling cascade can modulate various immune cell functions, including the inhibition of pro-inflammatory cytokine production and the regulation of T-cell proliferation and cytotoxicity.[8][9][10]

Signaling Pathways

Histamine_H2_Receptor_Signaling HDC HDC H2R H2R HDC->H2R binds Gs Gs H2R->Gs activates AC AC Gs->AC activates cAMP cAMP AC->cAMP converts PKA PKA cAMP->PKA activates ATP ATP ATP->AC CREB CREB PKA->CREB phosphorylates Immune_Modulation Immune_Modulation CREB->Immune_Modulation leads to

NOX2_Inhibition_Pathway HDC HDC H2R_MDSC H2R_MDSC HDC->H2R_MDSC binds NOX2 NOX2 H2R_MDSC->NOX2 inhibits ROS ROS NOX2->ROS produces NK_T_Cell NK_T_Cell ROS->NK_T_Cell suppresses Suppression Suppression NK_T_Cell->Suppression undergoes

Data Presentation

In Vivo Efficacy of this compound in Murine Tumor Models
Animal ModelTumor TypeHDC DosageAdministration RouteKey FindingsReference
BALB/c Mice4T1 Triple-Negative Breast Cancer5 mg/kgNot specifiedSignificantly reduced tumor volume and weight.[11][12]
C57BL/6 MiceMethylcholanthrene-induced Fibrosarcoma1.8 mg or 6 mg per mouse, dailyIntraperitonealSignificantly slower tumor growth compared to controls.[4]
Nude MiceMKN45G Gastric Tumor Xenograft1 mg/kg/dayLocal subcutaneousIncreased tumor growth (reversed by cimetidine).[13]
Sprague-Dawley RatsToxicology Study0.5, 5, 100 mg/kg BIDSubcutaneousNOAEL established at 5 mg/kg BID.[14]
In Vitro Activity of Histamine on Immune and Cancer Cells
Cell TypeAssayHistamine ConcentrationKey FindingsReference
Human Cytolytic T-Lymphocytes (CTLs)CTL Generation10⁻⁸ - 10⁻⁴ MSuppressed generation of class I specific CTLs.[10]
Murine Myeloid-Derived Suppressor Cells (MDSCs)Proliferation Assay100 µMPromoted survival and proliferation of MDSCs.[15]
Human TH2-type T-cellsCytokine Production10⁻⁷ - 10⁻⁵ MIncreased anti-CD3 induced IL-5 production.[16]
MDA-MB-231 Breast Cancer CellsProliferation Assay0.01 - 10 µMBidirectional effect: inhibited proliferation at 0.01 µM, promoted at 10 µM.[8][17]
MKN45/MKN45G Gastric Cancer CellsProliferation Assay10⁻⁹ - 10⁻⁶ MIncreased cell proliferation.[13]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Subcutaneous Administration

This protocol describes the preparation of a sterile HDC solution for subcutaneous injection in rodents.

Materials:

  • This compound powder (CAS 56-92-8)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.2

  • Sterile vials

  • Sterile syringes and needles (e.g., 27-30G for mice)

  • 0.22 µm sterile syringe filter

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required amount: Determine the total amount of HDC needed based on the desired dose (e.g., 5 mg/kg), the number and average weight of the animals, and the injection volume (typically 100-200 µL for mice). Prepare a slight excess.

  • Weigh the compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of HDC powder.

  • Dissolve the compound: Aseptically add the required volume of sterile PBS to the weighed powder in a sterile vial to achieve the desired final concentration. This compound is highly soluble in water and PBS (up to 100 mg/mL).[8][18]

  • Ensure complete dissolution: Vortex the vial until the powder is completely dissolved. The solution should be clear.

  • Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Storage: Store the sterile solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.

Protocol 2: In Vivo Tumor Growth Inhibition Study in a Syngeneic Mouse Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of subcutaneously administered HDC, often in combination with other immunotherapies.

InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Tumor_Inoculation 1. Tumor Cell Inoculation (s.c.) Tumor_Establishment 2. Tumor Growth (50-100 mm³) Tumor_Inoculation->Tumor_Establishment Randomization 3. Randomize Mice into Groups Tumor_Establishment->Randomization Treatment_Admin 4. Administer Treatment (e.g., HDC s.c.) Randomization->Treatment_Admin Tumor_Measurement 5. Monitor Tumor Volume (every 2-3 days) Treatment_Admin->Tumor_Measurement Endpoint 6. Euthanize at Endpoint Tumor_Measurement->Endpoint Tissue_Collection 7. Collect Tumors & Tissues Endpoint->Tissue_Collection Data_Analysis 8. Analyze Data (Flow Cytometry, etc.) Tissue_Collection->Data_Analysis

Procedure:

  • Animal Model: Use immunocompetent mice (e.g., C57BL/6 or BALB/c) appropriate for the chosen syngeneic tumor cell line (e.g., MC38 or 4T1).[3]

  • Tumor Inoculation: Subcutaneously inject a predetermined number of tumor cells (e.g., 5 x 10⁵ cells) into the flank of each mouse.[1]

  • Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 50-100 mm³), which typically takes 7-10 days.[1]

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, HDC alone, IL-2 alone, HDC + IL-2).

  • Treatment Administration:

    • Prepare HDC solution as described in Protocol 1.

    • Administer HDC via subcutaneous injection at the desired dose (e.g., 5 mg/kg) and schedule (e.g., once or twice daily).[11][14]

    • Administer other therapies (e.g., IL-2, anti-PD-1) as per established protocols, typically via intraperitoneal injection.[1]

  • Monitoring: Measure tumor dimensions with a caliper every 2-3 days and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[1] Monitor animal weight and general health.

  • Endpoint: Continue treatment for a predetermined period (e.g., 2-4 weeks) or until tumors in the control group reach a predefined endpoint size.[1]

  • Analysis: At the end of the study, euthanize mice and collect tumors, spleens, and draining lymph nodes for further analysis, such as flow cytometry to quantify immune cell populations (MDSCs, CD8+ T-cells, NK cells), histology, or gene expression profiling.[1][3]

Protocol 3: In Vitro MDSC Suppression Assay

This protocol is designed to assess the effect of HDC on the immunosuppressive function of MDSCs.

Procedure:

  • MDSC Isolation:

    • Isolate MDSCs from the spleens or tumors of tumor-bearing mice using immunomagnetic sorting (e.g., CD11b+ Gr-1+ selection).[19]

    • Alternatively, generate MDSCs in vitro by culturing bone marrow cells with GM-CSF and IL-6.

  • T-Cell Isolation and Labeling:

    • Isolate T-cells (e.g., CD8+) from the spleen of a naive, syngeneic mouse.

    • Label the T-cells with a proliferation tracking dye such as CFSE (Carboxyfluorescein succinimidyl ester) according to the manufacturer's protocol.

  • Co-culture Setup:

    • In a 96-well round-bottom plate, seed the CFSE-labeled T-cells.

    • Add isolated MDSCs at various MDSC:T-cell ratios (e.g., 1:1, 1:2, 1:4).[20]

    • Add a T-cell stimulus, such as anti-CD3/CD28 beads or antibodies.

    • Add this compound to the appropriate wells at desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a no-HDC control.

  • Incubation: Culture the cells for 72 hours at 37°C, 5% CO₂.

  • Analysis:

    • Harvest the cells and stain for T-cell surface markers (e.g., CD8).

    • Analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE dye. Reduced CFSE dilution in the presence of MDSCs indicates suppression.

    • Compare the proliferation of T-cells in the HDC-treated wells to the control wells to determine if HDC can rescue T-cells from MDSC-mediated suppression.

Conclusion

The subcutaneous administration of this compound is a valuable tool in preclinical immunotherapy research. Its ability to counteract myeloid cell-induced immunosuppression provides a strong rationale for its use in combination with other immune-stimulating agents. The protocols and data provided herein offer a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of this compound. Careful optimization of dosages and treatment schedules for specific tumor models and experimental systems is recommended.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Histamine Dihydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine (B1213489) dihydrochloride (B599025) (HDC) is an immunomodulatory agent that has shown efficacy in the treatment of certain malignancies, most notably in the maintenance phase of Acute Myeloid Leukemia (AML) in combination with interleukin-2 (B1167480) (IL-2). The primary mechanism of action of HDC involves the inhibition of NADPH oxidase 2 (NOX2) in myeloid-derived suppressor cells (MDSCs), which alleviates the immunosuppressive tumor microenvironment. This protective effect on cytotoxic immune cells, such as Natural Killer (NK) cells and T cells, from reactive oxygen species (ROS)-mediated damage enhances their anti-tumor activity.

Flow cytometry is an indispensable tool for elucidating the cellular effects of HDC. It allows for the precise identification, quantification, and functional characterization of various immune cell subsets in response to treatment. These application notes provide a comprehensive overview and detailed protocols for the flow cytometric analysis of immune cells following HDC treatment, enabling researchers to effectively evaluate its immunomodulatory properties.

Mechanism of Action of Histamine Dihydrochloride

This compound acts primarily on myeloid cells through the histamine H2 receptor (H2R). The binding of histamine to H2R initiates a signaling cascade that ultimately inhibits the activity of NOX2, a key enzyme responsible for the production of immunosuppressive ROS in MDSCs. This reduction in oxidative stress protects effector lymphocytes, such as NK cells and T cells, from inactivation, thereby potentiating their cytotoxic functions.

This compound Signaling Pathway This compound Signaling Pathway HDC Histamine Dihydrochloride H2R Histamine H2 Receptor HDC->H2R Gs Gs Protein H2R->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates NOX2 NOX2 Complex (gp91phox) PKA->NOX2 phosphorylates & inhibits ROS Reactive Oxygen Species (ROS) NOX2->ROS produces NK_T_Cell NK Cell / T Cell ROS->NK_T_Cell inactivates MDSC Myeloid-Derived Suppressor Cell (MDSC) MDSC->NK_T_Cell suppresses

This compound Signaling Pathway

Data Presentation

The following tables summarize the expected quantitative changes in immune cell populations following treatment with this compound, based on findings from multiple studies. These tables are intended to serve as a reference for data interpretation.

Table 1: Effect of this compound on Myeloid-Derived Suppressor Cells (MDSCs)

Cell PopulationMarker ProfileExpected Change with HDC TreatmentReference
Monocytic MDSCs (M-MDSCs)CD14+ HLA-DR-/lowDecrease in percentage[1][2]
Granulocytic MDSCs (G-MDSCs)CD15+ CD11b+ Ly6G+Reduction in suppressive function[2]
NOX2-derived ROSDihydrorhodamine 123 (DHR)Decrease in MFI[2]

Table 2: Effect of this compound on Natural Killer (NK) Cells

Cell Population / MarkerMarker ProfileExpected Change with HDC/IL-2 TreatmentReference
Total NK CellsCD3- CD56+Increase in percentage and absolute count
CD56bright NK CellsCD3- CD56bright CD16-Expansion of this subset
Activating ReceptorsNKp30, NKp46Increased expression (MFI)
Cytotoxicity MarkerCD107a (degranulation)Increased expression upon target cell stimulation
Cytokine ProductionIFN-γIncreased intracellular levels

Experimental Protocols

Protocol 1: In Vitro Treatment of Human PBMCs with this compound

This protocol describes the in vitro treatment of peripheral blood mononuclear cells (PBMCs) with HDC for subsequent flow cytometric analysis.

Materials:

  • This compound (HDC)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Ficoll-Paque

  • 96-well U-bottom plates

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor or patient whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.

  • Cell Counting and Plating: Wash the isolated PBMCs with PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Perform a cell count and assess viability using trypan blue. Plate 1 x 10^6 cells per well in a 96-well U-bottom plate.

  • HDC Treatment: Prepare a stock solution of HDC in sterile PBS. Add HDC to the cell cultures at final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (PBS) and an untreated control. For studies involving co-stimulation, IL-2 can be added at a low concentration (e.g., 100 IU/mL).

  • Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Harvesting: After incubation, gently resuspend the cells and transfer to flow cytometry tubes. Wash the cells twice with cold PBS containing 2% FBS.

  • Staining: Proceed with surface and/or intracellular staining as described in the subsequent protocols.

In Vitro Treatment Workflow In Vitro Treatment Workflow start Isolate PBMCs count Count and Plate Cells start->count treat Treat with HDC (and/or IL-2) count->treat incubate Incubate 24-48h treat->incubate harvest Harvest and Wash Cells incubate->harvest stain Proceed to Staining harvest->stain

In Vitro Treatment Workflow
Protocol 2: Flow Cytometry Analysis of Myeloid-Derived Suppressor Cells

This protocol provides a method for identifying and quantifying M-MDSCs in human PBMCs.

Antibody Panel:

MarkerFluorochromePurpose
CD45e.g., APC-H7Leukocyte identification
CD14e.g., FITCMonocyte marker
HLA-DRe.g., PEMaturity marker (low on M-MDSCs)
CD33e.g., PE-Cy7Myeloid marker
CD11be.g., APCMyeloid marker
Viability Dyee.g., Zombie NIRExclude dead cells

Staining Procedure:

  • Wash the harvested cells with staining buffer (PBS + 2% FBS).

  • Stain with the viability dye according to the manufacturer's protocol.

  • Add the cocktail of fluorochrome-conjugated antibodies for surface markers.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with staining buffer.

  • Resuspend the cells in staining buffer for flow cytometry acquisition.

Gating Strategy:

  • Gate on single cells using FSC-A vs FSC-H.

  • Gate on viable cells using the viability dye.

  • Gate on CD45+ leukocytes.

  • From the CD45+ gate, identify myeloid cells using CD11b and CD33.

  • Within the CD11b+CD33+ population, gate on CD14+ cells.

  • Finally, identify M-MDSCs as the CD14+HLA-DR-/low population.

MDSC Gating Strategy MDSC Gating Strategy start All Events singlets Singlets (FSC-A vs FSC-H) start->singlets viable Viable Cells (Viability Dye) singlets->viable leukocytes Leukocytes (CD45+) viable->leukocytes myeloid Myeloid Cells (CD11b+ CD33+) leukocytes->myeloid monocytes Monocytes (CD14+) myeloid->monocytes mdsc M-MDSCs (HLA-DR-/low) monocytes->mdsc

MDSC Gating Strategy
Protocol 3: Flow Cytometry Analysis of NK Cell Activation

This protocol is for assessing the phenotype and activation status of NK cells.

Antibody Panel:

MarkerFluorochromePurpose
CD45e.g., APC-H7Leukocyte identification
CD3e.g., FITCT cell exclusion
CD56e.g., PENK cell identification
CD16e.g., PerCP-Cy5.5NK cell subsetting
NKp30e.g., PE-Cy7Activating receptor
NKp46e.g., APCActivating receptor
Viability Dyee.g., Zombie NIRExclude dead cells

Staining Procedure:

Follow the same surface staining procedure as described in Protocol 2.

Gating Strategy:

  • Gate on single, viable lymphocytes based on FSC/SSC and viability dye.

  • Gate on CD45+ cells.

  • From the lymphocyte gate, exclude T cells by gating on CD3- cells.

  • Identify NK cells as CD56+ from the CD3- population.

  • Sub-gate NK cells based on CD56 and CD16 expression (CD56brightCD16- and CD56dimCD16+).

  • Analyze the expression of NKp30 and NKp46 on the total NK cell population and its subsets.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the immunomodulatory effects of this compound. By utilizing multi-parameter flow cytometry, researchers can gain detailed insights into the mechanism of action of HDC, particularly its impact on MDSCs and the subsequent enhancement of NK cell and T cell function. This will aid in the further development and optimization of HDC-based immunotherapies for cancer treatment.

References

Application Notes: Histamine Dihydrochloride for In Vitro Mast Cell Degranulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are pivotal effector cells in allergic and inflammatory responses. Upon activation, they undergo degranulation, a process involving the release of pre-stored inflammatory mediators, such as histamine (B1213489), proteases (e.g., tryptase and chymase), and lysosomal enzymes like β-hexosaminidase, from their cytoplasmic granules.[1] This release is a critical event in the pathophysiology of various allergic diseases, including asthma, allergic rhinitis, and atopic dermatitis. Consequently, the modulation of mast cell degranulation is a significant therapeutic target.

Histamine dihydrochloride (B599025) serves as a valuable tool in the study of mast cell biology. While endogenously released histamine acts on surrounding cells, exogenously applied histamine can be used to investigate the autocrine and paracrine feedback mechanisms that regulate mast cell activity. Histamine itself can modulate mast cell degranulation, primarily through the activation of histamine H1 and H4 receptors, which triggers downstream signaling cascades.[2][3] Understanding these mechanisms is crucial for the development of novel therapeutics targeting mast cell-mediated diseases.

These application notes provide a comprehensive protocol for utilizing histamine dihydrochloride to induce and quantify mast cell degranulation in vitro, primarily using the human mast cell line LAD2 and the rat basophilic leukemia cell line RBL-2H3, a common model for mast cell functions.[4] The quantification of degranulation is achieved by measuring the release of the enzyme β-hexosaminidase, a stable and reliable marker for this process.[5][6]

Principle of the Assay

The in vitro mast cell degranulation assay quantifies the extent of mast cell activation by measuring the amount of β-hexosaminidase released into the cell culture supernatant upon stimulation. Mast cells are incubated with varying concentrations of this compound. The activation of histamine receptors on the mast cell surface initiates a signaling cascade, leading to the fusion of granular membranes with the plasma membrane and the subsequent release of granular contents.

The enzymatic activity of the released β-hexosaminidase is determined by its ability to cleave a chromogenic or fluorogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The resulting product can be quantified spectrophotometrically, and the percentage of degranulation is calculated by comparing the amount of β-hexosaminidase in the supernatant of stimulated cells to the total amount present in cell lysates.

Data Presentation

The following table summarizes representative quantitative data for histamine-induced mast cell degranulation. It is important to note that these values can vary depending on the specific mast cell type, cell passage number, and experimental conditions.

Cell LineStimulantConcentration% β-Hexosaminidase Release (Mean ± SD)Reference
HMC-1Histamine10 µM26.48%[7]
LAD2Histamine10 µM28.86%[7]
RBL-2H3DNP-BSA (Antigen)100 ng/mL~40-60%[8]
LAD2Compound 48/8010 µg/mL~20-40%[9]

Note: Data for DNP-BSA and Compound 48/80 are provided for comparative purposes to illustrate typical degranulation responses with common secretagogues.

Mandatory Visualizations

Mast_Cell_Degranulation_Signaling_Pathway Histamine-Induced Mast Cell Degranulation Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor Histamine->H1R Binds H4R H4 Receptor Histamine->H4R Binds Gq Gq H1R->Gq Activates Gi Gi H4R->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates PI3K PI3K Gi->PI3K Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (Calcium) ER->Ca2 Releases Ca2->PKC Co-activates Granule Granule (Histamine, β-hexosaminidase) Ca2->Granule Triggers fusion PKC->Granule Promotes fusion Akt Akt PI3K->Akt Activates ERK ERK1/2 Akt->ERK Activates ERK->Granule Promotes fusion Degranulation Degranulation Granule->Degranulation Leads to

Caption: Histamine-induced mast cell degranulation signaling pathway.

Experimental_Workflow Experimental Workflow for Mast Cell Degranulation Assay arrow arrow seed Seed Mast Cells (e.g., LAD2, RBL-2H3) in 96-well plate incubate_overnight Incubate Overnight (37°C, 5% CO₂) seed->incubate_overnight wash Wash cells with pre-warmed buffer add_stimulant Add this compound (and controls) wash->add_stimulant incubate_stim Incubate for 30-60 min (37°C) add_stimulant->incubate_stim centrifuge Centrifuge plate (400 x g, 5 min, 4°C) incubate_stim->centrifuge collect_supernatant Collect Supernatant lyse_cells Lyse remaining cells (Total Release Control) add_substrate Add pNAG substrate to supernatant and lysate collect_supernatant->add_substrate lyse_cells->add_substrate incubate_substrate Incubate for 60-90 min (37°C) add_substrate->incubate_substrate stop_reaction Add Stop Solution incubate_substrate->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance

Caption: Experimental workflow for the mast cell degranulation assay.

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • LAD2 (human mast cell line)

    • RBL-2H3 (rat basophilic leukemia cell line)

  • Culture Media:

    • For LAD2: StemPro™-34 SFM supplemented with 100 ng/mL recombinant human Stem Cell Factor (SCF).

    • For RBL-2H3: Minimum Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Buffers and Solutions:

    • Tyrode's Buffer or Siraganian Buffer (e.g., 119 mM NaCl, 5 mM KCl, 25 mM PIPES, 40 mM NaOH, 0.4 mM MgCl₂, 1 mM CaCl₂, with glucose and 0.1% BSA, pH 7.2).[3]

    • This compound stock solution (e.g., 10 mM in sterile water, store at -20°C).

    • Triton™ X-100 (0.1% in buffer for cell lysis).

    • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5).

    • Stop Solution (0.1 M Carbonate/Bicarbonate buffer, pH 10.0).

Protocol: this compound-Induced Mast Cell Degranulation

This protocol is adapted from standard β-hexosaminidase release assays.[3][5]

Day 1: Cell Seeding

  • Harvest mast cells (LAD2 or RBL-2H3) from culture.

  • Centrifuge the cell suspension at 400 x g for 5 minutes.

  • Resuspend the cell pellet in the appropriate complete culture medium.

  • Perform a cell count and adjust the cell density.

  • Seed 1 x 10⁵ (for RBL-2H3) or 5 x 10⁴ (for LAD2) cells per well in a 96-well flat-bottom plate.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

Day 2: Stimulation and Assay

  • Preparation:

    • Prepare serial dilutions of this compound in pre-warmed Tyrode's buffer. A suggested starting concentration for the dose-response curve is 100 µM, with serial dilutions down to 0.1 µM. A final concentration of 10 µM is a key concentration to include based on published data.[7]

    • Prepare control solutions:

      • Vehicle Control (Spontaneous Release): Tyrode's buffer alone.

      • Positive Control (Maximum Release): 0.1% Triton™ X-100 in Tyrode's buffer.

  • Cell Washing:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells twice with 100 µL of pre-warmed Tyrode's buffer per well.

  • Stimulation:

    • Add 100 µL of the this compound dilutions, vehicle control, or positive control to the respective wells in duplicate or triplicate.

    • Incubate the plate at 37°C for 30 to 60 minutes.

  • Sample Collection:

    • To stop the degranulation reaction, place the plate on ice for 5-10 minutes.

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.

  • β-Hexosaminidase Assay:

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • To the wells designated for "Total Release," add 50 µL of 0.1% Triton™ X-100 to the remaining cells and pipette up and down to lyse the cells completely. Transfer 50 µL of this lysate to the new plate.

    • Add 50 µL of the pNAG substrate solution to each well containing supernatant or lysate.

    • Incubate the plate at 37°C for 60-90 minutes.

    • Stop the enzymatic reaction by adding 150 µL of the stop solution to each well.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

% Degranulation = [(Absorbance of Stimulated Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100

Troubleshooting

  • High Spontaneous Release (>10%): This may indicate poor cell health or overly harsh handling during washing steps. Ensure gentle washing and use cells within an optimal passage number range.

  • Low Degranulation with Positive Control: This could be due to low cell number, inactive reagents, or compromised cell functionality. Verify cell viability and reagent integrity.

  • High Well-to-Well Variability: Ensure accurate and consistent pipetting, proper mixing of reagents, and uniform cell seeding.

Conclusion

This application note provides a detailed framework for conducting in vitro mast cell degranulation assays using this compound as a stimulant. The provided protocols and background information will enable researchers to investigate the intricate signaling pathways governing mast cell activation and to screen for compounds that modulate these responses. The use of a standardized and quantifiable assay, such as the β-hexosaminidase release assay, is essential for obtaining reproducible and reliable data in the fields of allergy, immunology, and drug discovery.

References

Application Notes: Histamine Dihydrochloride as an Adjuvant to PD-1/PD-L1 Checkpoint Blockade Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Immune checkpoint inhibitors (ICIs) targeting the Programmed Death-1 (PD-1) and its ligand (PD-L1) have revolutionized cancer treatment. However, a significant number of patients do not respond to these therapies, often due to a highly immunosuppressive tumor microenvironment (TME). A key contributor to this resistance is the accumulation of Myeloid-Derived Suppressor Cells (MDSCs), which are immature myeloid cells that potently inhibit T cell and Natural Killer (NK) cell function. Histamine (B1213489) dihydrochloride (B599025) (HDC), a stable salt of histamine, has emerged as a promising agent to counteract MDSC-mediated immunosuppression and enhance the efficacy of PD-1/PD-L1 blockade.

Mechanism of Action

Histamine dihydrochloride's primary immunomodulatory role in the TME is the inhibition of NADPH oxidase 2 (NOX2) on MDSCs and other myeloid cells like monocytes and macrophages.[1][2][3] This enzyme is responsible for producing high levels of reactive oxygen species (ROS). ROS are highly immunosuppressive; they can directly induce apoptosis in T cells and NK cells and inhibit their cytotoxic functions, effectively creating a shield for the tumor.[4][5][6]

By binding to Histamine H2 receptors on these myeloid cells, HDC inhibits NOX2 activity, thereby reducing ROS production.[6][7] This action protects cytotoxic T cells and NK cells from ROS-induced inactivation, preserving their ability to attack and eliminate cancer cells.[4][8] This mechanism is complementary to PD-1/PD-L1 blockade. While anti-PD-1/PD-L1 antibodies "release the brakes" on T cells, HDC ensures that the "engine" of these T cells is protected from the suppressive effects of the TME, leading to a more robust and sustained anti-tumor immune response.[1][9]

Quantitative Data Summary

The following tables summarize preclinical and clinical data on the effects of this compound, alone or in combination with immunotherapy.

Table 1: Preclinical Efficacy of this compound (HDC) in Combination with PD-1/PD-L1 Blockade

Cancer ModelTreatment GroupOutcomeSource
EL-4 Lymphoma HDC + anti-PD-1Enhanced anti-tumor efficacy compared to either agent alone.[1][3]
MC-38 Colorectal Carcinoma HDC + anti-PD-L1Markedly enhanced tumor growth inhibition compared to monotherapy.[1][9]
4T1 Mammary Carcinoma HDC MonotherapyDelayed tumor growth.[1][2]
Breast & Lymphoma Models HDC + anti-PD-1/PD-L1Markedly enhanced tumor growth inhibition.[9]

Table 2: Immunomodulatory Effects of this compound (HDC)

Model SystemEffect MeasuredResultSource
EL-4 Tumor-Bearing Mice Intratumoral MDSCsReduced accumulation of MDSCs.[1][2]
EL-4 Tumor-Bearing Mice ROS formation by MDSCsReduced ROS formation.[1][2]
EL-4 Tumor-Bearing Mice T-cell SuppressionReduced MDSC-induced suppression of T cells ex vivo.[1][2]
AML Patients (Re:Mission Trial) Peripheral M-MDSCs (CD14+HLA-DR-/low)Reduction in M-MDSCs during HDC/IL-2 treatment cycles.[1][3]
AML Patients (Re:Mission Trial) Clinical OutcomePronounced reduction of M-MDSCs correlated with favorable clinical outcome.[1][3]

Visualizations

Signaling and Synergy Pathway

cluster_TME Tumor Microenvironment (TME) cluster_MDSC_Action cluster_Therapy Combination Therapy Tumor Tumor Cells MDSC Myeloid-Derived Suppressor Cell (MDSC) Tumor->MDSC Promotes Accumulation PD1_PDL1 Tumor->PD1_PDL1 PD-L1 TCell Cytotoxic T-Cell MDSC->TCell Suppression NKCell NK Cell MDSC->NKCell Suppression NOX2 NOX2 Enzyme TCell->PD1_PDL1 PD-1 Outcome Enhanced Anti-Tumor Immunity & Tumor Cell Killing TCell->Outcome NKCell->Outcome ROS Reactive Oxygen Species (ROS) NOX2->ROS Produces ROS->TCell Inactivates/ Induces Apoptosis ROS->NKCell Inactivates HDC Histamine Dihydrochloride (HDC) HDC->NOX2 Inhibits aPD1 Anti-PD-1 / PD-L1 Antibody aPD1->PD1_PDL1 Blocks

Caption: Mechanism of synergistic action between HDC and anti-PD-1/PD-L1 therapy.

Preclinical Experimental Workflow

cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A 1. Tumor Cell Culture (e.g., MC-38, EL-4) C 3. Subcutaneous Tumor Cell Inoculation A->C B 2. Animal Model (e.g., C57BL/6 mice) B->C D 4. Tumor Growth Monitoring (Palpable tumors ~50-100 mm³) C->D E 5. Randomization into Treatment Groups D->E F Group 1: Vehicle Control Group 2: HDC alone Group 3: anti-PD-1 alone Group 4: HDC + anti-PD-1 E->F G 6. Administer Treatment (e.g., for 2-3 weeks) F->G H 7. Primary Endpoint Measurement (Tumor Volume & Survival) G->H I 8. Endpoint Sample Collection (Tumors, Spleens, Blood) H->I J 9. Ex Vivo Analysis - Flow Cytometry (MDSCs, T-cells) - ROS Measurement - Immunohistochemistry I->J K 10. Statistical Analysis & Interpretation J->K

Caption: Standard workflow for a preclinical in vivo combination therapy study.

Experimental Protocols

Protocol 1: In Vivo Murine Model for Efficacy Testing

This protocol describes a general framework for evaluating the combination of this compound and an anti-PD-1 antibody in a syngeneic mouse tumor model (e.g., MC-38 colorectal carcinoma in C57BL/6 mice).

1. Materials and Reagents:

  • Cell Line: MC-38 colorectal carcinoma cells.

  • Animals: Female C57BL/6 mice, 6-8 weeks old.

  • Reagents:

    • This compound (HDC): sterile, endotoxin-free, dissolved in sterile saline.

    • Anti-mouse PD-1 antibody (e.g., clone RMP1-14): sterile, in vivo grade.

    • Isotype control antibody.

    • Vehicle: Sterile saline.

  • Equipment: Calipers, syringes, needles, cell culture equipment.

2. Procedure:

  • Tumor Cell Implantation:

    • Culture MC-38 cells to ~80% confluency.

    • Harvest, wash, and resuspend cells in sterile, serum-free media or PBS to a concentration of 5 x 10⁶ cells/mL.

    • Inject 100 µL (5 x 10⁵ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Begin measuring tumors with calipers 5-7 days post-implantation.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • When average tumor volume reaches 50-100 mm³, randomize mice into four treatment groups (n=10-15 per group):

      • Group 1: Vehicle (Saline) + Isotype Control Ab.

      • Group 2: HDC + Isotype Control Ab.

      • Group 3: Vehicle + anti-PD-1 Ab.

      • Group 4: HDC + anti-PD-1 Ab.

  • Treatment Administration:

    • HDC: Administer subcutaneously (s.c.) twice daily (BID) at a dose of 5 mg/kg.[10] Injections should be administered at a site distant from the tumor.

    • Anti-PD-1 Antibody: Administer intraperitoneally (i.p.) at a dose of 200 µ g/mouse every 3 days.

    • Continue treatment for a predefined period (e.g., 21 days) or until tumors reach the humane endpoint.

  • Efficacy Readouts:

    • Tumor Growth: Measure tumor volume 2-3 times per week. Plot mean tumor volume ± SEM for each group over time.

    • Survival: Monitor mice for survival. The endpoint is typically defined as tumor volume exceeding 2000 mm³ or signs of morbidity. Generate Kaplan-Meier survival curves.

  • Statistical Analysis:

    • Compare tumor growth curves using a two-way ANOVA.

    • Compare survival curves using the log-rank (Mantel-Cox) test.

Protocol 2: Ex Vivo Analysis of the Tumor Microenvironment

This protocol outlines the analysis of immune cell populations and ROS levels from tumors harvested at the end of the in vivo study described above.

1. Materials and Reagents:

  • Reagents: RPMI-1640 medium, Collagenase D, DNase I, ACK lysis buffer, FACS buffer (PBS + 2% FBS).

  • Antibodies: Fluorochrome-conjugated antibodies for flow cytometry targeting mouse CD45, CD11b, Gr-1, Ly6G, Ly6C, CD3, CD4, CD8.

  • ROS Detection: Dihydrorhodamine 123 (DHR-123) or similar ROS-sensitive probe.

  • Equipment: GentleMACS Dissociator (or similar), 70 µm cell strainers, flow cytometer.

2. Procedure:

  • Tumor Dissociation:

    • At the study endpoint, humanely euthanize mice and excise tumors.

    • Mince tumors into small pieces in a digestion buffer containing Collagenase D and DNase I.

    • Incubate at 37°C for 30-45 minutes with agitation.

    • Quench the reaction with complete media and pass the suspension through a 70 µm cell strainer to obtain a single-cell suspension. .

  • Red Blood Cell Lysis:

    • Pellet the cells and resuspend in ACK lysis buffer for 2-3 minutes at room temperature to lyse red blood cells.

    • Quench with FACS buffer and wash the cells.

  • ROS Measurement:

    • Resuspend a portion of the single-cell suspension in media.

    • Add DHR-123 probe and incubate at 37°C for 20 minutes.

    • Wash cells and proceed immediately to flow cytometry analysis, gating on the MDSC population (CD45+CD11b+Gr-1+).

  • Immune Cell Staining for Flow Cytometry:

    • Count the remaining cells and aliquot ~1-2 x 10⁶ cells per tube.

    • Perform surface staining with a cocktail of antibodies (e.g., anti-CD45, -CD11b, -Gr-1, -Ly6G, -Ly6C, -CD3, -CD8) in FACS buffer for 30 minutes on ice, protected from light.

    • Wash cells twice with FACS buffer.

    • Resuspend in FACS buffer for acquisition on a flow cytometer.

  • Data Analysis:

    • Analyze flow cytometry data using appropriate software.

    • Quantify the percentage and absolute number of different immune populations, including:

      • Total MDSCs (CD45+CD11b+Gr-1+).

      • Granulocytic MDSCs (G-MDSC: CD11b+Ly6G+Ly6Clow).[3]

      • Monocytic MDSCs (M-MDSC: CD11b+Ly6G-Ly6Chigh).[3]

      • Cytotoxic T Lymphocytes (CD3+CD8+).

    • Compare the mean fluorescence intensity (MFI) of the ROS probe within the MDSC gate across different treatment groups.

    • Use a one-way ANOVA or t-test for statistical comparisons between groups.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Histamine Dihydrochloride for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in optimizing the use of histamine (B1213489) dihydrochloride (B599025) in your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of histamine dihydrochloride?

A: this compound is readily soluble in water and DMSO. It is recommended to prepare a concentrated stock solution in a sterile, high-purity solvent. For example, to create a 100 mM stock solution in water, you would dissolve 18.41 mg of this compound (MW: 184.07 g/mol ) in 1 mL of sterile water. Gentle warming or sonication can aid dissolution.

Q2: What are the proper storage conditions for this compound powder and stock solutions?

A:

  • Solid Compound: Store the powder desiccated at room temperature.[1]

  • Stock Solutions: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. Solutions stored at -20°C can be stable for up to 12 months, while those at 2-4°C are stable for about 8 weeks.[1] Protect solutions from light. Once thawed, use the solution within 6 hours or discard it.

Q3: What initial concentration range should I test in my in vitro experiments?

A: A broad concentration range is recommended to establish a dose-response curve. A typical starting range for in vitro assays is from 1 nM to 100 µM.[2] However, the optimal concentration is highly dependent on the cell type, receptor density, and the specific assay. For instance, histamine has been shown to stimulate growth in some melanoma cell lines with maximal stimulation at 1 x 10⁻⁸ M (10 nM), while affecting MDA-MB-231 cell proliferation at concentrations between 0.01 µM and 10 µM.[3][4] In studies on human T lymphocytes, concentrations ranging from 10⁻⁸ M to 10⁻⁴ M have been used to observe effects on cytolysis and lymphokine production.[5][6]

Q4: Is this compound stable in cell culture media?

A: The stability of this compound in solution can be influenced by concentration and storage temperature. Dilutions with a concentration below 0.5 mg/ml may experience bacterial contamination after 3 months of storage.[7] For concentrations of 0.25 mg/ml and below, it is recommended not to store them for more than one month and to use them within one week of opening.[7] It is always best practice to prepare fresh dilutions from a frozen stock solution for each experiment to ensure consistent activity.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound.

Problem Potential Cause Recommended Solution
No response or weak signal at expected concentrations. 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Low Receptor Expression: The cell line may have low or no expression of the target histamine receptor.[2] 3. Incorrect Assay Conditions: Suboptimal incubation time, temperature, or buffer composition.[2]1. Prepare fresh stock solutions and working dilutions for each experiment.[2] 2. Verify receptor expression using methods like qPCR, Western blot, or ELISA.[2][8][9] Consider using a cell line with higher or induced receptor expression. 3. Perform a time-course experiment and optimize assay parameters according to established protocols.[2]
High background signal or non-specific effects. 1. Compound Cytotoxicity: High concentrations of histamine may be toxic to the cells.[2] 2. Off-Target Effects: Histamine can interact with multiple receptor subtypes (H1, H2, H3, H4). 3. Precipitation: The compound may precipitate in the assay medium at high concentrations.1. Conduct a cytotoxicity assay (e.g., MTT, LDH) to establish the non-toxic concentration range for your specific cell line.[2] 2. Use selective antagonists for other histamine receptors to confirm the effect is mediated by the receptor of interest.[2][10] 3. Visually inspect for precipitation. If observed, lower the concentration or consider an alternative solvent if compatible with your assay.[2]
High variability between experimental replicates. 1. Inconsistent Cell Plating: Uneven cell density across wells.[11] 2. Pipetting Errors: Inaccurate dispensing of reagents or compounds. 3. Edge Effects: Evaporation or temperature gradients in the outer wells of the plate.1. Ensure a homogenous cell suspension and use precise cell counting methods before plating.[11] 2. Use calibrated pipettes and ensure proper mixing of all solutions.[2] 3. Avoid using the outermost wells of the plate for critical measurements; fill them with sterile buffer or media to minimize edge effects.

Data Presentation: Quantitative Summary

Table 1: Solubility of this compound
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water18.41100
DMSO18.41100

Data compiled from Tocris Bioscience.

Table 2: Recommended Histamine Concentration Ranges for Common In Vitro Assays
Assay TypeCell Type / SystemTypical Concentration RangeReference
T Cell Cytolysis RegulationHuman T Lymphocytes10⁻⁸ M - 10⁻⁴ M[5]
Mast Cell DegranulationHMC-1, LAD-2, Cord Blood Derived Mast Cells~10 µM[12]
Calcium FluxHEK293, WI-38 FibroblastsEC80 (Assay Dependent), up to 300 µM[10][13]
cAMP AccumulationHEK293T, Melanoma Cell Lines10⁻⁷ M - 10⁻⁴ M[4][14]
Cell ProliferationHuman Melanoma Cell Lines10⁻⁸ M (Maximal Stimulation)[4]
Cell ProliferationMDA-MB-2310.01 µM - 10 µM[3]

Signaling Pathways & Workflow Diagrams

The activation of different histamine receptors triggers distinct intracellular signaling cascades. Understanding these pathways is critical for selecting the appropriate assay to study receptor function.

Histamine_Signaling_Pathways Simplified Signaling Pathways of Histamine Receptors cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H4 H4 Receptor H1 Histamine H1R H1R H1->H1R Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Ca²⁺ IP3->Ca PKC PKC DAG->PKC H2 Histamine H2R H2R H2->H2R Gs Gs H2R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA H4 Histamine H4R H4R H4->H4R Gi Gi/o H4R->Gi Ca_H4 ↑ Ca²⁺ H4R->Ca_H4 Chemotaxis Chemotaxis H4R->Chemotaxis AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decr ↓ cAMP AC_inhibit->cAMP_decr

Caption: Simplified signaling pathways of H1, H2, and H4 histamine receptors.[15][16][17]

Experimental_Workflow General Experimental Workflow for a Cell-Based Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis prep_stock 1. Prepare Histamine Stock Solution prep_cells 2. Culture & Seed Cells in Microplate prep_stock->prep_cells add_compound 3. Add Histamine Dilutions (and Controls/Antagonists) prep_cells->add_compound incubate 4. Incubate (Time & Temp Dependent) add_compound->incubate add_reagent 5. Add Detection Reagent incubate->add_reagent read_plate 6. Read Plate (e.g., Fluorescence, Absorbance) add_reagent->read_plate analyze 7. Analyze Data (Generate Dose-Response Curve) read_plate->analyze calc 8. Calculate EC50/IC50 analyze->calc

Caption: General workflow for a cell-based histamine functional assay.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay (H1 & H4 Receptors)

This functional assay measures the increase in intracellular calcium following H1 or H4 receptor activation.[13][18]

Materials:

  • HEK293 cells stably expressing the target receptor (e.g., H1R or H4R).

  • Black-walled, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]

  • Probenecid (optional, to prevent dye leakage).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • This compound stock solution.

  • Fluorescence plate reader with an injection system.

Methodology:

  • Cell Plating: Seed cells at a density of 3x10⁴ to 5x10⁴ cells/well in a 96-well plate and incubate for 12-24 hours.[19]

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer.[13] Remove the cell culture medium and add the loading buffer to each well.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark.[13][19]

  • Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.[13]

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for each well.

  • Agonist Stimulation: Using the plate reader's injector, add varying concentrations of histamine to the wells.

  • Measurement: Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).[13]

  • Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak fluorescence response against the histamine concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: cAMP Accumulation Assay (H2 Receptor)

This protocol measures the ability of histamine to stimulate cAMP production via H2 receptor activation.[14][20]

Materials:

  • Cells expressing the H2 receptor (e.g., transfected HEK293T cells).[14]

  • Assay Buffer.

  • Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.[14][16]

  • This compound stock solution.

  • cAMP detection kit (e.g., HTRF, ELISA).

Methodology:

  • Cell Preparation: Harvest and resuspend cells in assay buffer.

  • Assay Setup: In a microplate, add the cell suspension to each well.

  • Antagonist Pre-incubation (if applicable): For antagonist studies, add varying concentrations of the antagonist and pre-incubate for 15-30 minutes at 37°C.[20]

  • Agonist Stimulation: Add varying concentrations of histamine to the wells. Ensure a PDE inhibitor (e.g., IBMX) is included in the stimulation solution.[16]

  • Incubation: Incubate the plate for a specified time (e.g., 9-30 minutes) at 37°C.[14][16]

  • Cell Lysis & Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the histamine concentration to generate a dose-response curve and calculate the EC50 value. For antagonist studies, Schild analysis can be performed.[20]

Protocol 3: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay assesses mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.[11][21]

Materials:

  • Mast cell line (e.g., LAD-2, HMC-1) or primary mast cells.[12]

  • Tyrode's buffer or other suitable assay buffer.

  • This compound stock solution.

  • Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

  • Stop Solution (e.g., 0.4 M Glycine, pH 10.7).

  • Lysis Buffer (e.g., 0.2% Triton X-100) for total release control.[21]

  • 96-well V-bottom plate.

  • Absorbance microplate reader (405 nm).

Methodology:

  • Cell Preparation: Wash and resuspend mast cells in assay buffer to the desired concentration (e.g., 5x10⁵ cells/well).[21]

  • Assay Setup: Add the cell suspension to the wells of a 96-well plate. Include wells for "spontaneous release" (buffer only) and "total release" (lysis buffer).

  • Stimulation: Add varying concentrations of histamine to the appropriate wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.[11][12]

  • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully transfer the supernatant from each well to a new flat-bottom 96-well plate.

  • Enzymatic Reaction: Add the pNAG substrate solution to each well containing supernatant. Incubate for approximately 90 minutes at 37°C.[22]

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each sample using the formula: % Release = [(Sample OD - Spontaneous OD) / (Total OD - Spontaneous OD)] x 100.

References

Histamine Dihydrochloride in Cell Culture: A Technical Guide to Stability and Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of histamine (B1213489) dihydrochloride (B599025) in cell culture media. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your research. A critical factor to consider is the enzymatic degradation of histamine in the presence of serum, which significantly impacts its stability and biological activity over time.

Frequently Asked Questions (FAQs)

Q1: What is the stability of histamine dihydrochloride in cell culture media?

A1: The stability of this compound in cell culture media is highly dependent on the presence of serum. In serum-free media, histamine is generally stable for over 24 hours at 37°C.[1][2] However, in media supplemented with fetal bovine serum (FBS) or other animal sera, histamine is subject to enzymatic degradation.[1][3]

Q2: What causes the degradation of histamine in serum-containing media?

A2: The primary cause of histamine degradation in the presence of serum is enzymatic activity. Two key enzymes are responsible:

  • Diamine Oxidase (DAO): Primarily found in serum, DAO catalyzes the oxidative deamination of histamine.[1][3]

  • Histamine-N-methyltransferase (HNMT): This enzyme, which can be present in some cell types and serum, methylates the imidazole (B134444) ring of histamine.[1]

Q3: Are there specific stability data, such as half-life, for histamine in common cell culture media like DMEM or RPMI-1640?

Q4: How should I prepare and store this compound stock solutions?

A4: To ensure consistency, prepare a concentrated stock solution of this compound in a solvent such as sterile water or phosphate-buffered saline (PBS). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.

Q5: How can I measure the concentration of histamine in my cell culture supernatant?

A5: Several analytical methods can be used to quantify histamine concentrations in cell culture samples. The choice of method depends on the required sensitivity, available equipment, and sample matrix. Common methods include:

  • High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.[6][7][8][9][10]

  • Enzyme-Linked Immunosorbent Assay (ELISA) , which is a high-throughput method.[1][11][12][13]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture experiments.

Problem Possible Cause Recommended Solution
Loss of or inconsistent biological effect over time. Histamine degradation in the culture medium. [1][3]1. Switch to a serum-free medium for the duration of the experiment if your cell line can tolerate it. Histamine is significantly more stable in the absence of serum enzymes.[1][2] 2. If serum is required, reduce the incubation time as much as possible. 3. Add histamine to the culture medium immediately before starting the experiment. 4. For long-term experiments, consider replenishing the media with freshly prepared histamine at regular intervals.
Low or no cellular response to histamine. 1. Complete degradation of histamine. 2. Incorrect concentration of histamine. 3. Low or no expression of the target histamine receptor on the cell line.1. Follow the solutions for "Loss of or inconsistent biological effect over time." 2. Verify the calculations for your stock solution and dilutions. Prepare a fresh stock solution. 3. Confirm the expression of the target histamine receptor (H1R, H2R, H3R, or H4R) on your cells using techniques like qPCR, Western blot, or flow cytometry.
Precipitate forms in the cell culture medium after adding histamine. Exceeded solubility limit or interaction with media components. 1. Ensure the final concentration of this compound does not exceed its solubility in the medium. 2. Prepare an intermediate dilution of the stock solution in a solvent compatible with your cell culture medium before adding it to the final culture volume.
High variability between experimental replicates. 1. Inconsistent histamine concentration due to degradation. 2. Inconsistent cell health or passage number. 3. Pipetting errors. 1. Implement strategies to minimize histamine degradation as described above. 2. Use cells from a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase. 3. Calibrate pipettes regularly and use proper pipetting techniques.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.

Objective: To quantify the concentration of this compound in cell culture medium at various time points under standard culture conditions (37°C, 5% CO₂).

Materials:

  • This compound

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile, conical tubes (polypropylene recommended to avoid adherence)[3]

  • Incubator (37°C, 5% CO₂)

  • Analytical method for histamine quantification (e.g., HPLC, LC-MS/MS, or ELISA)

Procedure:

  • Preparation of Media: Prepare two sets of your cell culture medium: one with your standard serum concentration and one serum-free.

  • Spiking with Histamine: Spike each medium with this compound to the final working concentration used in your experiments.

  • Aliquoting: Aliquot the histamine-containing media into sterile polypropylene (B1209903) tubes, one for each time point to be measured (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.

  • Sample Collection: At each designated time point, remove one tube from each set (serum-containing and serum-free) from the incubator. Immediately store the samples at -80°C until analysis. The T=0 sample should be frozen immediately after preparation.

  • Quantification: Analyze the histamine concentration in each sample using a validated analytical method (see Protocol 2 for an example).

  • Data Analysis: Plot the histamine concentration against time for both serum-containing and serum-free conditions. This will allow you to determine the degradation rate and approximate half-life in your specific experimental setup.

Protocol 2: Quantification of Histamine by HPLC with Fluorescence Detection

This is a generalized protocol for the determination of histamine in cell culture supernatants, which often requires a derivatization step to make histamine fluorescent.

Materials:

  • Cell culture supernatant samples

  • This compound standard solutions

  • Perchloric acid (PCA) or other protein precipitation agent

  • o-Phthalaldehyde (OPA) derivatizing agent

  • HPLC system with a fluorescence detector and a C18 reversed-phase column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of cell culture supernatant, add 10 µL of cold PCA (e.g., 2 M).

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Derivatization:

    • Mix a portion of the supernatant with the OPA reagent according to the specific kit or published method's instructions. This reaction is often pH-dependent and time-sensitive.

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC system.

    • Separate the components using a suitable mobile phase gradient on a C18 column.

    • Detect the histamine-OPA derivative using a fluorescence detector (e.g., excitation at 350 nm and emission at 450 nm).

  • Quantification:

    • Prepare a standard curve by derivatizing and analyzing known concentrations of histamine standards.

    • Determine the concentration of histamine in the samples by comparing their peak areas to the standard curve.

Visualizations

Histamine Signaling Pathways

Histamine exerts its effects by binding to four different G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. Each receptor is coupled to distinct intracellular signaling cascades.

Histamine_Signaling cluster_H1R H1 Receptor Signaling cluster_H2R H2 Receptor Signaling cluster_H3R_H4R H3/H4 Receptor Signaling H1R H1R Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC H2R H2R Gs Gs H2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP produces PKA PKA Activation cAMP->PKA H3R_H4R H3R / H4R Gi_o Gi/o H3R_H4R->Gi_o AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit MAPK MAPK Pathway Gi_o->MAPK cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Histamine Histamine Histamine->H1R Histamine->H2R Histamine->H3R_H4R

Caption: Major signaling pathways activated by histamine binding to its receptors.

Experimental Workflow for Histamine Stability Assessment

The following diagram illustrates a typical workflow for determining the stability of this compound in cell culture media.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_media Prepare Media (with and without serum) spike Spike Media with This compound prep_media->spike aliquot Aliquot for Each Time Point spike->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate collect Collect Samples at Time Points incubate->collect store Store at -80°C collect->store quantify Quantify Histamine (e.g., HPLC, LC-MS/MS, ELISA) store->quantify plot Plot Concentration vs. Time quantify->plot determine_rate Determine Degradation Rate and Half-Life plot->determine_rate

Caption: Workflow for assessing this compound stability in cell culture.

References

Troubleshooting histamine dihydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with histamine (B1213489) dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address common solubility and handling issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving histamine dihydrochloride?

A1: this compound is highly soluble in water and DMSO.[1][2][3] It is also soluble in methanol (B129727) and ethanol.[4][5][6] For cell culture experiments, it is often dissolved in sterile water or a balanced salt solution like PBS (pH 7.2).[7]

Q2: What is the maximum concentration of this compound that can be achieved in common solvents?

A2: The maximum concentration can vary, but the following table summarizes reported solubility data.

Data Presentation: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water100543.27Ultrasonication may be needed.[8]
DMSO100543.27Ultrasonication may be needed.[8][9]
PBS (pH 7.2)100543.27Ultrasonication may be needed.[8]
EthanolSoluble-Specific concentration not always provided.[4][5][6]
MethanolVery Soluble-Specific concentration not always provided.[4][5][6]

Q3: How should I store this compound powder and its stock solutions?

A3: Solid this compound should be stored at 4°C, protected from light and moisture.[3][8] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[7][9]

Q4: Are this compound solutions stable at room temperature?

A4: It is recommended to prepare fresh solutions for immediate use.[7] A study on a related compound, this compound, showed significant degradation when exposed to fluorescent light at 20°C over 7 days.[7] When protected from light at the same temperature, the degradation was significantly less.[7] Therefore, it is best to use diluted solutions within a few hours and always protect them from light.

Troubleshooting Guide

Q5: I am having trouble dissolving this compound powder. What can I do?

A5: If you are experiencing difficulty dissolving this compound, consider the following:

  • Increase Sonication/Vortexing: Ensure you are vortexing or sonicating the solution sufficiently. Some suppliers note that ultrasonication is needed to achieve higher concentrations.[8]

  • Gentle Warming: Gentle warming of the solution can aid dissolution, particularly in DMSO.[10] However, avoid excessive heat as it may degrade the compound.

  • Check Solvent Quality: Ensure you are using a high-purity, appropriate solvent. For DMSO, use a fresh, unopened bottle as it is hygroscopic and absorbed water can affect solubility.[9]

Q6: My this compound solution is cloudy or has formed a precipitate. What could be the cause?

A6: Precipitation can occur due to several factors:

  • Exceeded Solubility Limit: You may have exceeded the solubility of this compound in the chosen solvent at that specific temperature. Refer to the solubility table above.

  • Temperature Fluctuations: If a solution was prepared at a higher temperature, it might precipitate upon cooling to room temperature or below.[10]

  • pH Shift: The pH of the solution is critical. Histamine's form (free base, monocation, or dication) is pH-dependent, which can affect its solubility.[11] When diluting a stock solution into a buffer or cell culture medium, the final pH may be in a range where the compound is less soluble.

  • Buffer Incompatibility: Components in your buffer or media could be interacting with the this compound, causing it to precipitate.[10]

  • "Salting Out" Effect: High salt concentrations in your buffer or media can decrease the solubility of the compound.[10]

Q7: How can I prevent my this compound solution from precipitating when I add it to my cell culture medium?

A7: To avoid precipitation upon addition to cell culture medium:

  • Prepare an Intermediate Dilution: Before adding to your final culture volume, you can try making an intermediate dilution of your stock solution in a small volume of the medium.

  • Check Final Concentration: Ensure the final concentration in your experiment does not exceed the solubility limit in the final medium.

  • pH Compatibility: Be mindful of the pH of your stock solution and your final culture medium. While specific data on adjusting pH for this compound dissolution is limited, ensuring the final pH is within a physiological range (e.g., 7.2-7.4) is a good practice. A study on a this compound injection suggests adjusting the pH to a range of 3.5-6.5 for stability.[12]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in Water

  • Weighing: Accurately weigh 18.41 mg of this compound powder.

  • Dissolution: Add the powder to a sterile conical tube. Add 1 mL of sterile, high-purity water.

  • Mixing: Vortex the solution thoroughly. If the powder does not fully dissolve, use an ultrasonic water bath for short intervals until the solution is clear.[8]

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C.[9]

Mandatory Visualizations

Histamine Signaling Pathway

This compound acts as an agonist for histamine receptors and can affect signaling pathways such as the p38 MAPK/Akt pathway.[9]

HistamineSignaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine dihydrochloride Receptor Histamine Receptor Histamine->Receptor binds p38_MAPK p38 MAPK Receptor->p38_MAPK activates Akt Akt Receptor->Akt activates Downstream Downstream Cellular Responses p38_MAPK->Downstream Akt->Downstream

Caption: Simplified signaling pathway of this compound.

Experimental Workflow: Preparing this compound Solution

This workflow outlines the key steps for preparing a sterile stock solution for use in cell culture experiments.

ExperimentalWorkflow start Start weigh Weigh Histamine Dihydrochloride Powder start->weigh dissolve Dissolve in Sterile Solvent weigh->dissolve mix Vortex / Sonicate Until Clear dissolve->mix sterilize Filter Sterilize (0.22 µm filter) mix->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing a sterile this compound stock solution.

Troubleshooting Logic for Precipitation Issues

This diagram illustrates a logical approach to troubleshooting precipitation problems.

TroubleshootingLogic action action issue Precipitate Observed check_conc Concentration > Solubility Limit? issue->check_conc check_temp Prepared at Higher Temp? check_conc->check_temp No reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_pH pH of Final Solution Changed? check_temp->check_pH No prepare_at_rt Prepare at Room Temperature check_temp->prepare_at_rt Yes check_buffer Buffer Compatibility? check_pH->check_buffer No adjust_pH Adjust Buffer pH (if possible) check_pH->adjust_pH Yes test_buffer Test Different Buffer System check_buffer->test_buffer Possible Incompatibility

Caption: A logical workflow for troubleshooting precipitation issues.

References

Technical Support Center: In Vivo Animal Studies of Histamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using histamine (B1213489) dihydrochloride (B599025) in in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with histamine dihydrochloride administration in animal studies?

A: The most frequently reported side effects are injection site reactions, cardiovascular changes, and alterations in hematological and clinical chemistry parameters. In Sprague-Dawley rats, subcutaneous administration of high doses (500 and 1000 mg/kg BID) led to acute tissue damage and pathological inflammation at the injection site within 24 to 5 days.[1] In dogs, cardiovascular effects are prominent, including dose-dependent decreases in blood pressure and variable changes in heart rate.[2][3]

Q2: Are there established no-observed-adverse-effect-levels (NOAELs) for this compound in animals?

A: Yes, in a 28-day repeated-dose study in Sprague-Dawley rats receiving twice-daily subcutaneous injections, the no-observed-effect-level (NOEL) was established at 0.5 mg/kg BID, and the no-observable-adverse-effect-level (NOAEL) was 5 mg/kg BID.[1] The NOAEL of 5 mg/kg BID in rats is equivalent to a human equivalent dose of 0.81 mg/kg, which is 54 times the intended human dose, suggesting a wide safety margin.[1]

Q3: How do the cardiovascular effects of this compound differ between animal species?

A: There are notable species-specific differences in cardiovascular responses. In anesthetized dogs, histamine administration typically causes a dose-dependent decrease in blood pressure.[2][3] The heart rate response in dogs can be minimal or variable, with some studies reporting a decrease while others show a slight increase, particularly after the abolition of autonomic reflexes.[2] In cats, histamine administration leads to a fall in blood pressure accompanied by a clear dose-dependent tachycardia.[3]

Q4: What histamine receptors are involved in the observed side effects?

A: The cardiovascular and inflammatory effects of histamine are mediated by different histamine receptors. In the cardiovascular system of dogs, both H1 and H2 receptors are involved in the vasodilator and depressor responses.[3][4][5] The initial, transient hypotensive response is primarily mediated by H1 receptors, while the sustained response involves H2 receptors.[3] In terms of inflammation, both H1 and H4 receptors are considered key players in allergic inflammation.

Troubleshooting Guides

Issue 1: Severe Injection Site Reactions

Problem: You are observing severe swelling, redness, and tissue damage at the subcutaneous injection site in your rat model.

Possible Causes and Solutions:

  • High Dose or Concentration: The dose or concentration of this compound may be too high, causing local tissue damage.

    • Solution: Refer to established dose-response studies. In rats, a NOAEL of 5 mg/kg BID for subcutaneous injection has been identified.[1] Consider reducing the dose or concentration if it exceeds this level.

  • Improper Injection Technique: Incorrect needle placement or rapid injection can exacerbate local reactions.

    • Solution: Ensure the injection is truly subcutaneous and not intradermal. Use a 26-gauge needle and inject slowly into a lifted skin fold on the abdomen.[6] Rotate injection sites if multiple administrations are required.

  • Formulation Issues: The pH or osmolarity of your this compound solution may be irritating.

    • Solution: Prepare your solution in a sterile, buffered vehicle such as phosphate-buffered saline (PBS) at a physiological pH.

Issue 2: Unexpected Cardiovascular Responses

Problem: You are observing a biphasic or highly variable blood pressure and heart rate response in your canine model.

Possible Causes and Solutions:

  • Autonomic Reflexes: In innervated animals, autonomic reflexes can influence the cardiovascular response to histamine, leading to variability.[2]

    • Solution: Be aware that the net effect is a combination of direct histamine action and reflex responses. For more consistent results, consider using an experimental model with abolished autonomic reflexes, although this will alter the physiological response.

  • Involvement of Multiple Receptor Subtypes: The cardiovascular response is a composite of H1 and H2 receptor activation, which can have different and sometimes opposing effects.[3]

    • Solution: To dissect the contribution of each receptor, you can use selective H1 and H2 receptor antagonists in your experimental design.

  • Anesthesia: The type of anesthetic used can influence cardiovascular parameters and their response to histamine. The cited studies in dogs often used pentobarbitone anesthesia.[2]

    • Solution: Maintain a consistent and well-documented anesthetic protocol throughout your experiments. Be aware of the known cardiovascular effects of your chosen anesthetic.

Quantitative Data

Table 1: Toxicology and Pharmacokinetics of Subcutaneously Administered this compound in Sprague-Dawley Rats [1]

Study DurationDose Groups (mg/kg BID)Key FindingsNOEL (mg/kg BID)NOAEL (mg/kg BID)
5-Day0 (vehicle), 5, 30, 500, 1000Acute tissue damage and pathological inflammation at injection sites in the 500 and 1000 mg/kg groups.--
28-Day0 (vehicle), 0.5, 5, 100Inflammation at injection sites in the 100 mg/kg group. Reversible inflammation and anemia-related changes in hematology and clinical chemistry at the highest dose.0.55

Table 2: Pharmacokinetic Parameters of Histamine in Sprague-Dawley Rats after a Single Subcutaneous Injection [1]

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)
0.513.5 ± 4.5~0.25
5126 ± 33~0.25
1002460 ± 660~0.25

Table 3: Cardiovascular Effects of Intravenous Histamine Infusion in Anesthetized Dogs [2][3]

ParameterDose-Dependent ResponseReceptor InvolvementNotes
Blood Pressure DecreaseH1 (initial) and H2 (sustained)A consistent finding across multiple studies.
Heart Rate Variable (minimal change, decrease, or slight increase)H2 (chronotropic effects)The response is influenced by autonomic reflexes.
Coronary Blood Flow IncreaseH1 and H2Both receptor subtypes contribute to coronary vasodilation.[4]

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound in Rats

This protocol is based on methodologies described for toxicology studies in Sprague-Dawley rats.[1][6]

  • Animal Model: Male and female Sprague-Dawley rats.

  • Preparation of Dosing Solution:

    • Dissolve this compound powder in a sterile vehicle (e.g., 0.9% sodium chloride or phosphate-buffered saline, pH 7.2).

    • Ensure the final concentration allows for the desired dose to be administered in a volume of approximately 5 mL/kg.

    • The solution should be sterile-filtered (0.22 µm filter).

  • Administration:

    • Anesthetize the rat if necessary, following approved institutional protocols.

    • Shave the abdominal area.

    • Lift the abdominal skin to create a tent.

    • Insert a 26-gauge needle into the subcutaneous space at the base of the tented skin.

    • Gently aspirate to ensure the needle is not in a blood vessel.

    • Inject the calculated volume of the dosing solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site if needed.

  • Monitoring:

    • Observe the animal for any immediate adverse reactions.

    • Monitor the injection site for signs of inflammation (redness, swelling) at regular intervals (e.g., 1, 4, 24, and 48 hours post-injection).

    • For repeated-dose studies, rotate the injection sites.

Protocol 2: Assessment of Cardiovascular Effects of this compound in Dogs

This protocol is a generalized representation based on cardiovascular studies in anesthetized dogs.[2][4]

  • Animal Model: Anesthetized dogs (e.g., greyhounds).

  • Anesthesia: Induce and maintain anesthesia with an appropriate agent (e.g., pentobarbitone), following institutional guidelines.

  • Instrumentation:

    • Insert catheters into a femoral artery for blood pressure measurement and a femoral vein for drug administration.

    • For detailed cardiac studies, additional instrumentation such as an electromagnetic flow transducer on the coronary artery may be required.

  • Administration:

    • Administer this compound via intravenous infusion at varying dose rates (e.g., 5, 10, and 20 µ g/min for coronary artery infusions).[4]

    • For systemic effects, intravenous injections can be given at intervals.

  • Data Collection:

    • Continuously record blood pressure and heart rate.

    • If applicable, measure coronary blood flow and other hemodynamic parameters.

  • Experimental Design Considerations:

    • To investigate receptor involvement, pre-treat animals with selective H1 (e.g., mepyramine) and H2 (e.g., metiamide) receptor antagonists before histamine administration.

    • Allow for a sufficient washout period between different doses or treatments.

Signaling Pathways and Experimental Workflows

Histamine_Signaling_Pathways cluster_H1 H1 Receptor Signaling cluster_H2 H2 Receptor Signaling H1 Histamine (H1 Receptor) Gq11 Gq/11 H1->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC H2 Histamine (H2 Receptor) Gs Gs H2->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA Histamine Histamine Histamine->H1 binds Histamine->H2 binds

Caption: Simplified signaling pathways of histamine H1 and H2 receptors.

Experimental_Workflow_Cardiovascular_Study cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Dog) Anesthesia Induce and Maintain Anesthesia Animal_Model->Anesthesia Instrumentation Surgical Instrumentation (Catheters, Probes) Anesthesia->Instrumentation Baseline Record Baseline Cardiovascular Parameters Instrumentation->Baseline Treatment Administer this compound (or Vehicle/Antagonists) Baseline->Treatment Data_Collection Continuously Record Data (Blood Pressure, Heart Rate, etc.) Treatment->Data_Collection Data_Analysis Analyze Data for Dose-Response Relationships Data_Collection->Data_Analysis Interpretation Interpret Results in Context of Receptor Involvement Data_Analysis->Interpretation

Caption: General experimental workflow for in vivo cardiovascular studies.

References

Preventing contamination in cell culture with histamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses the use of histamine (B1213489) dihydrochloride (B599025) in cell culture experiments. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Can histamine dihydrochloride be used to prevent or eliminate microbial contamination in cell culture?

Based on current scientific literature and common laboratory practices, this compound is not used as an agent to prevent or eliminate microbial (e.g., bacterial, fungal, or mycoplasma) contamination in cell culture. Its primary role in a cell culture setting is as a histamine receptor agonist, used to study a variety of cellular responses.[1] For preventing and controlling contamination, it is crucial to adhere to strict aseptic techniques and use validated antimicrobial agents when necessary.[2][3]

Q2: What is the primary application of this compound in cell culture?

This compound is primarily used as a potent agonist for all four types of histamine receptors (H1, H2, H3, and H4). Researchers use it to investigate the physiological and pathological roles of these receptors in various cellular processes, including immune responses, inflammation, neurotransmission, and cell proliferation.[4][5] It is a valuable tool for studying signal transduction pathways and for in-vitro modeling of disease states.

Q3: What are the known effects of this compound on cultured cells?

The effects of this compound on cultured cells are receptor-dependent and cell-type specific. Key effects include:

  • Immune Cell Modulation: It can modulate the activity of immune cells like T cells and Natural Killer (NK) cells. For instance, it can protect these cells from oxidative stress-induced apoptosis and enhance their cytotoxic activity, which is relevant in cancer immunotherapy research.[6][7][8]

  • Cell Proliferation and Differentiation: It can have bidirectional effects on cell proliferation. For example, in some cancer cell lines, it can inhibit proliferation and induce apoptosis, while in neural stem cells, it has been shown to promote proliferation and neuronal differentiation.[5][9][10]

  • Signaling Pathway Activation: It activates downstream signaling pathways upon binding to its receptors. For example, H2 receptor activation leads to increased intracellular cAMP levels.[1][11]

Q4: Is this compound toxic to cells?

The cytotoxicity of this compound depends on the concentration and the cell type. While it is used to study cellular functions, high concentrations or prolonged exposure can be detrimental to cell viability. It is essential to determine the optimal working concentration for your specific cell line and experimental setup through a dose-response experiment (e.g., an MTT or other viability assay). For instance, one study on MDA-MB-231 cells showed that this compound at 10 µM promoted proliferation, while at 0.01 µM it was inhibitory.[5]

Q5: How should I prepare and store a stock solution of this compound?

For a 10 mM stock solution, dissolve 1.84 mg of this compound (molecular weight 184.07 g/mol ) in 1 mL of sterile, nuclease-free water or phosphate-buffered saline (PBS).[11] It is recommended to filter-sterilize the stock solution using a 0.22 µm syringe filter.[11] The solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no cellular response to this compound. 1. Degradation of histamine: Histamine can be degraded by enzymes present in serum.[12]2. Incorrect concentration: The concentration used may be outside the optimal range for the specific cell line.3. Low receptor expression: The cell line may not express the target histamine receptor at a sufficient level.1. Use a serum-free medium for the experiment or add histamine immediately before the assay.[12]2. Perform a dose-response curve to determine the EC50 or optimal concentration for your cells.3. Verify receptor expression using techniques like RT-PCR, Western blot, or flow cytometry.
High background signal in functional assays (e.g., cAMP assay). 1. Phosphodiesterase (PDE) activity: PDEs degrade cAMP, which can affect the signal window.2. Basal receptor activity: Some cell lines may have high basal histamine receptor activity.1. Pre-incubate cells with a PDE inhibitor, such as IBMX (0.1-0.5 mM), for 15-30 minutes before adding this compound.[11]2. Ensure you have a proper vehicle control to subtract the basal signal.
Decreased cell viability after treatment. 1. High concentration of this compound: The concentration used may be cytotoxic.2. Solvent toxicity: If using a solvent other than water or PBS, it might be affecting cell health.1. Lower the concentration of this compound and perform a viability assay (e.g., MTT, trypan blue exclusion) to confirm.2. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1%).

Quantitative Data Summary

The following tables summarize key quantitative data for histamine and its derivatives in various cell-based assays.

Table 1: Receptor Binding Affinity of Histamine Receptor Ligands [4]

CompoundReceptor SubtypeAssay TypeCell LineK_i (nM)
Nα-MethylhistamineH4Radioligand Competition BindingHEK29323
(R)-(-)-α-MethylhistamineH3Radioligand Competition Binding-50.3 (K_d)
4-MethylhistamineH4Radioligand Competition BindinghH4R transfected cells50
HistamineH3Radioligand Competition BindingHEK293T8

Table 2: Functional Potency of a Histamine H2 Receptor Agonist [11]

CompoundParameterValueCell Line/System
Dimaprit dihydrochlorideEC_50 for cAMP increase5.7 x 10⁻⁶ MHL-60
Dimaprit dihydrochlorideK_i for H2 Receptor44 µMGuinea pig right atrium
Dimaprit dihydrochlorideEffective Concentration10⁻⁵ M - 10⁻⁴ MRat spleen cells

Experimental Protocols

Protocol 1: Measuring cAMP Response to this compound

This protocol describes how to measure the increase in intracellular cyclic AMP (cAMP) in response to H2 receptor activation by this compound in a cell line like HL-60.

Materials:

  • HL-60 cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Serum-free culture medium

  • Cell lysis buffer

  • Commercially available cAMP assay kit (ELISA, HTRF, etc.)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed HL-60 cells into a 96-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24-48 hours at 37°C with 5% CO₂.[11]

  • Preparation of Working Solutions: Prepare a 10 mM stock solution of this compound in sterile water or PBS. On the day of the experiment, prepare serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., ranging from 10⁻⁸ M to 10⁻³ M).[11]

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • (Recommended) To prevent cAMP degradation, pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 15-30 minutes at 37°C.[11]

    • Add the prepared this compound working solutions or the vehicle control to the respective wells.

    • Incubate for the desired period (e.g., 30 minutes) at 37°C.[11]

  • Cell Lysis: Remove the treatment medium and add the cell lysis buffer provided with the cAMP assay kit. Incubate on a shaker for 10-20 minutes at room temperature.[11]

  • cAMP Measurement: Perform the cAMP assay on the cell lysates according to the manufacturer's protocol.[11]

  • Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Use this curve to determine the cAMP concentration in each sample. Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.[11]

Protocol 2: Assessing Cell Proliferation with an MTT Assay

This protocol outlines how to evaluate the effect of this compound on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final concentration. Remove the old medium from the wells and add 100 µL of the respective treatment or vehicle control solutions.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[5]

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

Histamine_H2_Receptor_Signaling Histamine H2 Receptor Signaling Pathway Histamine Histamine dihydrochloride H2R Histamine H2 Receptor Histamine->H2R G_protein Gs Protein H2R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB (Transcription Factor) PKA->CREB phosphorylates Cellular_Response Cellular Responses (e.g., Inflammation, Gastric Acid Secretion) CREB->Cellular_Response leads to

Caption: Canonical signaling pathway of the Histamine H2 receptor.

Experimental_Workflow_cAMP_Assay Workflow for cAMP Measurement Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed Cells in 96-well plate Prep_Solutions 2. Prepare Histamine Working Solutions Add_PDE_Inhibitor 3. (Optional) Add PDE Inhibitor Prep_Solutions->Add_PDE_Inhibitor Add_Histamine 4. Add Histamine or Vehicle Control Add_PDE_Inhibitor->Add_Histamine Lyse_Cells 5. Lyse Cells Add_Histamine->Lyse_Cells Run_Assay 6. Perform cAMP Assay Lyse_Cells->Run_Assay Analyze_Data 7. Analyze Data & Calculate EC50 Run_Assay->Analyze_Data

Caption: Experimental workflow for a cell-based cAMP assay.

References

Addressing reproducibility issues in histamine dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for histamine (B1213489) dihydrochloride (B599025) research. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during experiments involving histamine dihydrochloride. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, comparative data, and visualizations to guide your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to a lack of reproducibility and unexpected outcomes in your experiments.

Compound & Solution Integrity

Q1: My this compound solution appears cloudy or has a precipitate. What should I do?

A: Precipitation can significantly impact the effective concentration of histamine in your experiment, leading to poor reproducibility. Here are the common causes and solutions:

  • Exceeded Solubility: Ensure you have not exceeded the solubility limits in your chosen solvent. This compound is highly soluble in water and DMSO (up to 100 mM).[1]

  • Improper Dissolution: To aid dissolution, gentle warming or sonication can be used. Always ensure the compound is fully dissolved before making further dilutions.

  • Temperature Fluctuations: Solutions prepared at a higher temperature may precipitate when cooled. Store solutions at a stable, recommended temperature.[2]

  • pH Incompatibility: The pH of your buffer or media can affect solubility. Ensure the final pH of your working solution is compatible with this compound's stability.[2]

  • Buffer Interaction: Components in your buffer system could be interacting with the compound. If you suspect this, try preparing the solution in a simpler buffer or sterile water first.[2]

Q2: I'm observing inconsistent results between experiments. Could my stock solution be the problem?

A: Yes, inconsistent results are often traced back to issues with stock solution stability and handling. Follow these best practices to ensure consistency:

  • Fresh is Best: Prepare solutions fresh for each experiment whenever possible.

  • Storage: For long-term storage, keep desiccated this compound solid at room temperature.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3]

  • Dilution Instability: Dilute solutions of this compound, especially those below 0.25 mg/ml, can lose activity, particularly when stored at room temperature.[4] Dilutions stored at 4°C or -18°C are stable for longer periods.[4] Low concentration solutions should be used within a week of opening.[4]

  • Bacterial Contamination: Over time, especially in solutions with concentrations below 0.5 mg/ml, bacterial contamination can occur, which can degrade the compound.[4] Consider sterile filtering your solutions if they are to be stored.

In Vitro Assay Performance

Q3: I am not seeing the expected cellular response (e.g., calcium mobilization, histamine release) in my assay. What are the potential causes?

A: A weak or absent signal can be frustrating. Here is a logical workflow to troubleshoot the issue:

G Start No / Weak Cellular Response Compound Check Compound Integrity - Freshly prepared? - Stored correctly? - Correct concentration? Start->Compound Cells Verify Cell Health & Receptor Expression - Healthy, low passage? - Receptor expression confirmed? Compound->Cells Compound OK Result Problem Identified Compound->Result Issue Found Assay Review Assay Conditions - Optimal cell density? - Correct buffer/media? - Correct temperature/incubation time? Cells->Assay Cells OK Cells->Result Issue Found Controls Evaluate Controls - Positive control working? - Negative control flat? Assay->Controls Assay OK Assay->Result Issue Found Controls->Result Controls OK Controls->Result Issue Found

Caption: Troubleshooting workflow for a lack of cellular response.

  • Confirm Compound Activity: First, ensure your this compound solution is active. If possible, test it in a simple, reliable assay.

  • Verify Receptor Expression: Confirm that your cell line expresses the target histamine receptor (H1, H2, etc.) at sufficient levels. Low expression will lead to a weak signal.[5]

  • Optimize Cell Conditions: Ensure cells are healthy, within a low passage number, and seeded at an optimal density. Both too few and too many cells can negatively impact results.[5]

  • Check Assay Parameters: Double-check incubation times, temperatures, and the composition of your assay buffer. Components in the buffer could interfere with the assay.[5]

Q4: My functional assay has a very high background signal. How can I reduce this?

A: High background can mask the specific signal from your experiment.

  • Optimize Cell Seeding Density: Too many cells per well can lead to high basal activity. Perform a cell titration experiment to find the optimal density.[5]

  • Wash Steps: Ensure that wash steps are sufficient to remove any interfering substances or excess reagents (e.g., excess dye in calcium flux assays).[6]

  • Reagent Quality: Use high-quality reagents and ensure they are not contaminated.

  • Spontaneous Release: In histamine release assays, high spontaneous release (>5% of total) indicates that the cells may have been damaged during handling.[7] Ensure gentle handling of cells.

Quantitative Data Summary

The following tables provide a summary of typical concentrations and parameters used in various this compound experiments. Note that optimal conditions will vary by cell type and specific assay setup.

Table 1: Recommended Concentration Ranges for In Vitro Assays

Assay TypeCell Line ExampleTypical Concentration RangeParameter MeasuredReference
Cell Proliferation MDA-MB-2310.01 - 10 µMCell Viability / Apoptosis[8]
Anti-inflammatory N9 mouse microglial1 - 100 µMInhibition of IL-1β release[8]
Calcium Flux HEK293-H1R1 nM - 10 µM (for dose-response)EC50 / Intracellular Ca2+[6][9]
Receptor Binding HEK293-H2R10⁻¹⁰ M to 10⁻⁴ M (for competition)Ki / IC50[10]
Histamine Release RBL-2H3A23187 (stimulus)IC50 (for inhibitors)[11]

Table 2: Solution Preparation and Storage

ParameterRecommendationDetailsReference
Solvents Water, DMSOSoluble up to 100 mM.[1]
Stock Solution Storage -20°C or -80°CAliquot to avoid freeze-thaw cycles.[3][5]
Dilute Solution Storage ≤ 1 Month (≤ 0.25 mg/ml)Use within 1 week of opening if stored at 20°C. More stable at 4°C or -18°C.[4]
Solid Compound Storage Room TemperatureDesiccate to protect from moisture.[1]

Experimental Protocols & Methodologies

Protocol 1: Histamine-Induced Calcium Flux Assay

This assay measures the increase in intracellular calcium following the activation of Gq-coupled histamine receptors (e.g., H1).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 1. Seed H1R-expressing cells in 96-well plate P2 2. Incubate 24h (37°C, 5% CO2) P1->P2 A1 4. Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) P2->A1 P3 3. Prepare Assay Buffer & Histamine dilutions A2 5. Incubate (e.g., 60 min, 37°C) A1->A2 A3 6. Wash cells to remove excess dye A2->A3 A4 7. Measure baseline fluorescence A3->A4 A5 8. Add histamine (agonist challenge) A4->A5 A6 9. Record fluorescence kinetics A5->A6 D1 10. Calculate peak fluorescence response A6->D1 D2 11. Plot dose-response curve D1->D2 D3 12. Determine EC50 value D2->D3 G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ (Increase) ER->Ca Releases Response Cellular Response Ca->Response PKC->Response G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP (Increase) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

References

Mitigating off-target effects of histamine dihydrochloride in research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for mitigating the off-target effects of histamine (B1213489) dihydrochloride (B599025) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is histamine dihydrochloride and how is it used in research?

A1: this compound is the salt form of histamine, an endogenous biogenic amine that acts as a neurotransmitter and mediator of immune responses.[1][2][3] In research, it is used as an agonist to study the function of the four known histamine G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] Its applications include investigating allergic and inflammatory responses, gastric acid secretion, and neurological processes.[1][2][4]

Q2: What are the primary "off-target" effects to consider when using this compound?

A2: In the context of studying a specific histamine receptor subtype, the primary off-target effects are the activation of the other three histamine receptor subtypes.[1][2] Since histamine is the endogenous agonist for all four receptors, it will activate any of them present in the experimental system.[3] This can lead to confounding results if the goal is to isolate the effects of a single receptor subtype.

Q3: How can I ensure the stability of my this compound solutions?

A3: this compound solutions should be prepared fresh when possible. For storage, it is recommended to keep them at 4°C or -18°C, where they can be stable for at least 6 months.[5] Dilutions with concentrations below 0.5 mg/ml may be prone to bacterial contamination after 3 months of storage.[5] It is also advisable to protect solutions from light to prevent degradation.[6]

Q4: What are the typical downstream signaling pathways for each histamine receptor?

A4: Each histamine receptor subtype preferentially couples to a specific class of G proteins, initiating distinct signaling cascades:

  • H1 Receptors (H1R): Couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca2+) mobilization.[7][8][9]

  • H2 Receptors (H2R): Couple to Gs proteins, which stimulate adenylyl cyclase, resulting in the accumulation of cyclic AMP (cAMP).[7][8]

  • H3 Receptors (H3R): Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[7][8]

  • H4 Receptors (H4R): Also couple to Gi/o proteins, similarly inhibiting adenylyl cyclase and decreasing cAMP.[7][8]

Below is a diagram illustrating these primary signaling pathways.

Histamine_Signaling_Pathways cluster_membrane Cell Membrane H1R H1 Receptor Gq Gq/11 H1R->Gq activates H2R H2 Receptor Gs Gs H2R->Gs activates H3R H3 Receptor Gio Gi/o H3R->Gio activates H4R H4 Receptor H4R->Gio activates Histamine Histamine Histamine->H1R Histamine->H2R Histamine->H3R Histamine->H4R PLC Phospholipase C (PLC) Gq->PLC activates AC_stim Adenylyl Cyclase (AC) Gs->AC_stim stimulates AC_inhib Adenylyl Cyclase (AC) Gio->AC_inhib inhibits Ca ↑ Intracellular Ca²⁺ PLC->Ca leads to cAMP_inc ↑ cAMP AC_stim->cAMP_inc leads to cAMP_dec ↓ cAMP AC_inhib->cAMP_dec leads to Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Plate H1R-expressing cells in 96-well plate B Culture to 80-90% confluency A->B C Load cells with calcium-sensitive dye B->C D Wash cells to remove excess dye C->D E Optional: Pre-incubate with antagonists D->E F Measure baseline fluorescence E->F G Inject this compound F->G H Record fluorescence over time G->H I Calculate peak response H->I J Normalize data I->J K Plot dose-response curve and determine EC50 J->K

References

Technical Support Center: Dose-Response Curve Optimization for Histamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of histamine (B1213489) dihydrochloride (B599025) dose-response curves in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical concentration range for generating a histamine dihydrochloride dose-response curve?

A typical starting concentration range for in vitro assays is from 1 nM to 100 µM.[1][2] However, the optimal range can vary significantly depending on the cell type, the specific histamine receptor subtype being investigated (H1, H2, H3, or H4), and the assay being performed.[1][2] For instance, potent histamine H3 receptor agonists can show high binding affinities in the low nanomolar range. It is always recommended to perform a broad dose-response experiment to determine the optimal concentration range for your specific experimental setup.[1]

Q2: How should I prepare and store this compound solutions?

This compound is soluble in water and DMSO. For cell-based assays, it is advisable to prepare a concentrated stock solution (e.g., 10 mM) in sterile, deionized water or a suitable buffer. This stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Working solutions should be freshly prepared by diluting the stock solution in the appropriate assay buffer immediately before use.[1]

Q3: Which signaling pathways are activated by histamine?

Histamine's effects are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The two most commonly studied in the context of dose-response assays are:

  • H1 Receptor: Couples to Gq/11, activating Phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC).[3][4]

  • H2 Receptor: Primarily couples to Gs, which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[5][6] Some studies suggest the H2 receptor can also couple to other pathways, such as activating PLC.[7][8]

Troubleshooting Guides

Problem 1: The dose-response curve is flat or shows a very weak signal.

A flat or weak response indicates that the expected biological effect is not being detected within the tested concentration range.

Potential Cause Troubleshooting Steps
Inactive Compound Ensure the this compound is from a reputable source and has been stored correctly to prevent degradation. Prepare fresh stock solutions.[9]
Low Receptor Expression Confirm that your cell line or primary cells express the target histamine receptor at sufficient levels using techniques like qPCR, Western blot, or flow cytometry.[1][2]
Incorrect Assay Conditions Optimize assay parameters such as incubation time and temperature. Perform a time-course experiment to identify the point of maximal response.[1][2]
Assay Buffer Composition Components in the assay buffer, such as serum, can sometimes interfere with the assay. Consider using a serum-free medium for the duration of the experiment if possible.[1]
Detection Reagent Issues Verify the expiration dates and proper storage conditions of all detection reagents.[9]
Problem 2: The dose-response curve is not sigmoidal (e.g., U-shaped or has a very steep/shallow slope).

A non-sigmoidal curve can indicate complex biological responses or experimental artifacts.[10]

Potential Cause Troubleshooting Steps
Compound Cytotoxicity At high concentrations, histamine can cause cell death, leading to a U-shaped or bell-shaped curve.[2] Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range and exclude these concentrations from your dose-response analysis.[2]
Off-Target Effects At higher concentrations, histamine may interact with other receptors, leading to unexpected responses.[1] Use selective antagonists for other histamine receptors to confirm the observed effect is mediated by the target receptor.[1]
Solubility Issues At very high concentrations, this compound may have solubility issues, leading to non-specific effects. Ensure the compound is fully dissolved in the assay buffer.[1]
Data Analysis Ensure you are using an appropriate non-linear regression model to fit your data. The standard four-parameter logistic (4PL) model assumes a symmetrical sigmoidal curve. If your data is asymmetrical, a five-parameter model might be more appropriate.[11]
Problem 3: High variability between replicate wells.

High variability can make it difficult to obtain a reliable EC50 value and can obscure the true dose-response relationship.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a uniform cell seeding density across all wells of your microplate. Uneven cell distribution can lead to significant variability.[1][9]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents.[1][9]
Edge Effects In microplate-based assays, wells on the edge of the plate can be prone to evaporation and temperature fluctuations, leading to variability. Avoid using the outermost wells for critical measurements or fill them with buffer or sterile water to create a humidity barrier.[1][9]
Cell Health and Passage Number Use cells that are healthy and within a consistent, low passage number range. Senescent or unhealthy cells can respond inconsistently.[2]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for H1 Receptor Activation

This protocol describes how to measure changes in intracellular calcium concentration following H1 receptor activation.

Materials:

  • Cells expressing the histamine H1 receptor

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

Procedure:

  • Cell Culture and Plating: Culture cells expressing the H1 receptor and seed them into a black, clear-bottom 96-well plate. Allow cells to grow to near confluency.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Ligand Preparation: Prepare a serial dilution of this compound in the assay buffer at 2X the final desired concentration.

  • Fluorescence Measurement: Use a fluorescence plate reader equipped with an injector. Measure the baseline fluorescence intensity before adding the ligand. Inject the this compound solution into the wells and measure the fluorescence intensity in real-time.

  • Data Analysis: Calculate the change in fluorescence for each well. Plot the change in fluorescence against the logarithm of the histamine concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[12]

Protocol 2: cAMP Measurement for H2 Receptor Activation

This protocol outlines the steps for determining changes in intracellular cyclic AMP (cAMP) levels upon H2 receptor activation.[6]

Materials:

  • Cells expressing the histamine H2 receptor

  • 96-well plates

  • This compound

  • Assay buffer

  • Commercial cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based)

Procedure:

  • Cell Culture and Plating: Culture cells expressing the H2 receptor and seed them into a 96-well plate at a pre-optimized density. Allow them to adhere overnight.

  • Ligand Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure: Wash the cells once with assay buffer. Add the this compound dilutions to the wells and incubate for a time determined by an optimization experiment (e.g., 15-30 minutes).[12]

  • Cell Lysis: Lyse the cells to release intracellular cAMP according to the cAMP kit manufacturer's protocol.

  • cAMP Detection: Use a commercial cAMP detection kit to quantify the amount of cAMP in each well, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the histamine concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[12]

Quantitative Data Summary

The half-maximal effective concentration (EC50) of histamine can vary significantly based on the experimental system. The following table provides examples of reported EC50 values.

Cell Line/TissueReceptorAssay TypeReported EC50
P19-derived neuronal cellsH1/H2Cell Viability~54.1 µM[13]
Guinea pig stomach (isolated)H2Gastric Acid Secretion9.7 µM[14]
Guinea pig right atriumH2Contraction Frequency1.6 µM[14]

Visualizations

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 triggers PKC Protein Kinase C Activation DAG->PKC activates CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Caption: Histamine H1 Receptor Signaling Pathway.

G Histamine H2 Receptor Signaling Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R binds Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A Activation cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse

Caption: Histamine H2 Receptor Signaling Pathway.

G Dose-Response Experiment Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellPlating Seed cells in 96-well plate Incubation Incubate cells with This compound CellPlating->Incubation CompoundPrep Prepare serial dilutions of this compound CompoundPrep->Incubation Measurement Measure biological response (e.g., Ca2+, cAMP) Incubation->Measurement Plotting Plot response vs. log[Histamine] Measurement->Plotting CurveFitting Fit data using non-linear regression Plotting->CurveFitting EC50 Determine EC50, Emax, and Hill Slope CurveFitting->EC50

Caption: General Workflow for a Dose-Response Experiment.

References

Technical Support Center: Enhancing the Efficacy of Histamine Dihydrochloride and IL-2 Co-treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with histamine (B1213489) dihydrochloride (B599025) (HDC) and interleukin-2 (B1167480) (IL-2) co-treatment. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for HDC and IL-2 co-treatment?

A1: The co-treatment leverages a synergistic effect to enhance anti-tumor immunity. Myeloid-derived suppressor cells (MDSCs) and monocytic acute myeloid leukemia (AML) cells express the NOX2 enzyme, which produces reactive oxygen species (ROS).[1][2] These ROS suppress the cytotoxic activity of natural killer (NK) cells and T cells, hindering the effectiveness of immunotherapy.[1][3] Histamine dihydrochloride acts as an agonist for the Histamine H2 Receptor (H2R), which is co-expressed with NOX2 on these myeloid cells.[1][2] By binding to H2R, HDC inhibits NOX2-derived ROS production, thereby protecting NK and T cells from this immunosuppressive environment.[1][2][4] This protection allows IL-2 to more effectively stimulate the proliferation, activation, and cytotoxic function of these immune effector cells against cancer cells.[1][3]

Q2: In which cancer types has this co-treatment shown the most promise?

A2: Clinical trials have demonstrated the most significant benefits of HDC and IL-2 co-treatment in Acute Myeloid Leukemia (AML) and metastatic melanoma. In AML, it has been shown to improve leukemia-free survival in patients in remission.[5] For metastatic melanoma, the combination therapy has shown a survival benefit, particularly in patients with liver metastases.[6][7]

Q3: What are the expected effects on NK and T cell populations following treatment?

A3: Treatment with HDC and IL-2 has been observed to induce a notable expansion of CD56bright NK cell subpopulations.[5] It also increases the surface expression of natural cytotoxicity receptors (NCRs) like NKp30 and NKp46 on NK cells.[2] For T cells, the co-treatment can lead to an accumulation of CD8+ cytotoxic effector T cells.[2]

Troubleshooting Guides

Low or No Enhancement of NK Cell Cytotoxicity in vitro

Problem: I am not observing the expected synergistic increase in NK cell cytotoxicity with HDC and IL-2 co-treatment in my in vitro assay.

Possible Cause Troubleshooting Suggestion
Suboptimal Effector-to-Target (E:T) Ratio The optimal E:T ratio can vary between cell lines. Perform a titration experiment with a range of E:T ratios (e.g., 1:1, 5:1, 10:1, 20:1) to determine the ideal ratio for your specific target cells.[8]
Inappropriate Concentration of HDC or IL-2 The effective concentrations can be cell-type dependent. For in vitro studies, typical concentrations to test are in the range of 1-100 µM for HDC and 100-200 U/mL for IL-2.[9][10] Perform a dose-response experiment for both agents to find the optimal concentrations for your experimental setup.
Monocyte Depletion in Effector Cell Population The protective effect of HDC is primarily mediated by its action on ROS-producing myeloid cells (monocytes). If you are using highly purified NK cells, the synergistic effect with HDC may be diminished or absent.[11] Ensure your effector cell population (e.g., PBMCs) contains monocytes.
Target Cell Resistance The target cell line may have low susceptibility to NK cell-mediated killing. Ensure your target cells (e.g., K562) are known to be sensitive to NK cell lysis. You can also assess the expression of ligands for NK cell activating receptors on your target cells.
Issues with Cytotoxicity Assay Standard chromium release assays can have high background. Consider using a flow cytometry-based cytotoxicity assay, which can be more sensitive and reproducible.[12]
High Background Signal in Intracellular ROS Measurement

Problem: My untreated control cells are showing a high fluorescence signal when measuring intracellular ROS with probes like H2DCFDA.

Possible Cause Troubleshooting Suggestion
Probe Autoxidation H2DCFDA can be light-sensitive and prone to autoxidation.[13] Protect the probe from light at all times. Prepare fresh working solutions for each experiment.
Excessive Probe Concentration or Incubation Time High concentrations or prolonged incubation can lead to non-specific fluorescence.[14] Titrate the H2DCFDA concentration (e.g., starting from 1 µM) and optimize the incubation time (e.g., 10-15 minutes) for your specific cell type.[14]
Cell Culture Medium Components Components in some culture media, like DMEM, can contribute to the conversion of H2DCFDA to its fluorescent form.[15] Consider using a simpler buffer like Hank's Balanced Salt Solution (HBSS) during the staining and measurement steps.
Cellular Stress During Handling Excessive centrifugation speeds or harsh pipetting can induce cellular stress and ROS production. Handle cells gently and use appropriate centrifugation settings.
Probe Specificity H2DCFDA is not specific for a single type of ROS.[13] Consider using more specific probes, such as MitoSOX Red for mitochondrial superoxide, if you need to identify the specific ROS being generated.[14]

Quantitative Data Summary

The following tables provide a summary of quantitative data from relevant studies to serve as a reference for expected outcomes.

Table 1: In Vitro Concentrations for HDC and IL-2

AgentCell TypeConcentration RangeReference
This compoundMDA-MB-2310.01-10 µM[10]
This compoundN9 mouse microglial1-100 µM[10]
Interleukin-2Primary expanded NK cells20-200 U/mL[9]

Table 2: Effects of IL-2 on NK Cell Activation Markers

MarkerCell TypeTreatmentFold Change/ObservationReference
NKp30, NKp46AML patient NK cellsLow-dose IL-2 (in vivo)Increased expression[9][16]
CD25Human NK cellsIL-2 (80 U/mL)Increased expression[17]
CD69Human NK cellsIL-2 (80 U/mL)Increased expression[17][18]

Experimental Protocols

Protocol 1: In Vitro Co-treatment and NK Cell Cytotoxicity Assay (Flow Cytometry-Based)
  • Effector Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Target Cell Preparation: Culture a suitable NK-sensitive target cell line (e.g., K562). On the day of the assay, label the target cells with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).

  • Co-treatment:

    • Plate the PBMCs at a desired density.

    • Add this compound to the desired final concentration (e.g., 10 µM).

    • Add IL-2 to the desired final concentration (e.g., 100 U/mL).

    • Include appropriate controls: untreated cells, HDC alone, and IL-2 alone.

    • Incubate for the desired period (e.g., 4-6 hours).

  • Co-culture for Cytotoxicity:

    • Add the CFSE-labeled target cells to the effector cells at the optimized E:T ratio.

    • Incubate for 4 hours at 37°C.

  • Staining and Analysis:

    • Add a viability dye (e.g., 7-AAD or Propidium Iodide) to distinguish live from dead cells.

    • Acquire the samples on a flow cytometer.

    • Gate on the CFSE-positive target cells and quantify the percentage of dead cells (positive for the viability dye).

    • Calculate specific lysis using the formula: % Specific Lysis = (% Dead Target Cells in Test - % Spontaneous Dead Target Cells) / (100 - % Spontaneous Dead Target Cells) * 100.

Protocol 2: Measurement of Intracellular ROS in Myeloid Cells
  • Cell Preparation: Culture a myeloid cell line (e.g., THP-1) or isolated primary monocytes.

  • Treatment:

    • Plate the cells in a 96-well plate.

    • Treat the cells with varying concentrations of this compound for a predetermined time.

    • Include an untreated control.

  • ROS Induction (Optional): To have a positive control for ROS production, you can stimulate a set of wells with a known ROS inducer like phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Staining:

    • Wash the cells with a serum-free buffer (e.g., HBSS).

    • Add H2DCFDA probe (e.g., at a final concentration of 1-5 µM) to each well.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Analysis:

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer.

    • Normalize the fluorescence values to the cell number if necessary.

Visualizations

Signaling_Pathway cluster_myeloid Myeloid Cell (MDSC/AML) cluster_immune Immune Cell (NK/T Cell) HDC Histamine Dihydrochloride H2R Histamine H2 Receptor HDC->H2R binds AC Adenylate Cyclase H2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates NOX2 NOX2 Enzyme PKA->NOX2 inhibits ROS Reactive Oxygen Species (ROS) NOX2->ROS produces IL2R IL-2 Receptor ROS->IL2R suppresses IL2 Interleukin-2 IL2->IL2R binds Activation Activation & Proliferation IL2R->Activation Cytotoxicity Enhanced Cytotoxicity Activation->Cytotoxicity

Caption: Signaling pathway of HDC and IL-2 co-treatment.

Experimental_Workflow cluster_prep Cell Preparation cluster_treat Treatment & Co-culture cluster_analysis Analysis Effector Isolate PBMCs (Effector Cells) CoTreat Co-treat PBMCs with HDC and IL-2 Effector->CoTreat Target Culture & Label Target Cells (CFSE) CoCulture Co-culture Effector and Target Cells Target->CoCulture CoTreat->CoCulture Stain Stain with Viability Dye CoCulture->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze Cytotoxicity Acquire->Analyze

Caption: Workflow for in vitro NK cell cytotoxicity assay.

References

Technical Support Center: Histamine Dihydrochloride Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and purification of histamine (B1213489) dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing histamine dihydrochloride?

A1: The most prevalent method for synthesizing this compound is through the decarboxylation of L-histidine.[1][2][3][4][5] This process involves heating L-histidine in the presence of a catalyst and a high-boiling point solvent to remove the carboxylic acid group, forming histamine free base. The histamine is then converted to its more stable dihydrochloride salt by treatment with hydrochloric acid.[1][3]

Q2: What are the critical parameters to control during the decarboxylation of L-histidine?

A2: Key parameters to control during the decarboxylation step include reaction temperature, the choice of catalyst and solvent, and the control of water content. The reaction is typically carried out at elevated temperatures, ranging from 110-160°C.[2][4] The water content in the reaction mixture should be kept low (e.g., below 0.5 wt%) to avoid the formation of impurities.[4]

Q3: My final product of this compound is off-white or yellowish. What is the likely cause and how can I fix it?

A3: The presence of color in the final product often indicates the presence of impurities generated during the high-temperature decarboxylation reaction.[3] To address this, activated carbon (charcoal) treatment can be employed during the purification process to decolorize the solution before recrystallization.[3][6]

Q4: I am observing a low yield of this compound. What are the potential reasons?

A4: Low yields can result from incomplete decarboxylation, loss of product during work-up and purification, or side reactions. Ensure the reaction has gone to completion by monitoring the disappearance of L-histidine using techniques like Thin Layer Chromatography (TLC).[3] Optimizing the precipitation and filtration steps can also help minimize product loss. The choice of solvent for precipitation is crucial; for instance, using a co-solvent like toluene (B28343) during the addition of HCl in isopropanol (B130326) can affect the precipitation of the salt.[1]

Q5: What are the common impurities found in synthetically produced this compound?

A5: Common impurities include unreacted L-histidine, and other chromatographic impurities that are often byproducts of the decarboxylation reaction.[1][5] For pharmaceutical-grade this compound, the levels of these impurities must be strictly controlled. For example, specifications may require less than 0.8% L-histidine HCl monohydrate and less than 0.1% of any individual chromatographic impurity.[1][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Purity of Final Product Incomplete removal of unreacted starting material (L-histidine).Presence of side-products from the decarboxylation reaction.Inefficient purification.- Monitor the decarboxylation reaction to ensure completion (e.g., via TLC).[3]- Perform multiple recrystallizations to improve purity.[3][6]- Experiment with different recrystallization solvents or solvent mixtures.[3]- Utilize extraction techniques to remove solvent-soluble impurities. For example, after neutralizing the reaction mixture, an aqueous solution can be extracted with a solvent like ethyl acetate (B1210297) to remove impurities before evaporating the water.[2]
High Levels of L-histidine Impurity Incomplete decarboxylation reaction.- Increase reaction time or temperature, within the optimal range for the chosen catalyst and solvent system.- Ensure the catalyst is active and used in the correct proportion.
Formation of a Viscous, Oily Product Instead of a Precipitate The presence of residual solvent or impurities hindering crystallization.- Ensure the histamine free base is sufficiently pure before proceeding to the salification step. Trituration with a suitable solvent like methylene (B1212753) chloride can help precipitate the free base.[1][3]- Use an appropriate solvent system for the precipitation of the dihydrochloride salt. Isopropanol is commonly used.[1][3]
Difficulty in Filtering the Precipitated Product Very fine particle size of the precipitate.- Allow the precipitate to digest (age) in the mother liquor, sometimes with gentle stirring, to encourage crystal growth.- Optimize the cooling rate during precipitation; slower cooling can lead to larger crystals.

Experimental Protocols

Protocol 1: Synthesis of this compound via Decarboxylation of L-Histidine

This protocol is a generalized procedure based on common methods described in the literature.[2][4]

Materials:

  • L-histidine

  • Propylene (B89431) glycol

  • Acetophenone

  • Concentrated Hydrochloric Acid

  • Water

  • Ethyl acetate

  • Ethanol (B145695) (absolute)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, thermometer, and reflux condenser

Procedure:

  • Decarboxylation:

    • To a reaction vessel, add L-histidine, propylene glycol, and acetophenone.

    • Purge the vessel with nitrogen and maintain a nitrogen atmosphere throughout the reaction.

    • Heat the mixture with stirring. The reaction temperature is typically maintained between 110-140°C.

    • Monitor the reaction until the L-histidine is consumed (e.g., the reaction solution becomes clear or by TLC analysis). This can take several hours.[4]

  • Work-up:

    • Cool the reaction mixture to 50-60°C.

    • Filter the cooled mixture to remove any insoluble materials.

    • Remove the solvent from the filtrate under reduced pressure to obtain a viscous residue.

    • Add water to the residue to dissolve it.

    • Cool the aqueous solution in an ice bath and adjust the pH to 5-6 by the slow addition of concentrated hydrochloric acid.

    • Extract the aqueous solution multiple times with ethyl acetate to remove organic impurities.

  • Isolation of Crude Product:

    • Evaporate the water from the aqueous layer under reduced pressure to obtain the crude this compound.

    • Slurry the crude product in absolute ethanol, filter, and dry to obtain the solid product.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent like methanol/water mixtures)

  • Activated Carbon (optional, for decolorization)

  • Hexanes (for washing)

Procedure:

  • Dissolution:

    • Suspend the crude this compound in ethanol in a flask equipped with a stirrer and reflux condenser.

    • Heat the suspension to reflux with stirring until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, cool it slightly and add a small amount of activated carbon.

    • Stir at an elevated temperature (below reflux) for a short period (e.g., 15-30 minutes).

    • Hot-filter the solution to remove the activated carbon.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Further cool the mixture in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold ethanol and then with hexanes.[6]

    • Dry the purified crystals in a vacuum oven at 60-65°C overnight.[6]

Quantitative Data Summary

The following tables summarize quantitative data on the purity and yield of this compound obtained under different experimental conditions as reported in the literature.

Table 1: Purity of this compound with Different Co-solvents in the Acid Addition Step [1]

Co-solventPurity (%)
Toluene98.5
Methylene Chloride99.2
Cyclohexanol97.8
tert-Butyl methyl ether (TBME)99.0

Table 2: Example Yield and Purity Data from a Synthesis Protocol

StepProductYield (%)Purity (% a/a by HPLC)Reference
Crude IsolationCrude this compound56.694.4[6]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Histamine_Synthesis_Purification cluster_synthesis Synthesis cluster_purification Purification L_Histidine L-Histidine Decarboxylation Decarboxylation (Heat, Catalyst) L_Histidine->Decarboxylation Histamine_Base Histamine Free Base Decarboxylation->Histamine_Base HCl_Addition1 HCl Addition (1 eq.) Histamine_Base->HCl_Addition1 Histamine_MonoHCl Histamine Monohydrochloride HCl_Addition1->Histamine_MonoHCl HCl_Addition2 HCl Addition (1 eq.) Histamine_MonoHCl->HCl_Addition2 Crude_Histamine_DiHCl Crude this compound HCl_Addition2->Crude_Histamine_DiHCl Recrystallization Recrystallization (e.g., Ethanol) Crude_Histamine_DiHCl->Recrystallization Decolorization Decolorization (Activated Carbon) Recrystallization->Decolorization Filtration_Washing Filtration & Washing Recrystallization->Filtration_Washing Decolorization->Filtration_Washing Drying Drying Filtration_Washing->Drying Pure_Histamine_DiHCl Pure this compound Drying->Pure_Histamine_DiHCl

Caption: Workflow for the synthesis and purification of this compound.

References

Interpreting variable results from histamine dihydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Histamine (B1213489) Dihydrochloride (B599025) Studies. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during experiments with histamine dihydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A: this compound is soluble in water and DMSO up to 100 mM. For preparation, dissolve the powder in sterile water or a buffer like PBS.[1][2] It is recommended to prepare a concentrated stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store these aliquots at -20°C or -80°C.[1][2] Stock solutions stored at 4°C or -18°C have been shown to be stable for at least 6 months.[3]

Q2: What is the stability of histamine in cell culture media?

A: Histamine can be unstable in cell culture media, primarily due to enzymatic degradation, especially in the presence of fetal calf serum (FCS).[4][5] For experiments requiring stable histamine concentrations, using a serum-free medium is recommended, where histamine has been shown to be stable for over 24 hours.[4][5] If serum is necessary, consider reducing the incubation time or adding histamine to the medium immediately before the experiment.[4]

Q3: Why am I seeing no response or a very low signal in my assay?

A: This could be due to several factors:

  • Histamine Degradation: As mentioned, histamine can degrade in serum-containing media.[4] Ensure you are using fresh solutions and consider a serum-free medium for the experiment.[4][5]

  • Low Receptor Expression: The cell line you are using may have low or no expression of the target histamine receptor. Verify receptor expression levels using methods like qPCR or Western blot.[6]

  • Incorrect Assay for Receptor Subtype: Ensure your assay readout matches the receptor's signaling pathway. For example, H1 receptors primarily signal through Gq, leading to calcium mobilization, while H2 receptors signal through Gs, leading to cAMP accumulation.[7][8][9]

  • Compound Adherence: Histamine can adhere to glass surfaces. Use polypropylene (B1209903) tubes and plates for sample preparation and experiments to avoid this issue.[4]

Q4: Can different histamine receptor subtypes be activated by histamine in the same cell?

A: Yes, a single cell type can express multiple histamine receptor subtypes. The overall cellular response will be an integrated signal from all activated receptors.[10] For example, some assays like Dynamic Mass Redistribution (DMR) can integrate signals from both Gq (H1R) and Gi (H3R/H4R) pathways.[10] It is crucial to use selective antagonists to dissect the specific receptor-mediated effects.[11]

Troubleshooting Guides

Guide 1: High Variability in Experimental Results
Problem Possible Cause Suggested Solution
High variability between wells or replicates 1. Inconsistent Cell Plating: Uneven cell numbers per well.[6] 2. Operator Technique: Inconsistent pipetting or washing steps. 3. Edge Effects: Evaporation from wells on the plate's perimeter.1. Ensure thorough cell suspension mixing before plating and use a precise multichannel pipette. 2. Standardize all liquid handling steps. Use automated liquid handlers if available. 3. Avoid using the outermost wells of the plate or fill them with sterile buffer/media to maintain humidity.
High variability between experiments (Day-to-Day) 1. Reagent Instability: Degradation of histamine stock or other critical reagents. 2. Cell Passage Number: Changes in receptor expression or cell signaling with increasing passage number. 3. Serum Batch Variation: Different lots of FCS can have varying levels of histamine-degrading enzymes.[4]1. Use freshly prepared dilutions from single-use aliquots of stock solutions.[1] 2. Maintain a consistent range of cell passage numbers for all experiments. 3. Test new batches of serum for their effect on the assay or switch to a serum-free protocol.[4][5]
Guide 2: Unexpected Pharmacological Results
Problem Possible Cause Suggested Solution
Lower than expected potency (EC50 shifted right) 1. Histamine Degradation: Loss of active histamine concentration over the course of the experiment.[4] 2. Competitive Antagonism: Presence of an unknown antagonist in the media or on the cells. 3. Receptor Desensitization: Prolonged exposure to histamine can lead to receptor downregulation or uncoupling.1. Add histamine immediately before measurement. Use serum-free media or a phosphodiesterase inhibitor (for cAMP assays) to prevent degradation of the signal.[4][8] 2. Ensure high-purity reagents and cell culture media. 3. Reduce incubation times with histamine. Perform time-course experiments to identify the optimal stimulation period.[12]
Non-saturating dose-response curve 1. Compound Solubility Issues: this compound has high aqueous solubility, but this could be an issue for other ligands tested. 2. Complex Signaling: Activation of multiple signaling pathways with different potencies.[10]1. Check the solubility of all tested compounds in the assay buffer. 2. Use pathway-specific inhibitors or cell lines expressing only the receptor of interest to simplify the system.

Data Presentation

Table 1: Functional Potency (EC50) of Histamine Receptor Agonists
CompoundReceptor TargetAssay TypeEC50 (nM)Cell Line
HistamineH2cAMP Accumulation920N/A
DimapritH2cAMP Accumulation3600N/A
(R)-alpha-MethylhistamineH2cAMP Accumulation>100000N/A

Data compiled from a commercial assay provider.[13]

Table 2: Binding Affinity (Ki / KD) of H2 Receptor Ligands
LigandParameterValueSpecies/Tissue
TiotidineKi4 x 10⁻⁸ MGuinea pig dispersed mucosal cells
TiotidineKD8.5 ± 1.5 nMGuinea pig lung parenchyma
TiotidineKD4.7 ± 1.0 nMNeonatal rat astrocytes

Data compiled from various in vitro studies.[14]

Experimental Protocols

Protocol 1: H1 Receptor-Mediated Calcium Flux Assay

This protocol provides a general framework for measuring intracellular calcium mobilization following H1 receptor stimulation.

1. Materials:

  • HEK293 or CHO cells stably expressing the human H1 receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • This compound.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation).

2. Cell Preparation:

  • Seed H1R-expressing cells into microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate for 24-48 hours at 37°C, 5% CO₂.

  • On the day of the assay, remove the culture medium.

3. Dye Loading:

  • Prepare the dye loading solution by dissolving the calcium-sensitive dye in assay buffer. Pluronic F-127 can be added to aid in dye solubilization.

  • Add the dye loading solution to each well and incubate for 60 minutes at 37°C, protected from light.

  • After incubation, wash the cells gently with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well.

4. Agonist Stimulation and Measurement:

  • Prepare a concentrated stock of this compound and perform serial dilutions in assay buffer to create a dose-response curve.

  • Place the microplate into the fluorescence plate reader and allow the baseline fluorescence to stabilize.

  • Set the instrument to inject the histamine solutions and immediately begin recording fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

Protocol 2: H2 Receptor-Mediated cAMP Accumulation Assay

This protocol describes a method to measure the production of cyclic AMP following H2 receptor stimulation.

1. Materials:

  • HEK293 or AGS cells expressing the H2 receptor.[12]

  • Assay Buffer (e.g., HBSS or DMEM).

  • Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).[8][12]

  • This compound.

  • cAMP detection kit (e.g., HTRF, ELISA, LANCE).

  • 384-well white microplates.

2. Cell Preparation:

  • Culture H2R-expressing cells to ~80-90% confluency.[12]

  • On the day of the assay, harvest the cells (e.g., using a non-enzymatic cell dissociation solution), wash, and resuspend them in assay buffer to the desired density.[8]

3. Assay Procedure:

  • Prepare a solution of histamine in assay buffer.

  • Add the cell suspension to the wells of the microplate.[8]

  • Add varying concentrations of histamine to the wells.

  • Add a PDE inhibitor, such as IBMX (e.g., final concentration of 1 mM), to all wells to prevent the degradation of cAMP.[8][12]

  • Incubate the plate for a specified time (e.g., 9-30 minutes) at 37°C or room temperature.[8][12]

4. cAMP Detection:

  • Following the incubation, lyse the cells and detect the accumulated cAMP using the manufacturer's instructions for your chosen cAMP detection kit.[8]

  • Read the plate on a compatible plate reader. The signal is proportional to the amount of cAMP produced.

Mandatory Visualizations

Histamine Receptor Signaling Pathways

Histamine_Signaling cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors H1 Histamine H1R H1R H1->H1R Gq Gαq/11 H1R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca ↑ [Ca²⁺]i IP3->Ca H2 Histamine H2R H2R H2->H2R Gs Gαs H2R->Gs AC_H2 Adenylyl Cyclase Gs->AC_H2 cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 H34 Histamine H34R H3R / H4R H34->H34R Gi Gαi/o H34R->Gi AC_H34 Adenylyl Cyclase Gi->AC_H34 cAMP_H34 ↓ cAMP AC_H34->cAMP_H34

Caption: Simplified signaling pathways for histamine receptors H1, H2, H3, and H4.

General Experimental Workflow

Experimental_Workflow prep 1. Reagent Preparation (Histamine Dilutions, Buffers) assay 3. Assay Procedure (e.g., Dye Loading, Incubation) prep->assay culture 2. Cell Culture & Plating culture->assay stim 4. Stimulation (Add Histamine) assay->stim read 5. Signal Detection (Plate Reader) stim->read analysis 6. Data Analysis (EC50/IC50 Calculation) read->analysis

Caption: A typical workflow for a cell-based this compound experiment.

Troubleshooting Decision Tree

Troubleshooting_Tree start Variable Results Observed q1 Is the variability between replicates (intra-assay)? start->q1 sol1 Check: - Cell plating consistency - Pipetting technique - Plate edge effects q1->sol1 Yes q2 Is the variability between experiments (inter-assay)? q1->q2 No end Problem Resolved sol1->end sol2 Check: - Reagent stability (fresh aliquots) - Cell passage number - Serum lot consistency q2->sol2 Yes q3 Are results unexpected (e.g., low potency)? q2->q3 No sol2->end sol3 Check: - Histamine degradation (use serum-free) - Receptor expression/desensitization - Assay incubation times q3->sol3 Yes q3->end No sol3->end

Caption: A decision tree for troubleshooting variable results in histamine studies.

References

Validation & Comparative

Metastatic Melanoma: A Comparative Analysis of Histamine Dihydrochloride with IL-2 vs. IL-2 Monotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A significant phase III clinical trial has provided evidence suggesting that the addition of histamine (B1213489) dihydrochloride (B599025) to interleukin-2 (B1167480) (IL-2) therapy can lead to improved survival outcomes in specific patient populations with metastatic melanoma compared to IL-2 treatment alone. This guide offers a detailed comparison of these two therapeutic approaches, presenting key data on efficacy and safety, outlining the experimental protocols, and visualizing the underlying mechanisms and trial design. This information is intended for researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

The combination of histamine dihydrochloride and IL-2 has been investigated as a strategy to enhance the anti-tumor effects of IL-2. The core rationale is that histamine protects immune cells from oxidative stress, thereby augmenting the efficacy of IL-2. A major randomized, multicenter, phase III trial involving 305 patients with advanced metastatic melanoma demonstrated that while the combination therapy showed a trend towards improved overall survival in the general study population, it resulted in a statistically significant prolongation of survival in patients with liver metastases.[1][2][3] The combination was found to be safe and well-tolerated, with adverse events comparable to IL-2 monotherapy.[1][4]

Data Presentation

Table 1: Overall Survival in Intent-to-Treat (ITT) Populations
PopulationTreatment GroupMedian Survivalp-valueReference
All Randomized Patients (ITT-OA) Histamine + IL-2-p = 0.125 (trend)[1][3]
IL-2 Alone-
Patients with Liver Metastases (ITT-LM) Histamine + IL-2283 daysp = 0.004[2]
IL-2 Alone154 days
24-Month Follow-up (All Patients) Histamine + IL-2-p = 0.046[5]
IL-2 Alone-
24-Month Follow-up (Liver Metastases) Histamine + IL-2-p = 0.0028[5]

Note: Specific median survival for the ITT-OA group was not consistently reported across all sources, but the trend favored the combination therapy.

Table 2: Mean Survival in Different Patient Populations
PopulationTreatment GroupMean SurvivalReference
All Randomized Patients (ITT) Histamine + IL-2364 days[6]
IL-2 Alone273 days[6]
Patients with Liver Metastases (ITT) Histamine + IL-2364 days[6]
IL-2 Alone212 days[6]
Evaluable Population (All Patients) Histamine + IL-2410 days[6]
IL-2 Alone262 days[6]
Evaluable Population (Liver Metastases) Histamine + IL-2424 days[6]
IL-2 Alone210 days[6]
Table 3: Safety and Tolerability - Grade 3 & 4 Adverse Events
Adverse EventHistamine + IL-2IL-2 AloneNoteReference
Overall Incidence ComparableComparableWith the exception of headache, the incidence of grade 3 or 4 toxicities was similar across treatment groups.[1][4]
Histamine-Related Events Higher incidence of hypotension/vasodilation, headache, and injection site reaction (mostly Grade 1 or 2).Lower incidenceThese are expected side effects of histamine.[4]
Drug Interruption/Discontinuation No significant differenceNo significant differenceThe addition of histamine did not increase the rate of treatment interruption or discontinuation.[4]
Study-Related Deaths Low and not impacted by the addition of histamine.Low[4]

Experimental Protocols

The pivotal phase III trial was a multicenter, randomized, parallel-group study.[1][3]

  • Patient Population: 305 patients with advanced metastatic melanoma.[1][3] A key pre-specified subgroup for analysis was patients with liver metastases at the time of randomization.[1][7]

  • Randomization: Patients were randomized to receive either IL-2 in combination with this compound or IL-2 alone.[1]

  • Treatment Regimen:

    • IL-2: Administered subcutaneously (SC). The dosing schedule was 9 MIU/m² twice daily on days 1-2 of weeks 1 and 3, and 2 MIU/m² twice daily on days 1-5 of weeks 2 and 4.[1][3]

    • This compound: 1.0 mg administered subcutaneously twice daily on days 1-5 of weeks 1 to 4.[1][3]

  • Endpoints:

    • Primary Endpoint: Overall survival in both the intent-to-treat overall (ITT-OA) population and the intent-to-treat liver metastases (ITT-LM) population.[1][3]

    • Secondary Endpoints: Safety of the combined treatment, time to disease progression, and response rate.[1]

  • Quality of Life Assessment: Patient-reported outcomes were collected using the Quality-of-Well-Being Scale-Self-Administered (QWB-SA), the Overall State of Health (OSH) item, and the General Health Perception (GHP) item prior to each treatment cycle.[8]

Visualizations

Signaling Pathway: Proposed Mechanism of Action

G Macrophages Macrophages/ Neutrophils ROS Reactive Oxygen Species (ROS) Macrophages->ROS Produce NK_T_Cells NK Cells & T-Cells ROS->NK_T_Cells Inhibit Histamine Histamine Dihydrochloride Histamine->ROS Inhibits Immune_Suppression Immune Suppression & Apoptosis NK_T_Cells->Immune_Suppression Leads to Tumor_Cell_Killing Enhanced Tumor Cell Killing NK_T_Cells->Tumor_Cell_Killing Promotes IL2 Interleukin-2 (IL-2) IL2->NK_T_Cells Activates

Caption: Proposed mechanism of this compound in enhancing IL-2 anti-tumor activity.

Experimental Workflow: Phase III Clinical Trial

G Start 305 Patients with Metastatic Melanoma Randomization Randomization Start->Randomization ArmA Arm A: Histamine + IL-2 Randomization->ArmA ArmB Arm B: IL-2 Alone Randomization->ArmB Treatment Subcutaneous Administration (At-home treatment possible) ArmA->Treatment ArmB->Treatment Endpoint Primary Endpoint: Overall Survival Treatment->Endpoint Subgroup Pre-specified Subgroup Analysis: Patients with Liver Metastases Treatment->Subgroup Secondary Secondary Endpoints: Safety, TTP, Response Rate Treatment->Secondary

Caption: Workflow of the Phase III trial comparing Histamine + IL-2 with IL-2 alone.

Concluding Remarks

The addition of this compound to an IL-2 regimen represents a promising therapeutic strategy, particularly for metastatic melanoma patients with liver involvement.[1][3][7] The mechanism, which is thought to involve the mitigation of immunosuppressive reactive oxygen species, allows for the enhanced activity of IL-2 in promoting anti-tumor immune responses.[1][9] The favorable safety profile and the potential for at-home administration further support the clinical utility of this combination therapy.[2] Further research may be warranted to confirm these findings and to explore the applicability of this combination in other cancer types where IL-2 has shown activity.

References

A Comparative In Vivo Analysis of Histamine Dihydrochloride and Histamine Phosphate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of two commonly used histamine (B1213489) salts: histamine dihydrochloride (B599025) and histamine phosphate (B84403). While both salts deliver the active histamine molecule, their distinct physicochemical properties can influence experimental outcomes. This document synthesizes available in vivo data, details relevant experimental protocols, and provides a framework for selecting the appropriate histamine salt for your research needs.

Physicochemical Properties and Considerations

The primary difference between histamine dihydrochloride and histamine phosphate lies in their salt form, which impacts their molecular weight, solubility, and stability. These characteristics can, in turn, affect the concentration of histamine base delivered in a prepared solution and its bioavailability in vivo.

PropertyThis compoundHistamine Phosphate
Molecular Formula C₅H₉N₃ · 2HClC₅H₉N₃ · 2H₃PO₄
Molecular Weight 184.07 g/mol [1]307.14 g/mol [2]
Histamine Base (%) ~60.3%~36.2%
Solubility in Water Freely soluble[3]Readily soluble[3]
Stability in Solution Dilutions <0.5 mg/ml may show bacterial contamination after 3 months. Dilutions ≤0.25 mg/ml have reduced activity after 1 month at 20°C. Stable for at least 6 months at 4°C or -18°C.[4]Stable for at least 4 months when autoclaved and stored appropriately.[5] Light exposure can cause degradation.[6]

Key Consideration: Due to the significant difference in molecular weight, it is crucial to calculate dosages based on the histamine base to ensure equivalent administration of the active molecule regardless of the salt form used.

In Vivo Pharmacokinetics

This compound (Subcutaneous Administration in Rats)

ParameterValueReference
Time to Cmax (tmax) < 0.25 hours[7]
Elimination Half-life (t½) Longer at 100 mg/kg dose compared to lower doses[7]
Maximum Concentration (Cmax) Dose-proportional[7]

A study in rats receiving subcutaneous injections of this compound showed rapid absorption, with peak plasma concentrations reached in under 15 minutes.[7] The elimination half-life was found to be dose-dependent.[7]

Histamine Phosphate

Specific pharmacokinetic data such as Cmax, tmax, and elimination half-life for histamine phosphate in rodents is not well-documented in the available literature. Studies using histamine phosphate often focus on its pharmacodynamic effects.

In Vivo Pharmacodynamics: A Comparative Overview

Direct, side-by-side pharmacodynamic comparisons are scarce. The following sections summarize findings from studies using each salt in relevant in vivo models.

Inflammatory Response: Histamine-Induced Paw Edema in Rats

Histamine is a key mediator of inflammation, and its subcutaneous injection into the paw of a rodent induces a quantifiable edematous response.

Experimental Data with Histamine Phosphate:

Animal ModelAdministration RouteDoseObserved EffectReference
Wistar RatsIntraplantar100 µl of 0.1% histamineInduction of paw edema[8]

Intraplantar injection of histamine phosphate is a well-established method for inducing paw edema in rats, a model commonly used to evaluate the efficacy of anti-inflammatory compounds.[8][9]

Bronchoconstriction: Histamine-Induced Airway Resistance in Guinea Pigs

Guinea pigs are highly sensitive to histamine and are a standard model for studying bronchoconstriction and evaluating bronchodilators.

Experimental Data with this compound and Phosphate:

Salt FormAnimal ModelAdministration RouteDoseObserved EffectReference
DihydrochlorideGuinea PigsAerosolNot specifiedDose-dependent increase in airway resistance[10]
PhosphateGuinea PigsAerosol (0.25%)Not specifiedInduction of bronchospasm[11]

Both this compound and histamine phosphate have been successfully used to induce bronchoconstriction in guinea pigs.[4][10][11] The choice of salt in these studies appears to be based on historical laboratory preference rather than a documented difference in efficacy.

Histamine Signaling Pathways

Histamine exerts its diverse physiological effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The activation of these receptors triggers specific intracellular signaling cascades.

Histamine_Signaling cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors Histamine Histamine H1R H1R Histamine->H1R H2R H2R Histamine->H2R H3R_H4R H3R / H4R Histamine->H3R_H4R Gq11 Gq/11 H1R->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Gs Gs H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA Activation cAMP->PKA Gi_o Gi/o H3R_H4R->Gi_o activates AC_inhibit Adenylyl Cyclase Gi_o->AC_inhibit inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease

Caption: Histamine Receptor Signaling Pathways.

Experimental Protocols

Histamine-Induced Paw Edema in Rats

This protocol describes a standard method for inducing an inflammatory response in the rat paw using a subcutaneous injection of histamine.

Paw_Edema_Workflow start Start acclimatize Acclimatize Rats (e.g., 1 week) start->acclimatize baseline Measure Baseline Paw Volume acclimatize->baseline treatment Administer Test Compound (e.g., intraperitoneally) baseline->treatment histamine_injection Inject Histamine (e.g., 100 µl of 0.1%) subcutaneously into hind paw treatment->histamine_injection measure_edema Measure Paw Volume at Time Intervals (e.g., 30, 60, 120 min) histamine_injection->measure_edema data_analysis Calculate % Inhibition of Edema measure_edema->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Histamine-Induced Paw Edema.

Detailed Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Baseline Measurement: The volume of the right hind paw is measured using a plethysmometer before any treatment.

  • Test Compound Administration: The test compound or vehicle is administered, typically via intraperitoneal or oral routes, at a predetermined time before histamine challenge.

  • Histamine Administration: A solution of histamine (dihydrochloride or phosphate, concentration calculated based on histamine base) is prepared in sterile saline. A volume of 0.1 mL is injected subcutaneously into the plantar surface of the right hind paw.[8]

  • Edema Measurement: Paw volume is measured at various time points after histamine injection (e.g., 30, 60, 120, and 180 minutes).

  • Data Analysis: The percentage increase in paw volume is calculated for each animal and time point. The percentage inhibition of edema by the test compound is then determined by comparing with the vehicle-treated group.

Histamine-Induced Bronchoconstriction in Guinea Pigs

This protocol outlines the induction of bronchoconstriction in guinea pigs using aerosolized histamine.

Bronchoconstriction_Workflow start Start acclimatize Acclimatize Guinea Pigs start->acclimatize baseline Measure Baseline Airway Resistance acclimatize->baseline treatment Administer Test Compound or Vehicle baseline->treatment histamine_aerosol Expose to Histamine Aerosol (e.g., 0.25% solution) treatment->histamine_aerosol measure_resistance Continuously Monitor Airway Resistance histamine_aerosol->measure_resistance determine_pc200 Determine Provocative Concentration (PC200) or Time to Bronchoconstriction measure_resistance->determine_pc200 end End determine_pc200->end

Caption: Workflow for Histamine-Induced Bronchoconstriction.

Detailed Methodology:

  • Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are typically used.

  • Housing: Animals should be housed in a controlled environment with free access to food and water.

  • Measurement of Airway Resistance: The animal is placed in a whole-body plethysmograph to measure baseline airway resistance.

  • Test Compound Administration: The test compound or vehicle is administered via an appropriate route (e.g., intraperitoneal, oral, or inhalation).

  • Histamine Challenge: The animal is exposed to an aerosol of histamine solution (dihydrochloride or phosphate) generated by a nebulizer. The concentration of the histamine solution can be varied to determine a dose-response relationship.[11]

  • Monitoring: Airway resistance is continuously monitored during and after histamine exposure.

  • Data Analysis: The primary endpoint is often the time to onset of bronchoconstriction or the provocative concentration of histamine required to cause a specific increase in airway resistance (e.g., PC200, a 200% increase). The protective effect of the test compound is evaluated by comparing these parameters to the vehicle-treated group.

Conclusion and Recommendations

The choice between this compound and histamine phosphate for in vivo studies should be guided by careful consideration of the experimental design and the need for precise and reproducible dosing.

  • Dosage Calculation: Due to the difference in molecular weight, it is imperative to calculate dosages based on the histamine free base to ensure comparability between studies using different salts.

  • Solution Preparation and Stability: The stability of prepared solutions should be considered, particularly for long-term studies. This compound solutions at low concentrations may be more susceptible to degradation and contamination.[4] Histamine phosphate solutions have demonstrated good stability after autoclaving.[5] Both are sensitive to light.[6]

  • Pharmacokinetics: The rapid absorption of subcutaneously administered this compound in rats suggests it is suitable for acute studies.[7] The lack of readily available pharmacokinetic data for histamine phosphate warrants caution when designing studies where the time course of action is critical.

In the absence of direct comparative studies, researchers should clearly report the specific histamine salt and the basis for their dosage calculations (i.e., as the salt or as the free base) to ensure the reproducibility and interpretability of their findings. For most applications where an acute histamine challenge is required, either salt is likely to be effective, provided that the dose is appropriately calculated. For studies requiring long-term storage of solutions, histamine phosphate may offer an advantage in stability if properly prepared and stored.

References

A Comparative Guide to the In Vitro Immunomodulatory Effects of Histamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro immunomodulatory properties of histamine (B1213489) dihydrochloride (B599025), contrasting its performance with other relevant agents and supported by experimental data. We delve into its mechanisms of action on key immune cell populations, its influence on cytokine profiles, and its synergistic potential, offering a comprehensive overview for researchers in immunology and drug development.

Introduction to Histamine Dihydrochloride as an Immunomodulator

This compound, a salt of the biogenic amine histamine, is an immunomodulatory agent that has garnered significant interest for its therapeutic potential, particularly in oncology.[1] Its primary mechanism involves the modulation of immune responses to enhance the body's ability to combat diseases.[1] Histamine exerts its pleiotropic effects by binding to four distinct G protein-coupled receptors: H1, H2, H3, and H4.[2] The immunomodulatory actions of this compound are predominantly mediated through the H2 receptor, which is expressed on various immune cells, including T lymphocytes, natural killer (NK) cells, and myeloid-derived suppressor cells (MDSCs).[2][3]

By interacting with these receptors, this compound can influence a range of cellular activities, from T-cell proliferation and cytokine secretion to the cytotoxic function of NK cells.[1][2][3] A key aspect of its mechanism is the inhibition of reactive oxygen species (ROS) produced by myeloid cells, which are known to suppress the activity of T cells and NK cells.[4][5][6] This guide will explore the in vitro evidence validating these effects and compare them with other immunomodulatory compounds.

Comparative Analysis of In Vitro Immunomodulatory Effects

The following tables summarize quantitative data from in vitro studies, offering a clear comparison of this compound's effects on various immune parameters against controls and other immunomodulators.

Table 1: Effect of this compound on T-Lymphocyte Function in vitro
ParameterCell TypeTreatmentConcentrationResultReference
ProliferationHuman Peripheral T-CellsHistamine10⁻³ to 10⁻⁶ MInhibition of CTL induction[7]
Human Peripheral T-CellsHistamine-No significant effect on overall T-cell proliferation[8]
Murine SplenocytesHistamine10⁻⁸ to 10⁻⁵ MInhibition of anti-CD3 stimulated proliferation[9]
IL-2 ProductionHuman Peripheral T-CellsHistamine-Inhibition[1][3]
IFN-γ ProductionHuman Peripheral T-CellsHistamine-Inhibition[1][3]
Human T-Cell ClonesHistamine-Inhibition in 40% of clones, enhancement in 15%[10]
Murine SplenocytesHistamine10⁻⁸ to 10⁻⁵ MInhibition (61% in anti-CD3 stimulated cells)[9]
Table 2: Effect of this compound on Natural Killer (NK) Cell Cytotoxicity in vitro
Cell TypeTreatmentConcentrationResultReference
Human Peripheral Blood Mononuclear Cells (PBMCs)Histamine10⁻³ to 10⁻⁷ MEnhancement of NKCC[11]
Human PBMCsHistamine + IL-2-Synergistic enhancement of NKCC[6]
Human Monocytic Leukaemia THP-1 cellsHistamine100 µMReduced susceptibility to NK cell-mediated cytotoxicity[12]
Table 3: Effect of this compound on Myeloid-Derived Suppressor Cell (MDSC) Function in vitro
ParameterCell TypeTreatmentResultReference
ROS FormationMurine Intratumoral MDSCsThis compoundReduced[4][13]
T-Cell SuppressionMurine MDSCsThis compoundReduced[4][13]
Generation of Human MDSC-like cellsHuman MonocytesThis compoundReduced[13]
Table 4: Comparison of this compound (Agonist) and H2 Receptor Antagonists in vitro
ParameterCell TypeThis compound (Agonist) EffectCimetidine (B194882) (Antagonist) EffectReference
NK Cell CytotoxicityHuman PBMCsEnhancementEnhancement (independent of H2 antagonism)[11]
T-Lymphocyte ProliferationHuman PBMCs from Gastric Cancer Patients-Augmentation[14]
Suppressor T-Lymphocyte ActivityHuman PBMCs from Gastric Cancer Patients-Restored to normal levels[14]
T-Cell Suppression by HistamineHuman T-CellsInduces suppressionAntagonizes suppression[15]

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are provided below.

T-Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of T lymphocytes in response to a stimulus.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T-cells.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen.

  • This compound stock solution.

  • 96-well flat-bottom culture plates.

  • ³H-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or MTS-based).

  • Cell counter or spectrophotometer/fluorometer.

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.

  • Adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 50 µL of the this compound dilutions or medium control to the appropriate wells.

  • Add 50 µL of the T-cell mitogen (e.g., PHA at 5 µg/mL) or medium control to the wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • For ³H-thymidine incorporation, add 1 µCi of ³H-thymidine to each well 18 hours before harvesting.

  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • For non-radioactive assays, follow the manufacturer's instructions. For CFSE, pre-label cells before culture and analyze fluorescence intensity by flow cytometry at the end of the incubation. For MTS assays, add the reagent and measure absorbance.

  • Calculate the percentage of proliferation inhibition or stimulation compared to the control (mitogen-stimulated cells without this compound).

Cytokine Release Assay

Objective: To quantify the effect of this compound on the production of specific cytokines (e.g., IL-2, IFN-γ) by immune cells.

Materials:

  • PBMCs or specific immune cell populations (e.g., T-cells, NK cells).

  • Complete RPMI-1640 medium.

  • Stimulating agent (e.g., PHA, LPS, or anti-CD3/CD28 antibodies).

  • This compound stock solution.

  • 24-well or 96-well culture plates.

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for the cytokines of interest.

  • Microplate reader.

Procedure:

  • Prepare and culture the immune cells as described in the T-cell proliferation assay protocol.

  • Seed the cells at an appropriate density in culture plates.

  • Treat the cells with various concentrations of this compound and/or a stimulating agent.

  • Incubate the plates for a predetermined time (e.g., 24-48 hours) at 37°C and 5% CO₂.

  • After incubation, centrifuge the plates to pellet the cells.

  • Carefully collect the cell-free supernatants.

  • Quantify the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's protocol.

  • Analyze the results by comparing cytokine levels in treated samples to untreated and stimulated controls.

Natural Killer (NK) Cell Cytotoxicity Assay

Objective: To measure the ability of NK cells to lyse target cells in the presence of this compound.

Materials:

  • Effector cells: PBMCs or isolated NK cells.

  • Target cells: A susceptible cell line such as K562, labeled with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., ⁵¹Cr).

  • Complete RPMI-1640 medium.

  • This compound stock solution.

  • IL-2 (for synergistic effect studies).

  • 96-well U-bottom plates.

  • Fluorometer or gamma counter.

Procedure:

  • Prepare effector cells (PBMCs or isolated NK cells).

  • Label the target cells (e.g., K562) with a fluorescent dye or radioactive isotope according to the manufacturer's instructions.

  • Wash the labeled target cells and resuspend them in complete medium at a concentration of 1 x 10⁵ cells/mL.

  • Plate 100 µL of the target cell suspension into each well of a 96-well U-bottom plate.

  • Prepare effector cells at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

  • In separate tubes, pre-incubate the effector cells with this compound, IL-2, a combination of both, or medium control for a specified time (e.g., 1-2 hours).

  • Add 100 µL of the pre-incubated effector cells to the wells containing the target cells.

  • Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a lysis buffer like Triton X-100).

  • Centrifuge the plate briefly to facilitate cell-to-cell contact and incubate for 4 hours at 37°C and 5% CO₂.

  • After incubation, centrifuge the plate again.

  • Collect 100 µL of the supernatant from each well and measure the fluorescence or radioactivity.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Histamine_H2_Signaling cluster_effects Downstream Effects Histamine Histamine Dihydrochloride H2R Histamine H2 Receptor Histamine->H2R Binds G_protein Gαs Protein H2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Modulation of Gene Transcription CREB->Gene_Transcription Regulates Immune_Response Altered Immune Response Gene_Transcription->Immune_Response effect1 - Inhibition of pro-inflammatory cytokines effect2 - Modulation of T-cell function effect3 - Altered NK cell activity

Caption: Histamine H2 Receptor Signaling Pathway in Immune Cells.

MDSC_Inhibition cluster_legend Legend MDSC Myeloid-Derived Suppressor Cell (MDSC) NOX2 NADPH Oxidase 2 (NOX2) MDSC->NOX2 Expresses ROS Reactive Oxygen Species (ROS) NOX2->ROS Produces T_Cell_NK_Cell T-Cell / NK Cell ROS->T_Cell_NK_Cell Inhibits Function Suppression Suppression of Anti-tumor Immunity T_Cell_NK_Cell->Suppression Leads to Histamine Histamine Dihydrochloride Histamine->NOX2 Inhibits Activation Activation -> Inhibition Inhibition --|

Caption: Mechanism of this compound in Counteracting MDSC-mediated Immunosuppression.

Experimental_Workflow start Start isolate_cells Isolate Immune Cells (e.g., PBMCs) start->isolate_cells culture_cells Culture Cells with Stimulus isolate_cells->culture_cells add_histamine Add this compound (and/or other agents) culture_cells->add_histamine incubate Incubate (Time & Temp Dependent) add_histamine->incubate assay Perform Assay incubate->assay proliferation Proliferation Assay (e.g., ³H-thymidine, CFSE) assay->proliferation cytokine Cytokine Release Assay (e.g., ELISA) assay->cytokine cytotoxicity Cytotoxicity Assay (e.g., Calcein release) assay->cytotoxicity analyze Analyze Data proliferation->analyze cytokine->analyze cytotoxicity->analyze end End analyze->end

Caption: General Experimental Workflow for In Vitro Immunomodulation Assays.

Conclusion

The in vitro data presented in this guide validate the immunomodulatory effects of this compound. Its ability to modulate T-cell function, enhance NK cell activity (particularly in synergy with IL-2), and counteract the immunosuppressive functions of MDSCs underscores its potential as a therapeutic agent. The primary mechanism of action involves signaling through the histamine H2 receptor and the inhibition of ROS production by myeloid cells.

Comparisons with H2 receptor antagonists like cimetidine reveal that while both can have immunomodulatory effects, their mechanisms may differ, with cimetidine exhibiting some effects independent of H2 receptor blockade. This highlights the complex nature of histaminergic modulation of the immune system.

The experimental protocols and workflow diagrams provided offer a practical framework for researchers to further investigate the immunomodulatory properties of this compound and other novel compounds. Continued in vitro research is crucial for elucidating the precise molecular mechanisms and for the rational design of combination immunotherapies.

References

A Researcher's Guide: Histamine Dihydrochloride vs. L-Histidine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cell-based research, particularly in immunology, neuroscience, and pharmacology, both histamine (B1213489) dihydrochloride (B599025) and L-histidine are crucial reagents. However, their applications are fundamentally distinct. This guide provides an objective comparison of their roles, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate compound for their assays.

The Core Distinction: Direct Agonist vs. Biosynthetic Precursor

The primary difference lies in their mechanism of action. Histamine dihydrochloride is a stable, water-soluble salt form of histamine itself. It acts as a direct agonist , immediately binding to and activating histamine receptors (H1, H2, H3, and H4) on the cell surface. This makes it the ideal tool for studying the direct downstream consequences of receptor activation.

Conversely, L-histidine is an essential amino acid that serves as the biosynthetic precursor to histamine.[1][2][3] In cells expressing the enzyme L-histidine decarboxylase (HDC), L-histidine is converted into histamine.[2][4] Therefore, using L-histidine allows for the investigation of endogenous histamine synthesis, storage, and release, rather than the direct effects of receptor activation.

G cluster_precursor Biosynthesis cluster_direct Direct Action cluster_receptors Cellular Target L_Histidine L-Histidine HDC L-Histidine Decarboxylase (HDC) L_Histidine->HDC Substrate Histamine_Endo Endogenous Histamine HDC->Histamine_Endo Catalyzes Receptors Histamine Receptors (H1, H2, H3, H4) Histamine_Endo->Receptors Histamine_DiHCl This compound (Exogenous Histamine) Histamine_DiHCl->Receptors Response Cellular Response (Ca2+ Flux, cAMP, Cytokine Release) Receptors->Response

Comparative Overview

The choice between these two compounds depends entirely on the experimental question.

FeatureThis compoundL-Histidine
Primary Role Direct agonist for histamine receptors (H1-H4).Biosynthetic precursor for endogenous histamine.[2]
Mechanism of Action Binds directly to cell surface histamine receptors to initiate signaling cascades.Transported into the cell and converted to histamine by L-histidine decarboxylase (HDC).[4]
Cellular Response Rapid and direct, dependent on receptor expression and downstream signaling components.Slower and indirect, dependent on the cell's expression and activity of the HDC enzyme.[2]
Typical Use Cases - Studying receptor pharmacology (agonism/antagonism).- Characterizing signaling pathways.- Eliciting immediate cellular responses (e.g., calcium flux, degranulation).[5]- Investigating the regulation of histamine synthesis.- Studying endogenous histamine release mechanisms.- Standard component of cell culture media for growth.[1][6]
Solubility & Stability Highly soluble in water and aqueous buffers. Stock solutions are stable for months when stored at -20°C or -80°C.[7] Diluted solutions may be less stable.[8]Soluble in water.[6] Generally stable in cell culture media as it is a required nutrient.

This compound: A Tool for Direct Receptor Activation

When the goal is to understand the direct effects of histamine receptor activation, this compound is the reagent of choice. Histamine binding to its four G protein-coupled receptor (GPCR) subtypes initiates distinct signaling pathways.

Histamine Receptor Signaling Pathways

Histamine_Signaling

L-Histidine: A Tool for Studying Endogenous Synthesis

Using L-histidine is appropriate when studying the cellular machinery responsible for producing histamine. For example, researchers might supplement the media with L-histidine to see if it increases histamine production in a specific cell type, or use it in conjunction with HDC inhibitors to confirm the synthesis pathway.

Quantitative Data: Histamine Receptor Activity

The potency of histamine can be quantified by its half-maximal effective concentration (EC50), which is the concentration required to elicit 50% of the maximum response.[9] The binding affinity is often expressed as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki).[10][11] Lower values for EC50, Kd, or Ki indicate higher potency and affinity.

ParameterReceptorValueCell System / Assay
EC50 H169.3 nMHEK293 Cells (Calcium Flux Assay)[12]
EC50 H138.6 nMHRH1 Nomad Cell Line (β-arrestin Recruitment)[13]
EC50 H21.6 µMGuinea Pig Right Atrium (Contraction Frequency)[14]
Ki H47.0 nM[3H]histamine Binding Assay[15]

Note: Absolute values can vary significantly depending on the cell line, assay type, and experimental conditions.

Experimental Protocols

Protocol 1: Histamine-Induced Calcium Flux Assay

This assay measures the increase in intracellular calcium following H1 receptor activation.[5][12][16][17][18]

1. Materials:

  • Cells expressing the target histamine receptor (e.g., HEK293-H1R stable cell line).[5][12]

  • Black, clear-bottom 96-well or 384-well microplates.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).[5]

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Cal-520).[5][16]

  • This compound stock solution.

  • Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).[5]

2. Procedure:

  • Cell Plating: Seed cells into the microplate at an appropriate density (e.g., 20,000-40,000 cells/well for a 96-well plate) and incubate overnight.[5]

  • Dye Loading: Remove culture medium and add the calcium indicator dye solution prepared in Assay Buffer. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[5]

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentration.

  • Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically add the histamine dilutions to the cell plate.

    • Immediately and continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.[12]

5. Data Analysis:

  • Calculate the change in fluorescence from baseline to the peak response.

  • Plot the response against the logarithm of the histamine concentration and fit to a sigmoidal dose-response curve to determine the EC50.

Workflow_Calcium cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Seed Seed Cells in 96-well Plate Incubate_O Incubate Overnight Seed->Incubate_O Dye Load Cells with Calcium Dye Incubate_O->Dye Incubate_D Incubate ~90 min Dye->Incubate_D Read Measure Fluorescence (Baseline + Post-Stimulation) Incubate_D->Read Analyze Analyze Data (Calculate EC50) Read->Analyze Stim Stimulate with Histamine Stim->Read during read

Protocol 2: Histamine-Induced Cytokine Release Assay

This protocol measures the release of cytokines (e.g., IL-6, TNF-α) from immune cells after stimulation.[19][20][21][22][23]

1. Materials:

  • Immune cells of interest (e.g., mast cells, basophils, PBMCs).[20]

  • Complete cell culture medium.

  • This compound.

  • ELISA kit for the cytokine of interest.

  • 96-well cell culture plates.

2. Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate (e.g., 50,000 cells/well).[19]

  • Stimulation: Add varying concentrations of this compound to the wells. Include an unstimulated (vehicle) control.

  • Incubation: Incubate the plate for a suitable period to allow for cytokine production and release (e.g., 6-24 hours) at 37°C.[21]

  • Collect Supernatant: Centrifuge the plate (e.g., 400 x g for 5 minutes) to pellet the cells. Carefully collect the cell-free supernatant.[19]

  • Cytokine Quantification: Measure the cytokine concentration in the supernatant using a specific ELISA kit, following the manufacturer's instructions.

6. Data Analysis:

  • Plot the cytokine concentration against the histamine concentration to determine the dose-response relationship.

Protocol 3: Assay for Endogenous Histamine Synthesis from L-Histidine

This assay quantifies the amount of histamine produced by cells when supplied with its precursor, L-histidine.[24]

1. Materials:

  • Cells capable of histamine synthesis (expressing HDC).

  • Culture medium with and without L-histidine.

  • L-histidine stock solution.

  • Cell lysis buffer.

  • Histamine quantification kit (e.g., ELISA or HPLC-based).[25]

2. Procedure:

  • Cell Culture: Culture cells in a histidine-free medium for a set period to deplete internal stores, if necessary.

  • Supplementation: Add known concentrations of L-histidine to the culture medium. Include a zero-histidine control.

  • Incubation: Incubate for a defined period (e.g., 24-48 hours) to allow for uptake and conversion.

  • Sample Collection:

    • Supernatant: Collect the culture medium to measure released histamine.

    • Cell Lysate: Wash the cells with PBS, then lyse them to measure intracellular histamine.[24]

  • Histamine Quantification: Measure histamine levels in both supernatant and lysate fractions using a suitable assay kit.[25][26]

6. Data Analysis:

  • Calculate the total histamine produced (supernatant + lysate) at each L-histidine concentration.

  • Subtract the background histamine level from the control (zero-histidine) wells.

Conclusion

The selection between this compound and L-histidine is straightforward and depends on the experimental objective.

  • Use This compound to study the direct effects of histamine receptor activation, downstream signaling, and the pharmacology of receptor antagonists.

  • Use L-Histidine to investigate the cellular processes of histamine biosynthesis, metabolism, and regulated release.

References

A Comparative Analysis of Histamine Dihydrochloride and Other H2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of histamine (B1213489) dihydrochloride (B599025) and other prominent H2 receptor agonists, focusing on their performance and supported by experimental data. The information is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs.

Introduction to H2 Receptor Agonists

Histamine H2 receptors are G-protein coupled receptors (GPCRs) primarily known for their role in mediating gastric acid secretion.[1] Histamine, the endogenous ligand, is the archetypal H2 receptor agonist. However, a variety of synthetic agonists have been developed, each with distinct pharmacological properties. This guide will focus on a comparative analysis of histamine dihydrochloride, a stable salt of histamine, with two other well-characterized H2 receptor agonists: amthamine (B1667264) and impromidine (B1671804).

Mechanism of Action and Signaling Pathways

Activation of the H2 receptor by an agonist initiates intracellular signaling cascades. The canonical pathway involves the coupling to a Gs alpha subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] However, H2 receptor activation can also trigger non-canonical, Gs-independent signaling pathways, including the activation of phospholipase C (PLC) and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[3] Some ligands may exhibit "biased agonism," preferentially activating one signaling pathway over another.

H2 Receptor Signaling Pathways

H2R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H2R H2 Receptor Gs Gs H2R->Gs Activates Gq Gq H2R->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Agonist H2 Agonist (e.g., Histamine) Agonist->H2R Binds to Gs->AC Stimulates Gq->PLC Stimulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream PIP2 PIP2 Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ERK ERK1/2 Activation Ca2->ERK PKC->ERK ERK->Downstream

Caption: H2 receptor signaling pathways.

Comparative Pharmacological Data

The following table summarizes the available quantitative data for histamine, amthamine, and impromidine, focusing on their potency in activating the H2 receptor. Potency is often expressed as the half-maximal effective concentration (EC50) or as pD2 (-log EC50).

AgonistPotency (pD2/EC50)Receptor SelectivityEfficacyReference(s)
This compound pD2: ~6.0 (guinea pig atrium)Acts on H1, H2, H3, and H4 receptorsFull Agonist[4]
Amthamine pD2: 6.21 (guinea pig right atrium); EC50: 18.9 µM (rat isolated gastric fundus)High selectivity for H2 over H1 and H3 receptorsFull Agonist[4][5]
Impromidine Significantly more potent than histamineHighly selective for H2 over H1 receptors (H1:H2 < 1:1000)Full agonist for gastric acid secretion; partial agonist in human myocardium[1][6]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of H2 receptor agonists are provided below.

Experimental Workflow for Agonist Characterization

experimental_workflow start Start cell_culture Cell Culture (e.g., HEK293 expressing H2R) start->cell_culture stimulation Cell Stimulation with Agonists (Dose-Response) cell_culture->stimulation agonist_prep Prepare Agonist Solutions (Histamine, Amthamine, Impromidine) agonist_prep->stimulation assay Perform Functional Assays stimulation->assay cAMP cAMP Accumulation Assay assay->cAMP ERK ERK1/2 Phosphorylation Assay assay->ERK PLC Inositol (B14025) Phosphate (IP) Assay assay->PLC data_analysis Data Analysis (EC50/pD2 determination) cAMP->data_analysis ERK->data_analysis PLC->data_analysis comparison Comparative Analysis of Potency and Efficacy data_analysis->comparison end End comparison->end

Caption: General experimental workflow.

cAMP Accumulation Assay

This assay quantifies the production of cAMP following H2 receptor stimulation.

  • Cell Culture and Preparation: Cells (e.g., HEK293) stably or transiently expressing the human H2 receptor are cultured to ~80-90% confluency. On the day of the experiment, cells are harvested, washed, and resuspended in stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[7]

  • Agonist Stimulation: Cells are incubated with varying concentrations of the H2 receptor agonist (e.g., histamine, amthamine) for a defined period (e.g., 30 minutes) at 37°C.[8]

  • cAMP Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).[2][8] In these assays, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.[7]

  • Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP in the cell lysates is then determined by interpolating from the standard curve. Dose-response curves are plotted, and the EC50 values for each agonist are calculated.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK/ERK pathway.

  • Cell Culture and Serum Starvation: Cells expressing the H2 receptor are cultured as described above. Prior to the experiment, cells are typically serum-starved for several hours to reduce basal levels of ERK phosphorylation.[9]

  • Agonist Stimulation: Cells are treated with different concentrations of the H2 receptor agonist for a short period (e.g., 5-10 minutes) at 37°C.[10]

  • Cell Lysis and Protein Quantification: After stimulation, cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. The total protein concentration of each lysate is determined.

  • Western Blotting or ELISA: Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, the membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for loading.[9] Alternatively, a sandwich ELISA can be used for higher throughput, where a capture antibody binds total ERK, and a detection antibody recognizes the phosphorylated form.

  • Data Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK signal. Dose-response curves are constructed to determine the EC50 of the agonist for ERK1/2 activation.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the activation of the PLC pathway by quantifying the accumulation of inositol phosphates, primarily IP1, a stable downstream metabolite of IP3.[11]

  • Cell Labeling (Optional, for radioactive assays): Cells are incubated with myo-[3H]inositol for 24-48 hours to incorporate the radiolabel into membrane phosphoinositides.[12]

  • Agonist Stimulation in the Presence of LiCl: Cells are pre-incubated with lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of IP1 upon PLC activation. Cells are then stimulated with various concentrations of the H2 receptor agonist.[11]

  • Extraction of Inositol Phosphates: The stimulation is terminated, and soluble inositol phosphates are extracted from the cells.

  • Quantification of Inositol Phosphates: The amount of accumulated [3H]IP1 is quantified by anion exchange chromatography followed by liquid scintillation counting. Non-radioactive methods, such as HTRF-based competitive immunoassays for IP1, are also widely used and offer a higher throughput.[11]

  • Data Analysis: Dose-response curves are generated by plotting the amount of IP1 accumulation against the agonist concentration to determine the EC50 value.

Conclusion

This compound serves as the standard endogenous agonist for the H2 receptor, but its lack of selectivity can be a limitation in certain experimental contexts. Synthetic agonists like amthamine and impromidine offer enhanced selectivity for the H2 receptor. Amthamine is a potent and highly selective full agonist, making it a valuable tool for studying H2 receptor-mediated responses in isolation.[4][5] Impromidine is an even more potent agonist, though it may exhibit partial agonism in some tissues.[1][6] The choice of agonist should be guided by the specific requirements of the study, including the desired level of receptor selectivity and the signaling pathway of interest. The experimental protocols outlined in this guide provide a framework for the quantitative comparison of these and other H2 receptor agonists.

References

Efficacy of Histamine Dihydrochloride with and without IL-2 in AML Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of histamine (B1213489) dihydrochloride (B599025) (HDC), alone and in combination with interleukin-2 (B1167480) (IL-2), in preclinical and clinical models of Acute Myeloid Leukemia (AML). The evidence strongly supports a synergistic anti-leukemic effect when these two agents are combined.

Mechanism of Action: A Synergistic Approach

The combination of HDC and IL-2 leverages a two-pronged attack on AML cells. Myeloid-derived suppressor cells (MDSCs) and AML blasts produce reactive oxygen species (ROS) which suppress the cytotoxic activity of crucial immune effector cells like Natural Killer (NK) cells and T cells.

  • Histamine Dihydrochloride (HDC): HDC acts as a selective agonist for the histamine H2 receptor.[1] By binding to this receptor on myeloid cells, HDC inhibits the NADPH oxidase 2 (NOX2) enzyme, a primary source of immunosuppressive ROS.[1][2] This action protects NK and T cells from ROS-induced inactivation, creating a more favorable microenvironment for an anti-tumor immune response.

  • Interleukin-2 (IL-2): IL-2 is a cytokine that promotes the proliferation, activation, and cytotoxic function of NK cells and T cells.[1] By stimulating these immune cells, IL-2 enhances their ability to recognize and eliminate residual leukemic cells.

The synergy arises from HDC's ability to shield the immune cells that IL-2 potently activates. This allows for a more robust and effective immune-mediated destruction of AML cells than either agent can achieve alone.

Preclinical Efficacy in AML Models

While the synergistic action of HDC and IL-2 is a cornerstone of its clinical application, publicly available preclinical studies directly comparing the efficacy of HDC alone, IL-2 alone, and the combination in a head-to-head manner are limited. However, studies on the individual components and clinical data provide strong inferential evidence for the combination's superiority.

This compound Monotherapy

A key preclinical study investigated the efficacy of HDC as a single agent in a xenograft model of human monocytic AML.

Experimental Protocol:

  • Animal Model: Immunodeficient NOG mice.

  • Cell Line: Human monocytic AML cell line PLB-985.

  • Treatment: Subcutaneous administration of HDC.

  • Endpoints: In vivo expansion of AML cells and overall survival.

Quantitative Data Summary:

Treatment GroupOutcome MetricResult
HDCReduction in AML cell expansionStatistically significant reduction compared to control.
HDCOverall SurvivalSlight but statistically significant increase compared to control.

Note: This table is based on descriptive findings in the referenced study. Specific quantitative values were not provided in the abstract.

This compound and IL-2 Combination Therapy

Numerous review articles and clinical trial reports cite the preclinical basis for the combination therapy, emphasizing its synergistic effect in reducing or inhibiting tumor growth in animal models.[2] Unfortunately, specific quantitative data from these preclinical models comparing the combination to monotherapy arms is not detailed in the available literature.

Clinical Efficacy in AML Patients

The combination of HDC and low-dose IL-2 has been evaluated in phase III clinical trials as a maintenance therapy for AML patients in complete remission.[1]

Key Findings from a Phase III Trial:

Treatment GroupPrimary EndpointResult
HDC + IL-2Leukemia-Free Survival (LFS)Significantly improved LFS compared to no treatment.

Note: This table summarizes the primary outcome of a large-scale clinical trial. For detailed statistics and patient subgroup analyses, please refer to the original publications.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental designs, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of HDC and IL-2 in the AML Microenvironment

HDC_IL2_Pathway cluster_Myeloid Myeloid Cell (MDSC/AML Blast) cluster_Immune Immune Cell (NK/T Cell) NOX2 NOX2 ROS Reactive Oxygen Species (ROS) NOX2->ROS produces H2R H2 Receptor H2R->NOX2 inhibits NK_T_Cell NK/T Cell Activation Activation & Cytotoxicity NK_T_Cell->Activation Leukemia_Cell Leukemic Cell Elimination Activation->Leukemia_Cell leads to HDC Histamine Dihydrochloride HDC->H2R binds IL2 Interleukin-2 IL2->NK_T_Cell activates ROS->NK_T_Cell suppresses

Caption: Signaling pathway of HDC and IL-2 in AML.

Experimental Workflow for In Vivo AML Xenograft Model

Experimental_Workflow start Start inoculation Inoculate NOG mice with human AML cells (e.g., PLB-985) start->inoculation randomization Randomize mice into treatment groups inoculation->randomization treatment Administer treatment: - Vehicle Control - HDC - IL-2 - HDC + IL-2 randomization->treatment monitoring Monitor tumor burden (e.g., bioluminescence imaging) treatment->monitoring survival Monitor overall survival monitoring->survival endpoint Endpoint analysis: Compare tumor growth and survival curves survival->endpoint end End endpoint->end

Caption: In vivo AML xenograft experimental workflow.

Conclusion

The available evidence strongly indicates that this compound, when used in combination with interleukin-2, is an effective immunotherapy for Acute Myeloid Leukemia, particularly in the maintenance of remission. The mechanism of action, involving the protection of immune cells by HDC from ROS-mediated suppression and their subsequent activation by IL-2, provides a robust rationale for this synergistic combination. While direct head-to-head preclinical comparisons are not extensively detailed in the public literature, the existing preclinical data for HDC monotherapy and the wealth of clinical data for the combination therapy underscore the potential of this treatment strategy. Future preclinical research focusing on direct comparisons of monotherapy versus combination therapy would be valuable to further elucidate the precise contributions of each component to the observed anti-leukemic effects.

References

Unveiling the Consistency of Histamine Dihydrochloride's Anti-Tumor Efficacy: A Cross-Study Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical and clinical data reveals a consistent immunomodulatory mechanism of action for histamine (B1213489) dihydrochloride (B599025) (HDC), leading to tangible anti-tumor effects, particularly when combined with interleukin-2 (B1167480) (IL-2). This guide provides a detailed comparison of findings across multiple studies, offering researchers, scientists, and drug development professionals a clear overview of HDC's performance in various cancer models.

Histamine dihydrochloride's primary anti-tumor activity stems from its ability to counteract the immunosuppressive tumor microenvironment. It specifically targets myeloid-derived suppressor cells (MDSCs), which are known to inhibit the function of crucial anti-cancer immune cells. By inhibiting the NADPH oxidase 2 (NOX2) enzyme on these myeloid cells, HDC reduces the production of reactive oxygen species (ROS). This action protects cytotoxic T cells and Natural Killer (NK) cells from oxidative stress-induced inactivation, thereby unleashing their tumor-killing potential.[1][2][3] This mechanism is particularly effective when paired with immunotherapies like IL-2, which stimulate the proliferation and activity of these very immune cells.[2][4]

Comparative Efficacy Across Cancer Types: Preclinical and Clinical Evidence

The anti-tumor effects of this compound, predominantly in combination with IL-2, have been investigated in a range of cancers, from hematological malignancies to solid tumors. The data consistently points towards its role in preventing relapse and improving survival in specific patient populations.

Murine Cancer Models

Initial preclinical studies in various mouse models established the foundational evidence for HDC's anti-tumor efficacy. These studies demonstrated a delay in tumor growth and a reduction in the immunosuppressive activity of MDSCs within the tumor.

Cancer ModelKey FindingsReference
EL-4 LymphomaDelayed tumor growth, reduced intratumoral MDSC accumulation, and decreased MDSC-induced T cell suppression.[1][5]
4T1 Mammary CarcinomaDelayed tumor growth and reduced ROS formation by intratumoral MDSCs.[1][5]
MC-38 Colorectal CarcinomaEnhanced anti-tumor efficacy of PD-1/PD-L1 checkpoint blockade when combined with HDC.[1][5]
Human Clinical Trials

Building on the promising preclinical data, numerous clinical trials have evaluated HDC in cancer patients. The most significant results have been observed in Acute Myeloid Leukemia (AML) and metastatic melanoma.

Cancer TypeClinical Trial PhaseTreatment RegimenKey OutcomesReference
Acute Myeloid Leukemia (AML) Phase IIIHDC + IL-2 (for relapse prevention in patients in complete remission)Improved leukemia-free survival.[6]
Phase IV (Re:Mission Trial)HDC + IL-2Reduction in peripheral M-MDSCs, which correlated with favorable clinical outcomes. Increased NK cell counts.[1][7]
Metastatic Melanoma Phase IIIHDC + IL-2 vs. IL-2 aloneStatistically significant improvement in overall survival for patients with liver metastases.[8][9][10][11]
Phase IIHDC + IL-2 + IFN-αProlonged median survival compared to IL-2 + IFN-α alone.[10]
Renal Cell Carcinoma -HDC + CytokinesLess promising results reported compared to melanoma and AML.[6]
Pancreatic Cancer Phase II (Ongoing)HDC + Aldesleukin (IL-2)Evaluating safety and efficacy in patients with resectable pancreatic cancer.[12][13]

Mechanism of Action: A Closer Look at the Signaling Pathway

The consistent anti-tumor effects of this compound observed across different studies are rooted in its well-defined mechanism of action. By targeting H2 receptors on myeloid cells, HDC initiates a cascade that ultimately enhances the cytotoxicity of T cells and NK cells against tumor cells.

HDC_Mechanism_of_Action cluster_TME Tumor Microenvironment HDC Histamine Dihydrochloride (HDC) H2R H2 Receptor HDC->H2R Binds to MDSC Myeloid-Derived Suppressor Cell (MDSC) MDSC->H2R Expresses NOX2 NOX2 Enzyme MDSC->NOX2 Expresses H2R->NOX2 Inhibits ROS Reactive Oxygen Species (ROS) NOX2->ROS Produces ImmuneCells T Cell / NK Cell ROS->ImmuneCells Inactivates TumorCell Tumor Cell ImmuneCells->TumorCell Kills

HDC's mechanism of action in the tumor microenvironment.

Experimental Protocols: A Glimpse into the Research Methodology

The findings presented in this guide are based on rigorous preclinical and clinical study designs. Understanding these methodologies is crucial for interpreting the data accurately.

Preclinical Murine Model Workflow

The preclinical studies typically follow a standardized workflow to assess the in-vivo efficacy of HDC.

Preclinical_Workflow start Tumor Cell Implantation treatment Treatment Initiation (e.g., HDC, HDC+PD-1 inhibitor) start->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Endpoint Analysis: - Tumor Volume - Survival - Immune Cell Profiling monitoring->analysis end Data Interpretation analysis->end

A typical workflow for preclinical evaluation of HDC.
Clinical Trial Design: AML Relapse Prevention

The clinical trials for AML relapse prevention with HDC/IL-2 follow a specific treatment and monitoring schedule for patients in complete remission.

AML_Clinical_Trial_Workflow enrollment Patient Enrollment (AML in Complete Remission) treatment_cycle Treatment Cycles: HDC + low-dose IL-2 enrollment->treatment_cycle monitoring Monitoring: - Leukemia-Free Survival - Overall Survival - MDSC & NK Cell Counts treatment_cycle->monitoring Repeated Cycles outcome Primary Endpoint: Relapse Prevention monitoring->outcome

Workflow for AML clinical trials with HDC/IL-2.

Conclusion

The cross-study validation of this compound's anti-tumor effects demonstrates a consistent and well-understood mechanism of action. By mitigating the immunosuppressive effects of MDSCs, HDC enhances the efficacy of the immune system, particularly when combined with IL-2. While the most pronounced benefits have been observed in AML and metastatic melanoma with liver involvement, ongoing research continues to explore its potential in other malignancies. The data presented provides a solid foundation for further investigation and development of HDC as a valuable component of cancer immunotherapy.

References

A Comparative Guide to In Vitro and In Vivo Responses to Histamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo responses to histamine (B1213489) dihydrochloride (B599025), a key mediator of allergic and inflammatory reactions. By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways and workflows, this document aims to be a valuable resource for researchers in immunology, pharmacology, and drug development.

Introduction

Histamine, an endogenous biogenic amine, exerts a wide range of physiological and pathological effects through its interaction with four distinct G protein-coupled receptors: H1, H2, H3, and H4.[1][2] Understanding the responses to histamine in both controlled laboratory settings (in vitro) and within a whole organism (in vivo) is crucial for elucidating its complex roles in health and disease, as well as for the development of novel therapeutic agents. This guide directly compares the key responses and methodologies used to study the effects of histamine dihydrochloride.

Data Presentation: A Comparative Summary

The following tables summarize quantitative data from various in vitro and in vivo studies. It is important to note that direct correlation between in vitro and in vivo data is not always observed, as the complex physiological environment of a living organism can significantly modulate responses.[3][4]

Table 1: Comparison of Histamine-Induced Smooth Muscle Contraction

ParameterIn Vitro AssayTypical ValuesIn Vivo AssayTypical Values
Potency Guinea Pig Ileum ContractionEC50: ~1 µMGuinea Pig Bronchoconstriction-
Human Bronchial Smooth Muscle ContractionpD2 (-log EC50): 5.0 - 6.0[3]Human Bronchial ChallengePC20: 0.065 to >16 mg/mL[3][5]
Maximal Response Human Bronchial Smooth Muscle ContractionTmax: Variable[5]Human Bronchial ChallengeFEV1 reduction ≥ 20%[5]

Table 2: Comparison of Histamine-Induced Inflammatory Responses

ParameterIn Vitro AssayTypical ValuesIn Vivo AssayTypical Values
Cytokine Release Human Mast Cells (HMC-1) - IL-8 releaseEC50: ~10 µM--
Human Lung Macrophages - IL-6 releaseConcentration-dependent[6]--
Vascular Permeability Trans-endothelial Electrical Resistance (TEER) with HDMECsHistamine-induced decreaseMiles Assay (mouse)Histamine (100 ng) induced dye extravasation[7]
Skin Reaction --Human Skin Prick TestWheal diameter: 3-10 mm (with 1-10 mg/mL histamine)[8]

Table 3: Histamine Receptor Binding Affinities (In Vitro)

Receptor SubtypeLigandCell LineKi (nM)
H1 Receptor MepyramineHEK293T expressing human H1R2.29[9]
BilastineCHO-K1 expressing human H1R1.92[10]
H3 Receptor AR71Membranes from cells with human H3R24[11]
H4 Receptor JNJ7777120Sf9 cells with human H4R16.6[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and comparison across studies.

In Vitro Experimental Protocols

1. Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.[13][14]

  • Cell Culture and Sensitization:

    • Culture Rat Basophilic Leukemia (RBL-2H3) cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

    • Seed cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.

    • Sensitize the cells by incubating them with 0.5 µg/mL of anti-dinitrophenyl (DNP) Immunoglobulin E (IgE) for 24 hours.[14]

  • Compound Treatment and Stimulation:

    • Wash the sensitized cells twice with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.

    • Pre-treat the cells with various concentrations of the test compound (or vehicle control) for 30 minutes at 37°C.

    • Induce degranulation by adding the antigen (e.g., DNP-human serum albumin at 100 ng/mL). Include controls for spontaneous release (buffer only) and total release (cell lysis with 0.1% Triton X-100).[13]

    • Incubate for 1 hour at 37°C.

  • β-Hexosaminidase Assay:

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new 96-well plate.

    • Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

    • Incubate for 1-2 hours at 37°C.

    • Stop the reaction with a high pH buffer (e.g., carbonate/bicarbonate buffer, pH 10.0).[14]

    • Measure the absorbance at 405 nm. The percentage of degranulation is calculated relative to the total release control.

2. Cytokine Release Assay

This protocol outlines the measurement of cytokine release from cultured immune cells following stimulation with this compound.[15][16]

  • Cell Seeding:

    • Seed immune cells (e.g., human mast cell line HMC-1 or peripheral blood mononuclear cells) in a 96-well plate at an appropriate density (e.g., 30,000-50,000 cells/well for mast cells) in complete culture medium.[15]

  • Cell Stimulation:

    • Allow cells to equilibrate for 2-4 hours at 37°C in a CO2 incubator.

    • Prepare serial dilutions of this compound in culture medium. A dose-response curve is recommended (e.g., 10 nM to 10 µM).[15]

    • Add the histamine dilutions or vehicle control to the respective wells.

    • Incubate for a predetermined time (typically 4-24 hours for cytokine protein detection).[15]

  • Cytokine Quantification:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell-free supernatant.

    • Analyze the supernatants for the concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array, following the manufacturer's instructions.[17]

In Vivo Experimental Protocols

1. Bronchial Provocation Test (Measurement of Airway Hyperresponsiveness)

This procedure is used to assess airway hyperresponsiveness to histamine in animal models or human subjects.[5][18]

  • Animal Preparation (Guinea Pig Model):

    • Use conscious guinea pigs placed in a whole-body plethysmograph.

    • Record baseline respiratory parameters, including tidal volume and respiratory frequency.

  • Histamine Challenge:

    • Expose the animal to an aerosol of saline (vehicle control) to establish a baseline.

    • Administer increasing concentrations of aerosolized this compound.

    • Continuously monitor respiratory parameters. Bronchoconstriction is indicated by a decrease in tidal volume and an increase in respiratory frequency.[18]

  • Data Analysis:

    • Determine the provocative concentration of histamine that causes a specific percentage fall in a key respiratory parameter (e.g., PC20 for a 20% fall in FEV1 in humans).[5]

2. Skin Prick Test (Wheal and Flare Response)

This is a standard method to assess the immediate hypersensitivity reaction to histamine in the skin.[8][19]

  • Procedure:

    • Clean the volar surface of the forearm with alcohol.

    • Apply a drop of this compound solution (e.g., 1 mg/mL or 10 mg/mL) to the skin.[8] A negative control (saline) and a positive control are typically included.

    • Prick the skin through the drop using a sterile lancet.

  • Measurement:

    • After 15-20 minutes, measure the diameter of the wheal (raised, blanched area) and the flare (surrounding red area) in millimeters.[19]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways activated by histamine binding to its four receptor subtypes.

Histamine_H1_Receptor_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Responses (e.g., Smooth Muscle Contraction, Increased Vascular Permeability, Pro-inflammatory Gene Expression) Ca2->Response Leads to PKC->Response Leads to

Caption: Histamine H1 Receptor Gq Signaling Pathway.

Histamine_H2_Receptor_Signaling Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Gs Gs H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Responses (e.g., Gastric Acid Secretion, Smooth Muscle Relaxation) PKA->Response Leads to

Caption: Histamine H2 Receptor Gs Signaling Pathway.

Histamine_H3_H4_Receptor_Signaling Histamine Histamine H3R_H4R H3 / H4 Receptor Histamine->H3R_H4R Binds Gi Gi/o H3R_H4R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates cAMP ↓ cAMP AC->cAMP Response Cellular Responses (e.g., Inhibition of Neurotransmitter Release, Chemotaxis) cAMP->Response Modulates MAPK->Response Leads to

Caption: Histamine H3 & H4 Receptor Gi Signaling Pathway.

Experimental Workflows

The following diagrams outline the general workflows for key in vitro and in vivo experiments.

In_Vitro_Cytokine_Release_Workflow start Start seed_cells Seed Immune Cells in 96-well Plate start->seed_cells equilibrate Equilibrate Cells (2-4 hours) seed_cells->equilibrate stimulate Stimulate with This compound equilibrate->stimulate incubate Incubate (4-24 hours) stimulate->incubate centrifuge Centrifuge Plate incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant quantify Quantify Cytokines (ELISA / Multiplex) collect_supernatant->quantify end End quantify->end

Caption: Experimental Workflow for In Vitro Cytokine Release Assay.

In_Vivo_Bronchial_Challenge_Workflow start Start animal_prep Animal Preparation & Placement in Plethysmograph start->animal_prep baseline Record Baseline Respiratory Parameters animal_prep->baseline saline_challenge Administer Saline Aerosol (Control) baseline->saline_challenge histamine_challenge Administer Increasing Concentrations of Histamine Aerosol saline_challenge->histamine_challenge monitor Continuously Monitor Respiratory Parameters histamine_challenge->monitor analyze Analyze Data & Determine PC20 monitor->analyze end End analyze->end

Caption: Experimental Workflow for In Vivo Bronchial Challenge.

References

A Comparative Guide to the Validation of Analytical Methods for Histamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC and Alternative Methods for the Analysis of Histamine (B1213489) Dihydrochloride (B599025), Supported by Experimental Data.

The accurate quantification of histamine dihydrochloride is critical in pharmaceutical formulations to ensure product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a widely utilized technique for this purpose, offering high sensitivity and specificity. However, a comprehensive evaluation of its performance against other analytical methodologies is essential for selecting the most appropriate method for a given application. This guide provides a detailed comparison of validated HPLC methods with alternative techniques such as capillary electrophoresis (CE), titrimetry, and spectrophotometry for the analysis of this compound.

Comparative Analysis of Validated Methods

The choice of an analytical method for this compound is dependent on various factors including the sample matrix, required sensitivity, and the intended purpose of the analysis (e.g., quality control, stability testing). While HPLC is often considered the gold standard, other techniques present viable alternatives with their own sets of advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC)

HPLC methods for histamine analysis typically involve derivatization to enhance detectability, followed by separation on a reversed-phase column. These methods are known for their high specificity, accuracy, and precision.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that offers advantages such as short analysis times and low consumption of reagents.[1] It has been successfully applied to the analysis of antihistamines in pharmaceutical formulations.[2]

Titrimetric and Spectrophotometric Methods

Titrimetric and spectrophotometric methods have also been described for the determination of antihistamine hydrochlorides.[3][4] These methods are often simpler and more cost-effective than chromatographic techniques but may lack the specificity required for complex sample matrices. Titrimetric methods for hydrochlorides typically involve the titration of the chloride ion.[3] Spectrophotometric methods may involve the formation of a colored complex that can be quantified.[5]

Quantitative Performance Data

The following tables summarize the validation parameters for HPLC and Capillary Electrophoresis methods for the analysis of histamine and related compounds.

Table 1: Validation Parameters for HPLC Method for Histamine Analysis

Validation ParameterResult
Linearity Range0.8 - 2.4 µM
Correlation Coefficient (R)> 0.999
Accuracy (% Recovery)100.1 - 105.8%
Precision (RSD)≤ 1.93%

Data sourced from a validated method for histamine in human immunoglobulin formulations.

Table 2: Validation Parameters for Capillary Electrophoresis Method for Antihistamine Analysis

Validation ParameterResult
Limit of Detection (LOD)4 - 28 ng/L
Limit of Quantification (LOQ)40 - 250 ng/L
Intra-day Precision (RSD)< 3%
Inter-day Precision (RSD)< 3%
Robustness (RSD)< 5.6%
Recovery95.7 - 102.9%

Data sourced from a validated method for the determination of antihistamines in pharmaceuticals.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for HPLC and Capillary Electrophoresis.

HPLC Method for Histamine in Pharmaceutical Formulations

This method involves pre-column derivatization followed by HPLC analysis with UV detection.

1. Standard and Sample Preparation:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., 0.1 M HCl).[6]

  • Calibration standards are prepared by diluting the stock solution to the desired concentrations.[6]

  • The pharmaceutical formulation is reconstituted and diluted to fall within the calibration range.[6]

2. Derivatization:

  • Both standards and samples are derivatized with a labeling agent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to enhance UV absorbance.[2][6]

3. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) is common.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength suitable for the derivatized histamine (e.g., 260 nm for AQC derivatives).[2][6]

Capillary Electrophoresis Method for Antihistamines

This method is suitable for the rapid analysis of antihistamines in pharmaceutical preparations.

1. Standard and Sample Preparation:

  • Standard solutions of the antihistamine are prepared in the running buffer.

  • The pharmaceutical dosage form (e.g., tablet) is dissolved in a suitable solvent, filtered, and diluted with the running buffer.

2. CE Conditions:

  • Capillary: A fused silica (B1680970) capillary is used.

  • Running Buffer: A low pH buffer, such as 20 mM phosphate (B84403) buffer at pH 2.0, is effective for the separation of basic antihistamines.[2]

  • Applied Voltage: A high voltage (e.g., 5 kV) is applied to drive the separation.[2]

  • Injection: Samples are introduced into the capillary using hydrodynamic injection.[2]

  • Detection: On-column UV detection is typically performed at a low wavelength (e.g., 214 nm) to monitor the analytes.[2]

Method Workflow Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis start Weigh Histamine Dihydrochloride Standard prep_stock Prepare Stock Solution start->prep_stock prep_cal Prepare Calibration Standards prep_stock->prep_cal derivatize Derivatize Standards & Samples (e.g., with AQC) prep_cal->derivatize To Derivatization prep_sample Prepare Sample Solution (from Pharmaceutical Formulation) prep_sample->derivatize To Derivatization hplc_system HPLC System (Pump, Injector, Column, Detector) derivatize->hplc_system Inject into HPLC separation Chromatographic Separation hplc_system->separation detection UV Detection separation->detection data_acq Data Acquisition System detection->data_acq Signal peak_int Peak Integration data_acq->peak_int cal_curve Construct Calibration Curve peak_int->cal_curve quant Quantify Histamine in Sample peak_int->quant cal_curve->quant end end quant->end Report Results

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

This guide provides a comparative overview of analytical methods for the determination of this compound. HPLC methods, with their high specificity and precision, are well-suited for the quality control of pharmaceutical formulations. Capillary electrophoresis offers a rapid and efficient alternative, particularly for screening purposes. Titrimetric and spectrophotometric methods, while simpler, may not be suitable for all applications due to potential interferences and lower specificity. The selection of the most appropriate method will depend on the specific analytical requirements, including the nature of the sample, the desired level of sensitivity and accuracy, and available instrumentation. The provided experimental data and protocols serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for this compound.

References

A Comparative Analysis of Histamine Dihydrochloride and Dimaprit Dihydrochloride: Potency, Selectivity, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological tools is paramount. This guide provides a comprehensive comparison of histamine (B1213489) dihydrochloride (B599025), the endogenous agonist for histamine receptors, and dimaprit (B188742) dihydrochloride, a synthetic and highly selective H2 receptor agonist. This analysis is supported by quantitative data, detailed experimental protocols, and visual representations of their molecular interactions and downstream effects.

Histamine dihydrochloride, the salt form of the biogenic amine histamine, is a non-selective agonist that activates all four histamine receptor subtypes (H1, H2, H3, and H4).[1] In contrast, dimaprit dihydrochloride is a potent and highly selective agonist for the histamine H2 receptor, exhibiting significantly less activity at H1 and H3 receptors and is reported to be inactive at the H4 receptor.[2][3][4] This selectivity makes dimaprit an invaluable tool for isolating and studying H2 receptor-mediated physiological and pathological processes.[3][5]

Quantitative Comparison of Agonist Activity

The potency and efficacy of histamine and dimaprit have been characterized in numerous in vitro and in vivo studies. While both are effective agonists at the H2 receptor, quantitative data consistently demonstrate that histamine is the more potent of the two in most systems.[5] The following tables summarize key quantitative parameters from published literature. It is important to note that absolute values can vary depending on the specific experimental conditions, tissue, or cell type used.

Table 1: In Vitro Potency and Efficacy

AgonistPreparationParameterValueReference
Histamine CHO-K1 cells (human H2 receptor)EC50920 nM[4]
Dimaprit CHO-K1 cells (human H2 receptor)EC503600 nM[4]
Histamine Guinea-pig papillary musclepD2~6.17[5]
Dimaprit Guinea-pig papillary musclepD2~5.17[5]
Histamine Guinea-pig right atriumRelative Potency100%[3]
Dimaprit Guinea-pig right atriumRelative Potency71%[3]
Dimaprit Guinea pig right atriumKi44 µM[6]

EC50: Half-maximal effective concentration. A lower EC50 indicates greater potency. pD2: The negative logarithm of the EC50 value. A higher pD2 value indicates greater potency. Ki: Dissociation constant for binding. A lower Ki indicates higher binding affinity.

Table 2: In Vivo Potency on Gastric Acid Secretion

AgonistSpeciesParameterValueReference
Histamine Conscious dogsED500.14 µmol/kg-h[5]
Dimaprit Conscious dogsED500.85 µmol/kg-h[5]
Dimaprit Rat (anesthetized)Relative Potency vs. Histamine~19%[3]
Dimaprit CatRelative Potency vs. Histamine~400-500%[3]

ED50: Half-maximal effective dose.

Histamine H2 Receptor Signaling Pathways

Activation of the histamine H2 receptor, a G-protein coupled receptor (GPCR), by either histamine or dimaprit initiates intracellular signaling cascades. The canonical pathway involves the coupling of the receptor to a stimulatory G-protein (Gs).[2][5] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][7] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream target proteins, culminating in a cellular response.[5]

However, evidence suggests the existence of non-canonical, or biased, signaling pathways. For instance, H2 receptor activation has also been shown to stimulate phospholipase C (PLC) and activate protein kinase C (PKC) in some cell types.[8] Furthermore, H2 receptor ligands can induce the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[9][10]

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H2R H2 Receptor Gs Gs Protein H2R->Gs Activates PLC Phospholipase C (PLC) H2R->PLC Activates (Alternative) MAPK MAPK (ERK1/2) H2R->MAPK Activates (Alternative) AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets PKC Protein Kinase C (PKC) PLC->PKC Activates PKC->Response Leads to MAPK->Response Leads to Agonist Agonist (Histamine or Dimaprit) Agonist->H2R Binds

Histamine H2 Receptor Signaling Pathways.

Experimental Protocols

To quantitatively assess and compare the activity of compounds like this compound and dimaprit dihydrochloride at the H2 receptor, several in vitro assays are commonly employed.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the H2 receptor through competition with a radiolabeled ligand.

Objective: To determine the affinity of dimaprit and histamine for the H2 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human H2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity H2 receptor antagonist, such as [³H]-tiotidine.

  • Unlabeled ligands: this compound and dimaprit dihydrochloride.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (histamine or dimaprit).

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal competition curve to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Prepare H2 Receptor Membranes, Radioligand, and Test Compounds Incubate Incubate Membranes with Radioligand and varying concentrations of Test Compound Start->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Count Scintillation Counting to Measure Bound Radioactivity Filter->Count Analyze Data Analysis: Determine IC50 and Ki Count->Analyze End Determine Binding Affinity Analyze->End

Workflow for a Radioligand Binding Assay.

cAMP Functional Assay

This cell-based assay measures the ability of an agonist to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the H2 receptor signaling pathway.

Objective: To determine the potency (EC50) and efficacy (Emax) of dimaprit and histamine in stimulating cAMP production.

Materials:

  • A cell line stably expressing the human H2 receptor (e.g., CHO-K1 or HEK293).[4]

  • Cell culture medium and supplements.

  • Stimulation buffer.

  • This compound and dimaprit dihydrochloride.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Preparation: Culture the cells to the desired confluence, then harvest and resuspend them in stimulation buffer.

  • Agonist Stimulation: Dispense the cell suspension into a microplate. Add serial dilutions of the test compounds (histamine or dimaprit) to the wells.

  • Incubation: Incubate the plate at 37°C for a specific time to allow for receptor activation and cAMP accumulation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[5]

  • Data Analysis: Plot the cAMP concentration (or assay signal) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximal response).[5]

cAMP_Assay_Workflow Start Culture and Prepare H2 Receptor-Expressing Cells Dispense Dispense Cells into Microplate Start->Dispense Add_Agonist Add Serial Dilutions of Histamine or Dimaprit Dispense->Add_Agonist Incubate Incubate to Allow cAMP Accumulation Add_Agonist->Incubate Lyse_Detect Lyse Cells and Detect Intracellular cAMP Incubate->Lyse_Detect Analyze Data Analysis: Determine EC50 and Emax Lyse_Detect->Analyze End Determine Agonist Potency and Efficacy Analyze->End

Workflow for a cAMP Functional Assay.

Conclusion

Both this compound and dimaprit dihydrochloride are valuable pharmacological agents for studying the histamine H2 receptor. Histamine, as the endogenous ligand, serves as the benchmark for full agonism but lacks receptor selectivity.[5] Dimaprit dihydrochloride, with its high selectivity for the H2 receptor, is the preferred tool for dissecting the specific roles of this receptor subtype in complex biological systems, despite generally exhibiting lower potency than histamine.[3][5] The choice between these two compounds will ultimately depend on the specific aims of the research, with the provided data and protocols serving as a guide for experimental design and interpretation.

References

Safety Operating Guide

Proper Disposal of Histamine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Histamine Dihydrochloride is a critical aspect of laboratory safety and chemical management. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound, minimizing risks and ensuring compliance with regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective clothing, gloves, safety glasses, and a dust respirator.[1][2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous waste in accordance with federal, state, and local environmental control regulations.[2][3][4]

  • Waste Identification and Segregation :

    • Treat this compound waste as hazardous chemical waste.[3][5]

    • Proper segregation is crucial to prevent dangerous chemical reactions.[5] Do not mix this compound with other types of waste, particularly with incompatible materials like strong oxidizing agents.[2][5]

  • Waste Collection and Containerization :

    • Use a designated, leak-proof, and chemically compatible container specifically for solid chemical waste.[5]

    • Ensure the container is in good condition and can be securely sealed.[1][5]

  • Labeling :

    • Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste accumulation began.[5]

  • On-Site Accumulation and Storage :

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[5]

    • This area should be away from general laboratory traffic to prevent accidental spills or contact.[5]

    • Always keep the waste container closed, except when adding waste.[5]

    • It is best practice to use secondary containment, such as a tray, to control any potential leaks.[5]

  • Disposal of Contaminated Materials :

    • Empty Containers : To be considered non-hazardous, containers that held this compound must be triple-rinsed with a suitable solvent.[5] The rinsate from this process must be collected and disposed of as hazardous waste.[5] After triple-rinsing, the label should be removed or defaced, and the container can then be disposed of in the regular trash.[5]

    • Personal Protective Equipment (PPE) : Used gloves, contaminated lab coats, and other disposable protective gear should be placed in a designated hazardous waste bag for disposal.[6]

  • Spill Management :

    • Minor Spills : For small spills of solid this compound, use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum the material and place it in a suitable container for disposal.[1] The contaminated surface can then be cleaned by spreading water on it.[2]

    • Major Spills : In the event of a large spill, evacuate the area and alert emergency responders.[1] Only trained personnel with appropriate PPE should manage the cleanup.[1][2]

  • Final Disposal :

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[5]

    • Complete all required waste manifest forms to ensure legal tracking of the waste to its final disposal site.[5]

Quantitative Data

No specific quantitative data, such as concentrations for neutralization or degradation temperatures, are provided in standard disposal procedures, as the primary method of disposal is through licensed hazardous waste handlers.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste & Spill Management cluster_2 Storage & Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) C This compound Waste Generated? A->C B Work in a well-ventilated area (e.g., Fume Hood) B->C D Place in a labeled, sealed, compatible hazardous waste container C->D Yes E Spill Occurs C->E No J Store container in designated satellite accumulation area D->J F Minor Spill E->F Yes G Clean up using dry methods Place waste in hazardous container F->G Yes H Major Spill F->H No G->J I Evacuate Area Alert Emergency Responders H->I K Arrange for pickup by EHS or licensed waste disposal company J->K L Complete Waste Manifest K->L

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Histamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Histamine Dihydrochloride, from personal protective equipment (PPE) to disposal protocols. Adherence to these step-by-step procedures will help mitigate risks and ensure operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is crucial. The following table summarizes the required PPE to prevent exposure.

Body PartProtective EquipmentSpecifications and Remarks
Eyes/Face Safety glasses with side-shields or goggles.[1] Face shield if there is a risk of splashing.Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat.[1]Select gloves based on breakthrough time and permeation rate for the specific substance. A glove with a protection class of 5 or higher is recommended for prolonged contact.[3] Wear appropriate protective clothing to prevent skin exposure.[2]
Respiratory Dust respirator or a NIOSH/MSHA approved respirator.[1]Use in a well-ventilated area.[3] If engineering controls are insufficient, a respirator is necessary to prevent inhalation of dust.[1][4][5] Consider a powered air-purifying respirator (PAPR) for higher levels of contamination.[3]
Hazard Identification and First Aid

This compound presents several health hazards. Understanding these and the appropriate first aid responses is critical.

HazardDescriptionFirst Aid Measures
Inhalation May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][5][6] May cause respiratory irritation.[4][5]Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][7]
Skin Contact Causes skin irritation.[4][5][6] May cause an allergic skin reaction.[4][6]Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][7] Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Eye Contact Causes serious eye irritation.[4][5][6]Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[1][4]
Ingestion May be harmful if swallowed.Do NOT induce vomiting. Rinse mouth with water.[6] Give a glass of water to drink. Seek medical advice immediately and show the container or label.[1]

Operational and Disposal Plans

Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.

Handling:

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[3]

  • Use in a well-ventilated area, preferably in a laboratory hood.[3][8]

  • Ground all equipment containing the material to prevent static discharge.[1]

  • Do not eat, drink, or smoke when using this product.[9]

Storage:

  • Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[3][10] Some sources recommend refrigeration at 4°C.[1][11]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][7]

  • Protect containers from physical damage and check regularly for leaks.[3]

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

For Minor Spills:

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Don PPE: Wear appropriate PPE, including a dust respirator, gloves, and safety glasses.[3]

  • Containment: Use dry clean-up procedures and avoid generating dust.[3][10]

  • Cleanup: Gently sweep or vacuum up the spilled material. If sweeping, dampen with water to prevent dusting.[3] Use a vacuum cleaner fitted with a HEPA filter.[3]

  • Collection: Place the collected material into a suitable, labeled container for disposal.[3][10]

  • Decontamination: Clean the spill area with soap and water.

For Major Spills:

  • Evacuate and Alert: Evacuate the area and alert emergency responders.[3]

  • Control Access: Restrict access to the spill area.

  • Professional Cleanup: Only trained personnel with appropriate protective equipment, including a self-contained breathing apparatus, should handle major spills.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and comply with regulations.

  • Waste Identification: this compound waste should be considered hazardous chemical waste.

  • Containerization: Collect waste in a designated, leak-proof, and clearly labeled container.[12] The label should include "Hazardous Waste" and the chemical name.[12]

  • Segregation: Do not mix with other waste types, especially incompatible chemicals.[12]

  • Storage of Waste: Store the sealed waste container in a designated accumulation area, away from general laboratory traffic.[12]

  • Disposal: Dispose of the waste through an authorized hazardous waste disposal company, following all local, regional, and national regulations.[8][10]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12] After thorough cleaning, the container can be disposed of as regular trash after defacing the label.[12]

Visualizing Safety Procedures

To further clarify the procedural flow for handling a chemical spill, the following diagram outlines the key steps and decision points.

G This compound Spill Response Workflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Spill Spill Occurs Assess Assess Spill Size (Minor vs. Major) Spill->Assess Alert_Minor Alert Personnel in Area Assess->Alert_Minor Minor Evacuate Evacuate Immediate Area Assess->Evacuate Major Don_PPE_Minor Don Appropriate PPE (Gloves, Goggles, Respirator) Alert_Minor->Don_PPE_Minor Cleanup_Minor Clean Up Spill (Avoid Dust Generation) Don_PPE_Minor->Cleanup_Minor Dispose_Minor Dispose of Waste in Labeled Container Cleanup_Minor->Dispose_Minor Decontaminate Decontaminate Spill Area Dispose_Minor->Decontaminate Alert_Major Alert Emergency Responders Evacuate->Alert_Major Secure Secure and Restrict Access to the Area Alert_Major->Secure Professional_Cleanup Await Professional Hazmat Team Secure->Professional_Cleanup Professional_Cleanup->Decontaminate Report Report Incident to Supervisor Decontaminate->Report

Caption: Workflow for responding to a this compound spill.

References

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Reactant of Route 1
Histamine Dihydrochloride
Reactant of Route 2
Histamine Dihydrochloride

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